9H-Fluoren-2-ol-d9
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
1,3,4,5,6,7,8,9,9-nonadeuteriofluoren-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,14H,7H2/i1D,2D,3D,4D,5D,6D,7D2,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOIAPGLORMKTR-MFNUZUOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(C2([2H])[2H])C(=C(C(=C3[2H])[2H])O)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675936 | |
| Record name | (~2~H_9_)-9H-Fluoren-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
922510-18-7 | |
| Record name | (~2~H_9_)-9H-Fluoren-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 9H-Fluoren-2-ol-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-Fluoren-2-ol-d9 is the deuterated form of 9H-Fluoren-2-ol, a known metabolite of fluorene (B118485). As a stable isotope-labeled internal standard, this compound is a critical tool in bioanalytical chemistry, particularly in quantitative analyses using mass spectrometry (MS) and high-performance liquid chromatography (HPLC). Its primary application lies in the precise measurement of 2-hydroxyfluorene levels in biological matrices, which is essential for toxicology studies, environmental exposure assessments, and understanding the metabolism of polycyclic aromatic hydrocarbons (PAHs).[1][2] This guide provides a comprehensive overview of the technical details, experimental protocols, and applications of this compound.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These values are crucial for analytical method development, including the preparation of standard solutions and the calibration of analytical instruments.
| Property | Value | Reference |
| CAS Number | 922510-18-7 | [3][4] |
| Molecular Formula | C₁₃HD₉O | [3][4] |
| Molecular Weight | 191.27 g/mol | [3] |
| Appearance | Off-White Solid | [4] |
| Storage | 2-8°C Refrigerator | [4] |
| Synonyms | 2-Hydroxy Fluorene-d9, this compound, Fluoren-2-ol-d9, 2-Hydroxy-9H-fluorene-d9 | [3][4] |
Synthesis
Analytical Applications and Experimental Protocols
The primary application of this compound is as an internal standard for the quantitative analysis of 2-hydroxyfluorene in biological samples.[1][2] Its use in isotope dilution mass spectrometry and chromatography significantly improves the accuracy and precision of measurements by correcting for variations in sample preparation, injection volume, and instrument response.
Quantification of 2-Hydroxyfluorene in Human Urine by HPLC with Fluorescence Detection
A validated HPLC method utilizes this compound for the quantification of 2-hydroxyfluorene in human urine.[1][2] This method is particularly relevant for monitoring human exposure to PAHs.
Experimental Protocol:
-
Sample Preparation:
-
Urine samples are subjected to enzymatic hydrolysis using β-glucuronidase/aryl sulfatase to release conjugated metabolites.[1][2]
-
The hydrolyzed sample is then purified and concentrated using solid-phase extraction (SPE) with a Sep-Pak C18 cartridge.[1][2]
-
A known amount of this compound is added as the internal standard.
-
-
HPLC Analysis:
-
Detection:
Method Performance:
| Parameter | Value | Reference |
| Detection Limit (S/N=3) | 0.03 nmol/L | [1] |
| Calibration Range | 0.2 to 50 nmol/L | [1] |
Logical Workflow for Bioanalytical Quantification
The following diagram illustrates the logical workflow for the quantification of an analyte using a deuterated internal standard like this compound.
Caption: Workflow for Analyte Quantification.
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, MS) for this compound are not widely available in the public domain. However, the data for the non-deuterated analogue, 2-Hydroxyfluorene, can serve as a reference.
Mass Spectrometry of 2-Hydroxyfluorene
The mass spectrum of 2-Hydroxyfluorene provides characteristic fragmentation patterns that are useful for its identification.
| m/z | Relative Intensity |
| 182 | 100% |
| 181 | 80% |
| 152 | 40% |
Note: This data is for the non-deuterated compound.
Signaling Pathways
As an analytical standard, this compound is not directly involved in biological signaling pathways. However, its non-deuterated counterpart, 2-hydroxyfluorene, is a metabolite in the degradation pathway of fluorene. The metabolic activation of fluorene can lead to the formation of reactive intermediates that may interact with cellular macromolecules, a process relevant to the study of PAH-induced carcinogenesis.
The following diagram illustrates a simplified metabolic pathway of fluorene.
Caption: Metabolic Pathway of Fluorene.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of the fluorene metabolite, 2-hydroxyfluorene, in biological samples. Its use as an internal standard in modern analytical techniques like HPLC and MS is crucial for advancing research in toxicology, environmental science, and drug metabolism. This guide provides the foundational knowledge and experimental context necessary for its effective application in a research setting.
References
An In-depth Technical Guide to the Chemical Properties of 9H-Fluoren-2-ol-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known chemical properties of 9H-Fluoren-2-ol-d9, a deuterated isotopologue of 2-hydroxyfluorene. Due to the limited availability of experimental data for this specific compound, this document also includes comparative data for the non-deuterated analogue, 9H-Fluoren-9-ol, and outlines general experimental protocols and potential synthetic routes. This guide is intended to serve as a valuable resource for researchers utilizing deuterated compounds in drug metabolism studies, mechanistic investigations, and as internal standards in analytical chemistry.
Core Chemical Properties
While specific experimental data for this compound is scarce, its fundamental properties can be derived from its chemical structure. For comparative purposes, the properties of the well-characterized, non-deuterated 9H-Fluoren-9-ol are also presented.
Table 1: Core Chemical Properties of this compound and 9H-Fluoren-9-ol
| Property | This compound | 9H-Fluoren-9-ol |
| Chemical Formula | C₁₃HD₉O[1] | C₁₃H₁₀O[2][3][4][5][6][7] |
| Molecular Weight | 191.27 g/mol [1] | 182.22 g/mol [2][3] |
| CAS Number | 922510-18-7[1] | 1689-64-1[2][3][4][5][6][7] |
| Synonyms | 2-Hydroxy Fluorene-d9, Fluoren-2-ol-d9, 2-Hydroxy-9H-fluorene-d9[1] | 9-Hydroxyfluorene, 9-Fluorenol, Diphenylene carbinol[2][3][4][5][6][7] |
| Physical State | Not specified (likely a solid) | White or cream-colored powder |
| Melting Point | Not available | 153-154 °C[3] |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Insoluble in water[3] |
Spectroscopic Data
Table 2: Spectroscopic Data for 9H-Fluoren-9-ol
| Spectroscopic Technique | Data for 9H-Fluoren-9-ol |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.61, 7.59, 7.37, 7.35, 7.32, 7.30, 5.54, 1.99, 1.97[2] |
| ¹³C NMR (25.16 MHz, CDCl₃) | Chemical shifts available in public databases.[2] |
| Mass Spectrometry (EI) | Major fragments (m/z) can be found in public spectral libraries.[4][8] |
Synthesis and Experimental Protocols
A specific, validated synthesis protocol for this compound is not published. However, a plausible synthetic route can be devised based on established methods for the synthesis of fluorene (B118485) derivatives and general deuteration techniques.
Proposed Synthetic Workflow
The synthesis of this compound could potentially be achieved through a multi-step process involving the construction of the fluorene core followed by deuteration.
References
- 1. scbt.com [scbt.com]
- 2. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 9H-Fluoren-9-ol | High Purity | Research Grade [benchchem.com]
- 4. 9-Hydroxyfluorene-d9 | C13H10O | CID 169441838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 9H-Fluoren-9-ol [webbook.nist.gov]
- 6. 9H-Fluoren-9-ol [webbook.nist.gov]
- 7. 9H-Fluoren-9-ol [webbook.nist.gov]
- 8. 9H-Fluoren-9-ol [webbook.nist.gov]
Synthesis Protocol for 9H-Fluoren-2-ol-d9: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of isotopically labeled 9H-Fluoren-2-ol-d9. The synthesis proceeds through a robust multi-step pathway, beginning with the bromination of 9H-fluorene, followed by extensive deuteration of the aromatic ring and the C9 position, and culminating in the conversion of the bromo-substituent to a hydroxyl group. This guide includes detailed experimental procedures, quantitative data summarized in tabular format, and logical workflow diagrams generated using Graphviz (DOT language) to clearly illustrate the synthetic strategy.
Synthetic Strategy Overview
The synthesis of this compound is strategically designed in three main stages to ensure high isotopic incorporation and good overall yield.
Stage 1: Synthesis of 2-Bromo-9H-fluorene. Commercially available 9H-fluorene is selectively brominated at the 2-position to yield 2-bromo-9H-fluorene. This provides a key intermediate with a functional handle for the eventual introduction of the hydroxyl group.
Stage 2: Deuteration of 2-Bromo-9H-fluorene. The 2-bromo-9H-fluorene intermediate undergoes a comprehensive hydrogen-deuterium (H-D) exchange reaction. This critical step utilizes a platinum-on-carbon (Pt/C) catalyst with deuterium (B1214612) oxide (D₂O) to replace the seven aromatic protons and the two protons at the C9 position with deuterium atoms, yielding 2-bromo-9H-fluorene-d9.
Stage 3: Hydroxylation of 2-Bromo-9H-fluorene-d9. The final stage involves the conversion of the bromo-substituent on the deuterated fluorene (B118485) core to a hydroxyl group. This is achieved through a nucleophilic aromatic substitution reaction under elevated temperature and pressure, yielding the target compound, this compound.
The overall synthetic workflow is depicted below:
An In-depth Technical Guide to 9H-Fluoren-2-ol-d9 (CAS Number: 922510-18-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9H-Fluoren-2-ol-d9, a deuterated analog of the fluorene (B118485) metabolite 2-hydroxyfluorene. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in bioanalytical studies.
Introduction
This compound (CAS: 922510-18-7) is a synthetic, stable isotope-labeled form of 9H-Fluoren-2-ol.[1][2] It is primarily used as an internal standard in quantitative mass spectrometry-based assays for the detection and measurement of 2-hydroxyfluorene in biological matrices. The incorporation of nine deuterium (B1214612) atoms provides a distinct mass shift, allowing for precise differentiation from the endogenous, non-labeled analyte while maintaining nearly identical chemical and physical properties. This makes it an invaluable tool in pharmacokinetic, toxicokinetic, and metabolism studies of fluorene and other polycyclic aromatic hydrocarbons (PAHs).
Physicochemical and Quantitative Data
The following tables summarize the key physicochemical properties of this compound. It is important to note that while some data is specific to the deuterated compound, other parameters are derived from its non-deuterated counterpart, 9H-Fluoren-2-ol, due to the limited availability of specific experimental data for the deuterated analog.
Table 1: General and Chemical Properties
| Property | Value | Source |
| CAS Number | 922510-18-7 | [1][2] |
| Molecular Formula | C₁₃HD₉O | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| Synonyms | 2-Hydroxy Fluorene-d9, Fluoren-2-ol-d9, 2-Hydroxy-9H-fluorene-d9 | [1][2] |
| Appearance | Off-White Solid | [2] |
Table 2: Physical Properties
| Property | Value | Notes |
| Melting Point | 158-162°C | Data for non-deuterated 9H-Fluoren-2-ol |
| Boiling Point | 385°C (decomposes) | Data for non-deuterated 9H-Fluoren-2-ol |
| Solubility | Insoluble in water; Soluble in DMSO and ethanol | Data for non-deuterated 9H-Fluoren-2-ol |
| Storage | 2-8°C, in a dark, dry environment | [2] |
Table 3: Analytical and Isotopic Data (Typical Specifications)
| Parameter | Specification | Notes |
| Chemical Purity (HPLC) | ≥98.5% | Typical specification for non-deuterated analog; specific lot data may vary. |
| Isotopic Purity | Not explicitly stated in general sources. | Requires analysis of Certificate of Analysis for specific batch. Expected to be >98% deuterated. |
| Isotopic Enrichment | Not explicitly stated in general sources. | Requires analysis of Certificate of Analysis for specific batch. |
Application in Bioanalytical Methods
The primary application of this compound is as an internal standard for the quantification of 2-hydroxyfluorene in biological samples, such as urine. This is particularly relevant in studies monitoring exposure to fluorene, a common polycyclic aromatic hydrocarbon.
Rationale for Use
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard co-elutes with the analyte and experiences similar matrix effects. Stable isotope-labeled standards like this compound are considered the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly throughout the analytical process.
Experimental Protocols
The following is a representative experimental protocol for the analysis of 2-hydroxyfluorene in urine using this compound as an internal standard, based on established methodologies for PAH metabolite analysis.
Materials and Reagents
-
This compound (Internal Standard)
-
2-Hydroxyfluorene (Analytical Standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Phosphate (B84403) buffer (pH 6.8)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Ultrapure water
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-hydroxyfluorene and this compound in methanol.
-
Working Standard Solutions: Serially dilute the 2-hydroxyfluorene stock solution with methanol:water (50:50) to prepare a series of calibration standards.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution with methanol to a suitable concentration for spiking into samples.
Sample Preparation
-
Sample Thawing: Thaw frozen urine samples at room temperature.
-
Internal Standard Spiking: To 1 mL of urine, add a precise volume of the this compound internal standard spiking solution.
-
Enzymatic Hydrolysis: Add 1 mL of phosphate buffer (pH 6.8) and 20 µL of β-glucuronidase/arylsulfatase solution. Incubate at 37°C for at least 4 hours to deconjugate the metabolites.
-
Solid-Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol followed by ultrapure water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Dry the cartridge under vacuum.
-
Elute the analytes with methanol or acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 2-hydroxyfluorene from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2-Hydroxyfluorene: Precursor ion (m/z) → Product ion (m/z)
-
This compound: Precursor ion (m/z) → Product ion (m/z) (Precursor and product ions will be shifted by +9 Da compared to the non-labeled analyte).
-
-
Data Analysis and Quantification
The concentration of 2-hydroxyfluorene in the samples is determined by constructing a calibration curve. This is achieved by plotting the ratio of the peak area of the 2-hydroxyfluorene to the peak area of the this compound internal standard against the known concentrations of the calibration standards. The concentration in the unknown samples is then calculated from their peak area ratios using the regression equation of the calibration curve.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry, and dark place in a tightly sealed container.
Conclusion
This compound is an essential tool for the accurate and precise quantification of the fluorene metabolite 2-hydroxyfluorene in biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods allows for reliable data in pharmacokinetic, toxicokinetic, and exposure monitoring studies. This guide provides a foundational understanding of its properties and application, enabling researchers to effectively incorporate this stable isotope-labeled standard into their experimental workflows.
References
In-Depth Technical Guide: Determination of the Molecular Weight of 9H-Fluoren-2-ol-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular weight of the deuterated compound 9H-Fluoren-2-ol-d9. The document outlines the foundational principles, detailed calculations, and methodologies pertinent to the determination of its molecular weight, a critical parameter in pharmaceutical research and development.
Quantitative Data Summary
For ease of comparison and reference, the molecular weights of the parent compound, its deuterated analogue, and the relevant isotopes are summarized in the table below.
| Compound/Isotope | Chemical Formula | Molecular Weight ( g/mol ) |
| 9H-Fluoren-2-ol | C₁₃H₁₀O | 182.22 |
| This compound | C₁₃HD₉O | 191.27[1] |
| Hydrogen-1 (Protium) | ¹H | ~1.008 |
| Deuterium (B1214612) | ²H or D | ~2.014 |
Experimental Protocols & Methodology
The determination of the molecular weight of an isotopically labeled compound such as this compound is a fundamental procedure in analytical chemistry, often verified using mass spectrometry. The theoretical molecular weight is calculated by considering the atomic masses of the constituent elements and their isotopes.
The molecular formula for the non-labeled 9H-Fluoren-2-ol is C₁₃H₁₀O. The "-d9" designation in this compound signifies that nine hydrogen atoms (¹H) have been substituted with nine deuterium atoms (²H or D).
The calculation for the molecular weight of the deuterated compound is as follows:
-
Start with the molecular weight of the non-deuterated compound: The molecular weight of 9H-Fluoren-2-ol is 182.22 g/mol .
-
Subtract the mass of the replaced hydrogen atoms: The mass of nine protium (B1232500) (¹H) atoms is subtracted from the total molecular weight. The atomic weight of hydrogen is approximately 1.008 g/mol . Mass of 9 H atoms = 9 * 1.008 g/mol = 9.072 g/mol
-
Add the mass of the substituting deuterium atoms: The mass of nine deuterium (²H) atoms is added. The atomic weight of deuterium is approximately 2.014 g/mol . Mass of 9 D atoms = 9 * 2.014 g/mol = 18.126 g/mol
-
Calculate the final molecular weight: Molecular Weight of this compound = (Molecular Weight of 9H-Fluoren-2-ol) - (Mass of 9 H atoms) + (Mass of 9 D atoms) Molecular Weight = 182.22 g/mol - 9.072 g/mol + 18.126 g/mol = 191.274 g/mol
This calculated value is in excellent agreement with the experimentally determined and published molecular weight of 191.27 g/mol .[1]
Visualization of the Calculation Workflow
The logical process for determining the molecular weight of this compound is illustrated in the following diagram.
Caption: Calculation workflow for the molecular weight of this compound.
References
A Technical Guide to the Isotopic Purity Analysis of 9H-Fluoren-2-ol-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for determining the isotopic purity of 9H-Fluoren-2-ol-d9. The precise quantification of isotopic enrichment is critical in drug development and metabolic research to ensure the accuracy and reliability of experimental outcomes. This document outlines the core experimental protocols, data presentation, and a logical workflow for the isotopic purity assessment of this deuterated compound.
The determination of isotopic purity for deuterated compounds like this compound is a crucial quality control step.[1] It ensures that the observed effects in biological or chemical systems are attributable to the deuterated species and not to the presence of unlabeled or partially labeled molecules. The two primary analytical techniques for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
Data Presentation: A Quantitative Summary
A thorough analysis of isotopic purity involves quantifying the distribution of all isotopologues (molecules with different numbers of deuterium (B1214612) atoms). The following tables present hypothetical yet realistic data for a batch of this compound, as determined by HRMS and ¹H NMR.
Table 1: Isotopic Distribution of this compound by High-Resolution Mass Spectrometry (HRMS)
| Isotopologue | Chemical Formula | Theoretical Mass (Da) | Measured Mass (Da) | Relative Abundance (%) |
| d0 | C₁₃H₁₀O | 182.0732 | 182.0730 | 0.01 |
| d1 | C₁₃H₉DO | 183.0795 | 183.0793 | 0.03 |
| d2 | C₁₃H₈D₂O | 184.0858 | 184.0855 | 0.05 |
| d3 | C₁₃H₇D₃O | 185.0920 | 185.0918 | 0.10 |
| d4 | C₁₃H₆D₄O | 186.0983 | 186.0981 | 0.15 |
| d5 | C₁₃H₅D₅O | 187.1046 | 187.1044 | 0.25 |
| d6 | C₁₃H₄D₆O | 188.1109 | 188.1107 | 0.40 |
| d7 | C₁₃H₃D₇O | 189.1171 | 189.1169 | 1.00 |
| d8 | C₁₃H₂D₈O | 190.1234 | 190.1232 | 2.50 |
| d9 | C₁₃HD₉O | 191.1297 | 191.1295 | 95.51 |
| Isotopic Purity (d9) | 95.51% |
Table 2: Quantification of Residual Protons in this compound by ¹H NMR Spectroscopy
| Proton Position | Chemical Shift (ppm) | Integral Value | % Residual Protons |
| H1, H8 | ~7.8 | 0.021 | 1.05 |
| H3, H6 | ~7.3 | 0.019 | 0.95 |
| H4, H5 | ~7.4 | 0.020 | 1.00 |
| H7 | ~7.2 | 0.010 | 1.00 |
| H9 | ~3.9 | 0.015 | 0.75 |
| OH | ~5.0 | 1.00 (reference) | N/A |
| Average % Deuteration | >98.5% |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution
HRMS is a powerful technique for determining the isotopic enrichment of labeled compounds by accurately measuring their mass-to-charge ratio.[2][3]
Objective: To determine the relative abundance of each isotopologue of this compound.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
-
Instrumental Analysis:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Scan Range: m/z 150-250 to cover the expected mass range of all isotopologues.
-
Resolution: Set to a minimum of 60,000 to resolve the isotopic peaks.
-
Data Acquisition: Acquire data in full scan mode to detect all ions within the specified mass range.
-
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions of each expected isotopologue (d0 to d9).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue by dividing its peak area by the total peak area of all isotopologues and multiplying by 100.
-
The isotopic purity is reported as the relative abundance of the fully deuterated (d9) species.[4]
-
¹H NMR Spectroscopy for Positional Purity and Quantification
¹H NMR spectroscopy is used to confirm the positions of deuteration and to quantify the amount of residual, non-deuterated 9H-Fluoren-2-ol. The absence of proton signals at specific chemical shifts confirms successful deuteration at those positions.
Objective: To confirm the positions of deuteration and quantify the residual proton signals.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to a concentration of approximately 5-10 mg/mL.
-
Add a known amount of an internal standard with a known proton concentration (e.g., 1,3,5-trimethoxybenzene) if absolute quantification is required.
-
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 64 or higher to ensure a good signal-to-noise ratio for the small residual proton signals.
-
Relaxation Delay: A delay of at least 5 times the longest T1 relaxation time of the protons being measured to ensure full relaxation and accurate integration.
-
-
Data Analysis:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals corresponding to the residual protons of this compound and the signal of the internal standard.
-
The percentage of residual protons at each position can be calculated by comparing the integral of the residual proton signal to the integral of the internal standard.
-
Logical Workflow for Isotopic Purity Determination
The following diagram illustrates the logical workflow for the comprehensive analysis of the isotopic purity of this compound.
References
A Technical Guide to the Storage and Handling of 9H-Fluoren-2-ol-d9
For researchers, scientists, and drug development professionals, the use of isotopically labeled compounds such as 9H-Fluoren-2-ol-d9 is pivotal for advancements in metabolic studies and pharmacokinetic profiling. The strategic incorporation of deuterium (B1214612) can significantly alter a molecule's metabolic fate, a phenomenon known as the "deuterium kinetic isotope effect" (KIE). This effect stems from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, rendering the C-D bond more resistant to enzymatic cleavage.[1] Consequently, this can lead to a longer drug half-life, reduced dosing frequency, and potentially an improved safety profile by minimizing the formation of toxic metabolites.[1]
However, the full realization of these benefits is contingent upon the stringent control of the compound's storage and handling to preserve its chemical and isotopic integrity. This guide provides a comprehensive overview of the best practices for the storage and handling of this compound, based on general principles for deuterated compounds and data available for its non-deuterated analogue.
Core Principles of Storage and Handling
The primary challenges in maintaining the integrity of deuterated compounds like this compound are their susceptibility to hygroscopicity and isotopic exchange with atmospheric moisture.[1] Light and temperature sensitivity are also critical factors to consider.
Quantitative Data and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃HD₉O | [2] |
| Molecular Weight | 191.27 g/mol | [2][3] |
| Appearance | Assumed to be a white or cream-colored powder | [4] |
| Melting Point | 152 - 158 °C (for non-deuterated 9-Fluorenol) | [5][6] |
| Storage Temperature | Refrigerate (-5°C to +5°C) for long-term storage | [7] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | [7] |
| Light Sensitivity | Protect from light; store in amber vials | [7] |
| Moisture Sensitivity | Hygroscopic; susceptible to isotopic exchange with atmospheric moisture | [1] |
Experimental Protocols
Detailed experimental protocols specifically for the handling and stability testing of this compound are not available in the provided search results. However, a general protocol for ensuring the dryness and acidity of deuterated chloroform, which can be adapted for other deuterated compounds, involves passing the solvent through a column of dry, basic alumina.[7] This method can be used to remove trace amounts of water and acid that could compromise the integrity of the deuterated compound.
Recommended Storage and Handling Workflow
To ensure the long-term stability and isotopic purity of this compound, the following workflow is recommended:
Safety Precautions
Based on the safety data for the non-deuterated analogue, 9H-Fluoren-2-ol, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a face shield when handling the compound.[8]
-
Ventilation: Use only in a well-ventilated area or outdoors.[8]
-
Handling: Avoid breathing dust. Wash skin thoroughly after handling.[8]
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[8]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[8]
By adhering to these guidelines, researchers can ensure the integrity of this compound, leading to more accurate and reliable experimental outcomes. The stability of deuterated compounds is paramount, and proper storage is not a matter of shelf life in the traditional sense, but rather of maintaining purity and preventing contamination.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. 9-Hydroxyfluorene-d9 | C13H10O | CID 169441838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. ukisotope.com [ukisotope.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
Technical Guide: 9H-Fluoren-2-ol-d9 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 9H-Fluoren-2-ol-d9 (CAS No. 922510-18-7), a deuterated analog of 9H-Fluoren-2-ol. This document is intended for researchers in analytical chemistry, toxicology, and drug metabolism who require a reliable internal standard for the quantification of fluorene (B118485) metabolites.
Product Overview
This compound is a stable isotope-labeled form of 9H-Fluoren-2-ol, a metabolite of the polycyclic aromatic hydrocarbon (PAH) fluorene. The incorporation of nine deuterium (B1214612) atoms into the molecule provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its primary application is as a labeled metabolite to aid in the accurate quantification of the corresponding unlabeled analyte in complex biological matrices.[2][3]
Chemical Identity
| Property | Value |
| Chemical Name | 1,3,4,5,6,7,8,9,9-nonadeuteriofluoren-2-ol[4] |
| Synonyms | This compound; Fluoren-2-ol-d9; 2-Hydroxy-9H-fluorene-d9[2] |
| CAS Number | 922510-18-7[1][2][3] |
| Molecular Formula | C₁₃HD₉O[2] |
| Molecular Weight | 191.27 g/mol [1][2] |
| Unlabeled CAS No. | 2443-58-5[4] |
Commercial Suppliers and Technical Specifications
This compound is available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The following table summarizes the typical product specifications. Note that exact values for purity and isotopic enrichment may vary by lot and should be confirmed with a lot-specific Certificate of Analysis (CoA) from the supplier.
| Supplier | Catalog Number | Purity | Storage Temperature | Notes |
| Santa Cruz Biotechnology | sc-219383 | Refer to CoA | Room Temperature | Cited in 6 publications.[2] |
| LGC Standards | TRC-H942432 | >95% (HPLC)[4] | +4°C[4] | Provided as a neat solid. |
| Pharmaffiliates | PA STI 049070 | Refer to CoA | 2-8°C Refrigerator | Appearance: Off-White Solid.[3] |
| MedChemExpress | HY-136598S | Refer to CoA | Refer to CoA | Labeled as NSC 31248-d9.[1] |
Experimental Protocols
While specific experimental protocols for this compound are not readily published, its primary use as an internal standard means its application is integrated into analytical methods for the parent compound or its metabolites. The following are detailed, adaptable protocols for the analysis of structurally similar fluorene derivatives by HPLC-UV and GC-MS. These can serve as a starting point for method development.
HPLC-UV Analysis of Fluorenol Derivatives
This protocol is adapted from a method for the quantitative analysis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide and is suitable for the analysis of 9H-Fluoren-2-ol.[5]
3.1.1 Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 9H-Fluoren-2-ol and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard (IS) Spiking: For quantitative analysis, spike all calibration standards, quality controls, and unknown samples with a consistent concentration of this compound.
-
Biological Matrix Samples:
-
Homogenize the sample (e.g., cell culture, tissue homogenate) in a suitable buffer.
-
Perform a liquid-liquid extraction with ethyl acetate (B1210297) or a solid-phase extraction (SPE) using a C18 cartridge to isolate the analyte.[5]
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.[5]
-
3.1.2 HPLC Conditions
| Parameter | Recommended Setting |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Acetonitrile, B: 30 mM Ammonium Acetate Buffer (pH 4.7) |
| Gradient | Isocratic or gradient elution depending on the complexity of the sample. A starting point could be a linear gradient from 30% A to 90% A over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or 280 nm) |
| Column Temperature | 30°C |
GC-MS Analysis of Fluorenol Derivatives
This protocol is adapted from a general method for the analysis of hydroxylated aromatic compounds.[6] Derivatization is often required for polar analytes like 9H-Fluoren-2-ol to improve volatility and chromatographic performance.
3.2.1 Sample Preparation and Derivatization
-
Extraction: Extract the analyte from the sample matrix as described in section 3.1.1. Ensure the final extract is completely dry.
-
Derivatization:
-
To the dried extract, add 50 µL of pyridine (B92270) and 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Cap the vial tightly and heat at 70°C for 1 hour to form the trimethylsilyl (B98337) (TMS) ether derivative.
-
Cool the sample to room temperature before injection.
-
3.2.2 GC-MS Conditions
| Parameter | Recommended Setting |
| GC Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar non-polar column) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | Initial: 150°C, hold for 1 min. Ramp: 10°C/min to 300°C. Final hold: 5 min. |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Mass Scan Range | m/z 50-500 |
| Data Acquisition | Full Scan for qualitative analysis. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions for both the analyte and the d9-internal standard. |
Visualizations
Procurement and Quality Control Workflow
The following diagram illustrates a typical workflow for procuring and verifying a stable isotope-labeled standard for use in a research setting.
References
In-Depth Technical Guide: 9H-Fluoren-2-ol-d9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the known physical and chemical properties of 9H-Fluoren-2-ol-d9, a deuterated analog of 2-hydroxyfluorene. The information presented is intended to support research and development activities where this compound is utilized.
Physical and Chemical Properties
This compound is characterized as an off-white solid.[1] While detailed experimental data for the deuterated compound is limited, the physical properties of its non-deuterated counterpart, 9H-Fluoren-2-ol, can provide valuable context for its handling and application.
Summary of Quantitative Data
The following table summarizes the key quantitative data available for this compound and its non-deuterated form.
| Property | This compound | 9H-Fluoren-2-ol (for reference) |
| Molecular Formula | C₁₃HD₉O | C₁₃H₁₀O |
| Molecular Weight | 191.27 g/mol [1][2] | 182.22 g/mol |
| Appearance | Off-White Solid[1] | Light cream or Off-white Powder Solid |
| Storage | 2-8°C Refrigerator[1] | N/A |
Experimental Protocols
Visualizations
Due to the absence of published studies detailing specific signaling pathways or complex experimental workflows involving this compound, the creation of meaningful diagrams as requested is not feasible at this time. The generation of such visualizations would necessitate experimental data that is not currently available.
For reference in designing experimental workflows, a generalized process for the analysis of a deuterated standard is outlined below.
Caption: Generalized workflow for the analytical use of a deuterated standard.
References
Solubility Profile of 9H-Fluoren-2-ol-d9 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 9H-Fluoren-2-ol-d9. Due to the limited availability of specific quantitative solubility data for this deuterated compound, this document focuses on the known qualitative solubility of its non-deuterated analog, 9H-Fluoren-2-ol, and provides a detailed experimental protocol for determining precise quantitative solubility. The information herein is intended to guide solvent selection for synthesis, purification, analytical method development, and formulation studies.
Core Executive Summary
This compound is a deuterated analog of 9H-Fluoren-2-ol, a key intermediate in various chemical syntheses. Understanding its solubility in organic solvents is critical for its effective use in research and development. Based on data for the non-deuterated form, 9H-Fluoren-2-ol is known to be soluble in polar aprotic and polar protic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol, respectively, while being insoluble in water[1]. This guide provides a detailed experimental workflow to quantitatively determine the solubility of this compound in a range of organic solvents.
Qualitative Solubility Data
| Solvent Class | Solvent | Expected Solubility | Reference |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Polar Protic | Ethanol | Soluble | [1] |
| Polar Protic | Water | Insoluble | [1] |
| Non-Polar | Not Reported | To be determined | |
| Halogenated | Not Reported | To be determined |
Note: The principle of "like dissolves like" suggests that 9H-Fluoren-2-ol, being a moderately polar molecule due to the hydroxyl group, will exhibit solubility in a range of polar organic solvents. Deuteration is not expected to significantly alter the fundamental solubility characteristics compared to the non-deuterated analog.
Experimental Protocol for Quantitative Solubility Determination
The following protocol details a robust method for determining the quantitative solubility of this compound in various organic solvents using the isothermal shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (as solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of the respective organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath on an orbital shaker and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
Accurately dilute the filtered solution with the same solvent to a concentration within the calibrated range of the HPLC method.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the detector response against concentration.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for the quantitative determination of solubility.
References
A Technical Guide to the Structural Analogues of 9H-Fluoren-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorene (B118485) nucleus, a tricyclic aromatic hydrocarbon, serves as a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and versatile functionalization potential have led to the development of numerous derivatives with a wide spectrum of biological activities and photoelectric properties.[1][2] 9H-Fluoren-2-ol, a hydroxylated derivative of fluorene, and its deuterated analogue, 9H-Fluoren-2-ol-d9, are key starting points for exploring this chemical space. The deuterated version, this compound, is primarily used as a labeled internal standard in analytical methodologies for the accurate quantification of its non-deuterated counterpart.[3]
This technical guide provides an in-depth overview of the structural analogues of 9H-Fluoren-2-ol, focusing on their synthesis, structure-activity relationships (SAR), and diverse pharmacological activities. We will explore key structural modifications on the fluorene core and their impact on biological targets, present quantitative data in a comparative format, and provide detailed experimental protocols for relevant assays.
Structural Classification of Fluoren-2-ol Analogues
The pharmacological profile of fluorene derivatives can be significantly modulated by substitutions at various positions on the core structure. The analogues can be broadly classified based on the location and nature of these substitutions, primarily at the C2, C9, and other ring positions like C4 and C7.
Caption: Logical classification of 9H-Fluoren-2-ol structural analogues.
Synthesis of Fluorene Derivatives
The synthesis of functionalized fluorene scaffolds is a critical step in the development of novel therapeutic agents. Various strategies have been employed, ranging from classical multi-step organic reactions to modern metal-catalyzed cross-couplings.
Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates
A notable method for synthesizing substituted fluorenols involves a sequence of Michael addition, Robinson annulation, and subsequent aromatization.[4] This approach allows for the construction of the fluorene core with specific substitution patterns.
Caption: Experimental workflow for the synthesis of fluorene carboxylates.
Experimental Protocol: Direct Preparation of Fluorenes [4]
-
A mixture of 2-benzylidene-1-indanone (0.5 mmol), ethyl acetoacetate, and potassium tert-butoxide (t-BuOK, 0.5 mmol) in toluene (5 mL) is heated at 80 °C for 24 hours.
-
After cooling, the reaction mixture is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) and extracted with ethyl acetate (B1210297) (3 x 5 mL).
-
The organic layers are combined and concentrated under reduced pressure.
-
The residue is re-dissolved in dioxane (5 mL).
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 0.55 mmol) is added, and the resulting mixture is heated at 100 °C under an oxygen atmosphere for another 24 hours.
-
The reaction mixture is filtered to remove insoluble solids, and the filtrate is concentrated.
-
The final product is purified using column chromatography on silica (B1680970) gel.
Pharmacological Activities and Structure-Activity Relationships (SAR)
Fluorene derivatives exhibit a remarkable range of pharmacological activities, which are highly dependent on their substitution patterns.
Neuroactive Properties: Dopamine (B1211576) Reuptake Inhibition
Certain fluorenols, particularly 9-Fluorenol, have been identified as dopamine transporter (DAT) inhibitors.[5] This inhibition leads to increased extracellular dopamine levels, resulting in wake-promoting (eugeroic) effects. 9-Fluorenol itself is a metabolite of a modafinil (B37608) analogue and contributes to its parent compound's activity.[5]
Caption: Signaling pathway for dopamine reuptake inhibition by fluorenols.
SAR Insights:
-
Functional Group at C9: The presence of a hydroxyl group (alcohol) at the C9 position is crucial for DAT inhibitory activity, as seen in 9-Fluorenol. Its oxidized counterpart, 9-fluorenone (B1672902) (ketone), has significantly different biological properties.[5]
-
Ring Substituents: The addition of substituents, such as halogens, to the aromatic rings can modulate the compound's potency, selectivity, and pharmacokinetic profile.[5]
| Compound | Primary Target | Potency (IC₅₀) | Key Biological Effects |
| 9-Fluorenol | Dopamine Transporter (DAT) | 9 µM | Wake-promoting, Dopamine Reuptake Inhibition[5] |
| Modafinil | Dopamine Transporter (DAT) | 3.70 µM | Wake-promoting[5] |
| Tilorone | Not fully elucidated | 180 nM (Antiviral) | Antiviral, Cytokine-inducing[5] |
Table 1: Comparative biological activity of 9-Fluorenol and related compounds.
Antiviral Activity
Fluorene derivatives have shown promise as potent antiviral agents, particularly against Hepatitis C Virus (HCV) and SARS-CoV-2.[6][7] Tilorone, a fluorenone analogue, is a known antiviral and cytokine-inducing agent.[5][8] The mechanism of action for many of these compounds involves the inhibition of viral proteins essential for replication, such as the NS5A protein in HCV.[6]
SAR Insights for HCV NS5A Inhibitors: Studies on 2,7-diaminofluorene (B165470) analogues have revealed key SAR principles for inhibiting HCV NS5A.[9]
-
Symmetry: Symmetrically substituted 2,7-diaminofluorene derivatives are potent inhibitors.
-
Linker Group: The nature of the linker attached to the amino groups (e.g., amino acid residues like L-Valine) significantly impacts potency.
-
Terminal Groups: The terminal carbamate (B1207046) groups (e.g., methyl, ethyl) fine-tune the activity and selectivity.
| Compound ID | Amino Acid Linker | R Group (Carbamate) | EC₅₀ (nM, GT 1b) | CC₅₀ (µM) | Selectivity Index (SI) |
| 1 | L-Valine | Methyl | 0.08 | >100 | >1,250,000 |
| 2 | L-Valine | Ethyl | 0.12 | >100 | >833,333 |
| 3 | L-Valine | Isopropyl | 0.09 | >100 | >1,111,111 |
Table 2: SAR data for 2,7-diaminofluorene analogues as HCV NS5A inhibitors. Data sourced from BenchChem.[9]
Anticancer and Antimicrobial Activities
The fluorene scaffold is also present in compounds with significant anticancer and antimicrobial properties.[7][10][11] For instance, 2,7-disubstituted 9H-fluoren-9-one derivatives have shown inhibitory activity against SIRT2, a target in cancer therapy, while various other derivatives exhibit cytotoxicity against leukemia and breast cancer cell lines.[7][11]
| Compound | Target/Cell Line | Assay | Potency (IC₅₀ / ZOI) |
| SG3 (9H-fluoren-9-one derivative) | MCF-7 (Breast Cancer) | SIRT2 Inhibition | 1.95 µM[7] |
| LSO272 (triazole derivative) | MOLM-13 (Leukemia) | Cytotoxicity | 12.5 µM[7] |
| Compound 4h (dichloro-fluorene) | S. aureus | Antimicrobial | 15.2 mm ZOI[11] |
| Compound 4r (dichloro-fluorene) | A. fumigatus | Antifungal | 24 mm ZOI[10] |
| O-Aryl-Carbamoyl-Oxymino-Fluorene 1d | Staphylococcus aureus | Antimicrobial | 0.156 µg/mL (MIC)[7] |
Table 3: Selected anticancer and antimicrobial activities of fluorene analogues. ZOI = Zone of Inhibition.
Key Experimental Methodologies
Dopamine Transporter (DAT) Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of dopamine into presynaptic neurons.
Protocol Overview: [5]
-
Cell Culture: Use cell lines stably expressing the human dopamine transporter (hDAT).
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound (e.g., 9-Fluorenol analogue).
-
Initiate Uptake: Add radiolabeled dopamine ([³H]dopamine) to each well to start the uptake reaction. Incubate for a short period (e.g., 5-15 minutes).
-
Terminate Uptake: Rapidly wash the cells with ice-cold assay buffer to remove extracellular [³H]dopamine.
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Plaque Reduction Assay (Antiviral)
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
Caption: Experimental workflow for a viral plaque reduction assay.
Protocol Overview: [7]
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the fluorene analogue.
-
Infection: Mix the virus with the compound dilutions and add the mixtures to the cell monolayers.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a medium containing agarose to restrict virus movement.
-
Incubation: Incubate the plates for several days until visible plaques (zones of cell death) form.
-
Staining and Counting: Stain the cells with a dye like crystal violet, which stains living cells but not the plaques. Count the number of plaques in each well.
-
Data Analysis: Calculate the EC₅₀ value, which is the compound concentration that reduces the plaque number by 50% compared to the virus-only control.
Conclusion and Future Outlook
The 9H-fluorene scaffold is a highly versatile and pharmacologically significant structure. The exploration of its structural analogues has yielded potent inhibitors for a diverse range of biological targets, including dopamine transporters, viral proteins, and cancer-related enzymes. The structure-activity relationship studies demonstrate that targeted modifications at the C2, C7, and C9 positions can precisely tune the potency, selectivity, and therapeutic application of these compounds. Future research should continue to focus on synthesizing novel derivatives, elucidating their mechanisms of action through advanced biochemical and cellular assays, and optimizing their pharmacokinetic properties for in vivo efficacy. The rich chemistry and biology of fluorene analogues ensure their continued importance in the landscape of modern drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure-activity relationships of fluorene compounds inhibiting HCV variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Bioactive fluorenes. part I. Synthesis, pharmacological study and molecular docking of novel dihydrofolate reductase inhibitors based-2,7-dichlorofluorene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Metabolic Fate of 9H-Fluoren-2-ol: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the current understanding of the metabolic fate of 9H-Fluoren-2-ol, a hydroxylated metabolite of the polycyclic aromatic hydrocarbon (PAH) fluorene (B118485). Due to a scarcity of direct studies on 9H-Fluoren-2-ol, this document synthesizes information from research on its parent compound, fluorene, and related xenobiotics to present a cohesive picture of its biotransformation. The guide details the enzymatic pathways involved in the formation and subsequent metabolism of 9H-Fluoren-2-ol, including Phase I oxidation and Phase II conjugation reactions. Detailed experimental protocols for studying the in vitro metabolism of fluorene and related compounds are provided, alongside available quantitative data. Signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the processes involved. This document is intended for researchers, scientists, and drug development professionals engaged in the study of PAH metabolism and toxicology.
Introduction
Fluorene is a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment as a product of incomplete combustion of organic materials.[1] Its metabolism in biological systems is a critical area of study due to the potential for the formation of reactive metabolites with toxicological implications. One of the known mammalian metabolites of fluorene is 9H-Fluoren-2-ol, also known as 2-hydroxyfluorene.[2][3] Understanding the metabolic fate of this hydroxylated derivative is essential for a complete risk assessment of fluorene exposure.
This guide will focus on the two primary phases of xenobiotic metabolism as they apply to 9H-Fluoren-2-ol:
-
Phase I Metabolism: The initial formation of 9H-Fluoren-2-ol from fluorene through oxidative processes, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes.
-
Phase II Metabolism: The subsequent conjugation of the hydroxyl group of 9H-Fluoren-2-ol with endogenous molecules, such as glucuronic acid and sulfate (B86663), to facilitate its excretion.
Metabolic Pathways
The metabolism of fluorene to 9H-Fluoren-2-ol and its subsequent biotransformation is a multi-step process involving several key enzyme families.
Phase I Metabolism: Formation of 9H-Fluoren-2-ol
The introduction of a hydroxyl group onto the fluorene backbone at the C2 position is a Phase I oxidative reaction. This process is catalyzed by cytochrome P450 monooxygenases.[2][3] While the specific human CYP isoforms responsible for the 2-hydroxylation of fluorene have not been definitively identified in the available literature, studies on the metabolism of other PAHs strongly suggest the involvement of the CYP1 family, particularly CYP1A1 and CYP1B1.[4][5][6] These enzymes are known to be induced by exposure to PAHs and play a crucial role in their metabolic activation and detoxification.[7][8]
The proposed pathway for the formation of 9H-Fluoren-2-ol from fluorene is depicted below.
Phase II Metabolism: Conjugation of 9H-Fluoren-2-ol
Following its formation, the hydroxyl group of 9H-Fluoren-2-ol serves as a substrate for Phase II conjugation enzymes. These reactions increase the water solubility of the metabolite, facilitating its elimination from the body. The primary conjugation pathways for phenolic compounds like 9H-Fluoren-2-ol are glucuronidation and sulfation.[2][3] The presence of 2-hydroxyfluorene in human urine as glucuronide and/or sulfate conjugates confirms that these pathways are active for this metabolite.[2][3]
2.2.1. Glucuronidation
Glucuronidation is the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of 9H-Fluoren-2-ol. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Several UGT isoforms are expressed in the human liver, with UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, and various UGT2B isoforms being the most prominent.[9][10] While the specific UGTs responsible for conjugating 9H-Fluoren-2-ol have not been identified, phenolic substrates are known to be metabolized by multiple UGT isoforms.[11][12]
2.2.2. Sulfation
Sulfation involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of 9H-Fluoren-2-ol, a reaction catalyzed by sulfotransferases (SULTs). The SULT1A subfamily, particularly SULT1A1, is known to play a significant role in the sulfation of phenolic xenobiotics.[13][14]
The overall metabolic fate of 9H-Fluoren-2-ol, from its formation to its conjugation, is illustrated in the following diagram.
Quantitative Data
Quantitative data on the metabolism of 9H-Fluoren-2-ol is limited. The available information primarily pertains to the analytical detection of its conjugated forms in human urine.
| Parameter | Value | Matrix | Analytical Method | Reference |
| Detection Limit | 0.03 nmol/L | Human Urine | HPLC with fluorescence detection | [2][3] |
| Calibration Range | 0.2 to 50 nmol/L | Human Urine | HPLC with fluorescence detection | [2][3] |
Experimental Protocols
While specific protocols for the metabolic study of 9H-Fluoren-2-ol are not available, the following are representative protocols for in vitro metabolism studies of fluorene and other PAHs using common hepatic subcellular fractions and cell-based systems.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to assess the Phase I metabolism of a parent compound, such as fluorene, to its hydroxylated metabolites.
Objective: To determine the formation of hydroxylated metabolites of a test compound in the presence of human liver microsomes.
Materials:
-
Human liver microsomes (HLM)
-
Test compound (e.g., fluorene) dissolved in a suitable solvent (e.g., DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator/water bath at 37°C
-
LC-MS/MS for analysis
Procedure:
-
Prepare a stock solution of the test compound.
-
In a microcentrifuge tube, combine the potassium phosphate buffer, HLM, and the test compound.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Analyze the supernatant for the presence of metabolites using LC-MS/MS.
In Vitro Glucuronidation Assay using Recombinant UGTs
This protocol is designed to identify which UGT isoforms are responsible for the glucuronidation of a hydroxylated metabolite like 9H-Fluoren-2-ol.
Objective: To screen for the activity of various UGT isoforms towards a test substrate.
Materials:
-
Recombinant human UGT isoforms (e.g., UGT1A1, UGT1A9, etc.)
-
Test substrate (e.g., 9H-Fluoren-2-ol)
-
UDPGA (cofactor)
-
Tris-HCl buffer (pH 7.4) containing MgCl2
-
Alamethicin (B1591596) (to permeabilize microsomal vesicles)
-
Acetonitrile/Methanol for reaction termination
-
LC-MS/MS for analysis
Procedure:
-
Pre-incubate the recombinant UGTs with alamethicin on ice.
-
In a reaction plate, add the Tris-HCl buffer, the activated UGTs, and the test substrate.
-
Pre-warm the plate to 37°C.
-
Initiate the reaction by adding UDPGA.
-
Incubate at 37°C for a defined period.
-
Stop the reaction with cold organic solvent.
-
Centrifuge and analyze the supernatant for glucuronide formation by LC-MS/MS.
Conclusion
The metabolic fate of 9H-Fluoren-2-ol is initiated by its formation from the parent PAH, fluorene, through a cytochrome P450-mediated hydroxylation. Subsequently, it undergoes Phase II conjugation reactions, primarily glucuronidation and sulfation, to form water-soluble metabolites that are excreted in the urine. While the overarching metabolic pathway is understood, further research is required to identify the specific CYP, UGT, and SULT isoforms involved in these transformations and to obtain quantitative kinetic data for each step. The experimental protocols provided in this guide offer a framework for conducting such studies, which will be crucial for a more detailed understanding of the biotransformation and potential toxicity of fluorene and its metabolites.
References
- 1. Fluorene Degradation Pathway Map [eawag-bbd.ethz.ch]
- 2. Quantification of 2-hydroxyfluorene in human urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of 2-hydroxyfluorene in human urine by column-switching high performance liquid chromatography with fluorescence detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Polycyclic Aromatic Hydrocarbons: From Metabolism to Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Exposure to an environmental mixture of polycyclic aromatic hydrocarbons (PAHs) induces hepatic cytochrome P450 enzymes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Interindividual variability in hepatic drug glucuronidation: Studies into the role of age, sex, enzyme inducers, and genetic polymorphism using the human liver bank as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regioselective Glucuronidation of Flavonols by Six Human UGT1A Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of UDP-glucuronosyltransferase (UGT) isoforms involved in the metabolism of Chlorophenols (CPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SULT genetic polymorphisms: physiological, pharmacological and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Deuteration Patterns of Fluorenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuteration patterns of fluorenol, a significant metabolite and versatile chemical intermediate. The strategic incorporation of deuterium (B1214612) into fluorenol can modify its metabolic profile, enhance its stability, and provide a valuable tool for mechanistic studies and quantitative analysis. This document details the synthetic methodologies for preparing deuterated fluorenol, the analytical techniques for characterizing deuteration patterns, and the underlying chemical principles.
Introduction to Fluorenol and the Significance of Deuteration
Fluorenol (9-hydroxyfluorene) is a derivative of fluorene (B118485), characterized by a hydroxyl group at the 9-position.[1] It is a key intermediate in organic synthesis and a metabolite of various compounds.[2] Deuterium, a stable isotope of hydrogen, has found increasing application in drug development and mechanistic studies.[3] The replacement of hydrogen with deuterium can lead to the kinetic isotope effect, slowing down metabolic processes that involve C-H bond cleavage and potentially improving a drug's pharmacokinetic profile.[3] Furthermore, deuterated compounds serve as indispensable internal standards for quantitative analysis by mass spectrometry and as probes in NMR spectroscopy.[4][5]
Synthetic Approaches to Deuterated Fluorenol
The synthesis of deuterated fluorenol can be broadly categorized into two main strategies: direct hydrogen-deuterium (H/D) exchange on the fluorenol or fluorenone precursor, and the reduction of a deuterated fluorenone precursor.
Hydrogen-Deuterium Exchange Reactions
Direct H/D exchange offers a route to introduce deuterium into the aromatic rings of the fluorene scaffold.
2.1.1. H/D Exchange in Near-Critical Deuterium Oxide
Experimental Protocol: General Procedure for H/D Exchange in Near-Critical D₂O [6]
A general protocol for the H/D exchange of aromatic compounds in near-critical D₂O is as follows:
-
Reactants : An aromatic substrate (e.g., 9-fluorenone) and a significant excess of D₂O are placed in a high-pressure reactor.
-
Catalyst (Optional) : The reaction can be performed with or without a catalyst. Common catalysts include acids, bases (e.g., Na₂CO₃), or transition metals (e.g., Pd/C).[6]
-
Reaction Conditions : The reactor is sealed and heated to temperatures ranging from 250 to 450 °C, with pressures around 300 bar. The reaction time is typically in the range of hours for batch reactors or minutes for continuous flow systems.
-
Work-up : After cooling, the product is extracted with an organic solvent and purified by standard techniques such as chromatography.
2.1.2. Transition Metal-Catalyzed H/D Exchange
Transition metal catalysts, particularly those based on iridium, palladium, and platinum, are effective for C-H activation and subsequent deuteration.[7][8][9] These reactions can offer high regioselectivity, often directing deuteration to specific positions on the aromatic ring. For instance, iridium catalysts can facilitate ortho-deuteration of functional groups that can coordinate to the metal center.[7]
Experimental Protocol: General Procedure for Iridium-Catalyzed Aromatic Deuteration [7]
A general protocol for iridium-catalyzed deuteration of N-heterocycles, which can be adapted for other aromatic systems, is as follows:
-
Reactants : The aromatic substrate, an iridium catalyst (e.g., [IrCl(COD)(IMes)]), and a deuterium source (e.g., methanol-d₄ or D₂) are combined in a suitable solvent.
-
Base (Optional but Recommended) : The addition of a base, such as sodium methoxide (B1231860) (NaOMe), can significantly enhance the reaction rate.[7]
-
Reaction Conditions : The reaction is typically carried out under an inert atmosphere at temperatures ranging from room temperature to elevated temperatures, depending on the substrate and catalyst.
-
Work-up : The product is isolated and purified using standard chromatographic methods.
Reduction of Deuterated 9-Fluorenone (B1672902)
A common and efficient method for preparing fluorenol is the reduction of 9-fluorenone.[10][11] To synthesize deuterated fluorenol, a deuterated 9-fluorenone precursor can be reduced. This method is particularly useful for introducing deuterium at the C9 position.
2.2.1. Synthesis of 9-Deuterio-9-fluorenol (Fluorenol-d₁)
To synthesize fluorenol specifically deuterated at the C9 position, non-deuterated 9-fluorenone is reduced using a deuterated reducing agent.
Experimental Protocol: Reduction of 9-Fluorenone with Sodium Borodeuteride
-
Dissolution : 9-Fluorenone is dissolved in a suitable protic solvent, such as ethanol (B145695) or methanol.[7]
-
Reduction : A solution of sodium borodeuteride (NaBD₄) in the same solvent is added dropwise to the fluorenone solution. The reaction progress can be monitored by the disappearance of the yellow color of fluorenone.
-
Quenching and Precipitation : The reaction is quenched by the addition of D₂O. The product, 9-deuterio-9-fluorenol, precipitates from the solution.
-
Isolation and Purification : The solid product is collected by vacuum filtration, washed with cold D₂O, and dried. Recrystallization can be performed for further purification.
2.2.2. Synthesis of Perdeuterated 9-Fluorenol (Fluorenol-d₁₀)
Commercially available fluorenol-d₉ (deuterated at all aromatic and the C9 positions) can be prepared from a perdeuterated fluorenone precursor.[4] The hydroxyl proton is readily exchangeable with deuterium from a deuterated solvent.
Characterization of Deuteration Patterns
The extent and position of deuteration in fluorenol are primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H NMR Spectroscopy
¹H NMR is a powerful tool for determining the degree of deuteration at specific sites. The integration of the proton signals in a deuterated sample, relative to an internal standard or a non-deuterated reference, provides a quantitative measure of the remaining protons at each position. The disappearance or reduction of a signal indicates deuterium incorporation at that site.[5]
3.1.2. ²H (Deuterium) NMR Spectroscopy
²H NMR directly detects the deuterium nuclei. It provides a spectrum with chemical shifts similar to ¹H NMR but with broader signals.[5][12] This technique is particularly useful for confirming the presence and location of deuterium atoms in the molecule, especially in highly deuterated compounds where residual proton signals are weak.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the overall level of deuteration and the distribution of different isotopologues (molecules with different numbers of deuterium atoms).[2] High-resolution mass spectrometry can distinguish between different isotopologues based on their mass-to-charge ratio. Fragmentation analysis can provide information about the location of the deuterium atoms within the molecule.[4][13]
Quantitative Data on Deuteration Patterns
While extensive quantitative data specifically for fluorenol is limited in the public domain, the principles of H/D exchange on aromatic systems provide a basis for predicting deuteration patterns.
| Deuteration Method | Target Position(s) | Expected Deuteration Level | Key References |
| H/D Exchange in Near-Critical D₂O | Aromatic Protons (C1-C8) | Moderate to High (dependent on conditions) | [6] |
| Iridium-Catalyzed H/D Exchange | Ortho-Aromatic Protons | High with directing groups | [7] |
| Reduction with NaBD₄ | C9 Position | High (>95%) | N/A |
| Exchange with D₂O (for OH) | Hydroxyl Proton | High (readily exchangeable) | [10] |
Note: The expected deuteration levels are qualitative and depend heavily on the specific reaction conditions.
Signaling Pathways and Experimental Workflows
The synthesis and analysis of deuterated fluorenol involve a series of well-defined steps.
Workflow for the Synthesis and Analysis of 9-Deuterio-9-fluorenol
Caption: Workflow for the synthesis and analysis of 9-deuterio-9-fluorenol.
General Mechanism for Acid-Catalyzed Aromatic H/D Exchange
Caption: Simplified mechanism for acid-catalyzed aromatic H/D exchange on fluorenol.
Conclusion
The deuteration of fluorenol provides a powerful tool for researchers in drug development and chemical sciences. By employing methods such as direct H/D exchange or the reduction of deuterated precursors, specific deuteration patterns can be achieved. The precise characterization of these patterns using NMR and mass spectrometry is crucial for their application as metabolic probes and analytical standards. While general methodologies are established, further research is needed to quantify the regioselectivity and efficiency of these methods specifically for the fluorenol scaffold under a variety of conditions. This guide serves as a foundational resource for the synthesis, analysis, and application of deuterated fluorenol.
References
- 1. University of Ottawa NMR Facility Blog: Measuring 2H NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 2. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 3. researchgate.net [researchgate.net]
- 4. Implementation of data-dependent isotopologue fragmentation in 13C-based metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Base-Promoted Iridium-Catalyzed Deuteration and C–H Bond Activation of N‑Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Iridium-Catalyzed C–H Activation and Deuteration of Primary Sulfonamides: An Experimental and Computational Study | Semantic Scholar [semanticscholar.org]
- 9. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iridium-Catalyzed Formyl-Selective Deuteration of Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]
- 13. Implementation of data-dependent isotopologue fragmentation in 13C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Analysis of 9H-Fluoren-2-ol in Biological Matrices using 9H-Fluoren-2-ol-d9 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Introduction
9H-Fluoren-2-ol is a hydroxylated metabolite of fluorene (B118485), a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment as a product of incomplete combustion of organic materials.[1] Human exposure to PAHs is a significant health concern due to the carcinogenic and mutagenic potential of some of these compounds and their metabolites.[1] Monitoring of hydroxylated PAH metabolites (OH-PAHs) in biological fluids such as urine and serum is a key method for assessing human exposure to PAHs.[1][2] 9H-Fluoren-2-ol, along with other fluorene metabolites, has been shown to exhibit biological activity, including estrogenic and dioxin-like effects, which are mediated through interactions with the estrogen receptor (ER) and the aryl hydrocarbon receptor (AHR).
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 9H-Fluoren-2-ol in human urine. The method utilizes 9H-Fluoren-2-ol-d9 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Analytical Method
Materials and Reagents
-
9H-Fluoren-2-ol and this compound standards
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid (LC-MS grade)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Human urine (drug-free)
Sample Preparation
-
Enzymatic Hydrolysis: To 1 mL of urine sample, add 50 µL of the internal standard working solution (this compound). Add 1 mL of acetate (B1210297) buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase. Incubate at 37°C for 16 hours to deconjugate the metabolites.[1]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 40% methanol in water to remove interferences.
-
Elute the analytes with 3 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid).
LC-MS/MS Conditions
Liquid Chromatography (LC):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 30 |
| 1.0 | 30 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 30 |
| 13.0 | 30 |
Tandem Mass Spectrometry (MS/MS):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350°C |
| Collision Gas | Argon |
| MRM Transitions | |
| Compound | Precursor Ion (m/z) |
| 9H-Fluoren-2-ol | 181.1 |
| 181.1 | |
| This compound | 190.1 |
Method Validation
The method was validated for linearity, precision, accuracy, recovery, and matrix effect according to established bioanalytical method validation guidelines.[3][4]
Quantitative Data Summary
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| 9H-Fluoren-2-ol | 0.05 - 50 | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.05 | <15 | <15 | 85-115 |
| Low | 0.15 | <15 | <15 | 85-115 |
| Mid | 7.5 | <15 | <15 | 85-115 |
| High | 40 | <15 | <15 | 85-115 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| 9H-Fluoren-2-ol | >85 | <15 |
Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates the major steps in the analytical workflow for the quantification of 9H-Fluoren-2-ol in urine samples.
Caption: LC-MS/MS analytical workflow for 9H-Fluoren-2-ol.
Signaling Pathways
Fluorene and its metabolites, including 9H-Fluoren-2-ol, can exert biological effects through interaction with the Aryl Hydrocarbon Receptor (AHR) and the Estrogen Receptor (ER).
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Estrogen Receptor (ER) Signaling Pathway
Caption: Estrogen Receptor (ER) signaling pathway.
Conclusion
This application note presents a highly sensitive and specific LC-MS/MS method for the quantification of 9H-Fluoren-2-ol in human urine. The use of its deuterated analog, this compound, as an internal standard ensures reliable and accurate results. This method is suitable for large-scale biomonitoring studies to assess human exposure to fluorene and to investigate the potential health effects associated with the biological activities of its metabolites.
References
- 1. A liquid chromatography/tandem mass spectrometry (LC-MS/MS) method for the determination of phenolic polycyclic aromatic hydrocarbons (OH-PAH) in urine of non-smokers and smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolian.com [resolian.com]
- 4. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
Application Notes and Protocols for 9H-Fluoren-2-ol-d9 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of quantitative analysis, particularly in mass spectrometry and chromatography, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results. Deuterated standards, such as 9H-Fluoren-2-ol-d9, are considered the gold standard for quantification.[1] By closely mimicking the chemical and physical properties of the analyte, 9H-Fluoren-2-ol, the deuterated analogue co-elutes and experiences similar ionization effects and potential loss during sample preparation.[2] This allows for reliable correction of matrix effects and other sources of analytical variability, leading to enhanced data quality.[3]
9H-Fluoren-2-ol is a metabolite of fluorene, a polycyclic aromatic hydrocarbon (PAH), and its quantification in biological matrices like urine can serve as a biomarker for PAH exposure.[1][4] These application notes provide a comprehensive overview of the use of this compound as an internal standard for the accurate quantification of 9H-Fluoren-2-ol.
Principle of Internal Standardization
An internal standard is a compound with a known concentration that is added to all samples, calibrators, and quality controls at the beginning of the analytical process. The ratio of the analytical signal of the analyte to the signal of the internal standard is used for quantification. This ratiometric measurement compensates for variations in sample extraction, injection volume, and instrument response, thereby improving the accuracy and precision of the measurement.
dot
Caption: General workflow for the quantification of 9H-Fluoren-2-ol using this compound as an internal standard.
Metabolic Pathway of 9H-Fluoren-2-ol
In biological systems, 9H-Fluoren-2-ol undergoes Phase II metabolism to facilitate its excretion. The primary metabolic pathways involve conjugation with glucuronic acid and sulfate (B86663) to form more water-soluble glucuronide and sulfate conjugates.[1] These conjugation reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.
dot
Caption: Metabolic pathway of 9H-Fluoren-2-ol.
Application: Quantification of 9H-Fluoren-2-ol in Human Urine
This section details an analytical method for the quantification of 9H-Fluoren-2-ol in human urine samples using this compound as an internal standard. The method is based on High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[1][4]
Quantitative Data
| Parameter | Value | Reference |
| Analytical Method | HPLC with Fluorescence Detection | [1][4] |
| Internal Standard | This compound | [1][4] |
| Matrix | Human Urine | [1][4] |
| Detection Limit (S/N=3) | 0.03 nmol/L | [1][4] |
| Calibration Range | 0.2 - 50 nmol/L | [1][4] |
Experimental Protocols
1. Synthesis of this compound (Internal Standard)
A practical method for the synthesis of deuterated phenols involves acid-catalyzed hydrogen-deuterium exchange. The following is a representative protocol.
-
Materials: 9H-Fluoren-2-ol, Deuterium oxide (D₂O), Deuterated sulfuric acid (D₂SO₄).
-
Procedure:
-
Dissolve 9H-Fluoren-2-ol in an excess of D₂O.
-
Add a catalytic amount of D₂SO₄.
-
Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate the exchange of aromatic protons with deuterium.
-
Monitor the progress of the deuteration by ¹H NMR spectroscopy by observing the disappearance of the aromatic proton signals.
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃).
-
Extract the deuterated product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.
-
Confirm the identity and isotopic purity of the product by mass spectrometry and NMR.
-
2. Sample Preparation
-
Materials: Human urine sample, this compound internal standard solution, β-glucuronidase/aryl sulfatase, acetate (B1210297) buffer (pH 5.0), Sep-Pak C18 solid-phase extraction (SPE) cartridges, methanol (B129727), and deionized water.
-
Procedure:
-
To a 5 mL aliquot of human urine, add a known amount of this compound internal standard solution.
-
Add 2.5 mL of acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/aryl sulfatase solution.
-
Incubate the mixture at 37°C for at least 2 hours to ensure complete hydrolysis of the glucuronide and sulfate conjugates.[1]
-
Condition a Sep-Pak C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Elute the analyte and internal standard with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
-
3. HPLC Analysis
The following are representative HPLC conditions. The exact parameters may need to be optimized for the specific instrument and column used.
| HPLC Parameter | Illustrative Value |
| Column | Alkylamide-type reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min, 40-100% B; 20-25 min, 100% B; 25.1-30 min, 40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Fluorescence Detection | Excitation: 280 nm, Emission: 320 nm |
4. Calibration and Quantification
-
Prepare a series of calibration standards of 9H-Fluoren-2-ol in a blank matrix (e.g., synthetic urine) ranging from 0.2 to 50 nmol/L.
-
Spike each calibration standard with the same constant amount of this compound internal standard as used for the unknown samples.
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
Generate a calibration curve by plotting the ratio of the peak area of 9H-Fluoren-2-ol to the peak area of this compound against the concentration of 9H-Fluoren-2-ol.
-
Calculate the concentration of 9H-Fluoren-2-ol in the unknown samples using the regression equation from the calibration curve.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of 9H-Fluoren-2-ol in biological matrices. The protocols outlined in these application notes offer a framework for researchers to implement this methodology in their own laboratories. The detailed procedures for sample preparation and HPLC analysis, combined with the principles of internal standardization, will enable the acquisition of high-quality quantitative data for applications in toxicology, environmental health, and drug metabolism studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Urinary Mono-hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons by on-line Solid Phase Extraction-High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 2-hydroxyfluorene in human urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) using 9H-Fluoren-2-ol-d9 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental and toxicological concern due to the carcinogenic and mutagenic properties of many of these compounds.[1] Accurate and sensitive quantification of PAHs in various matrices is crucial for environmental monitoring, food safety assessment, and toxicological studies. This document outlines a detailed protocol for the quantitative analysis of PAHs using gas chromatography-mass spectrometry (GC-MS), employing 9H-Fluoren-2-ol-d9 as an internal standard to ensure accuracy and precision.
The use of an isotopically labeled internal standard, such as this compound, is a robust analytical practice.[2] It compensates for the potential loss of analytes during sample preparation and instrumental analysis, thereby improving the reliability of the quantification.[3] This internal standard is added to the sample at a known concentration before the extraction process.
Analytical Workflow Overview
The overall workflow for the quantitative analysis of PAHs involves sample preparation, instrumental analysis, and data processing. The following diagram illustrates the key steps.
Caption: Workflow for the quantitative analysis of PAHs.
Experimental Protocols
Reagents and Materials
-
Solvents: Dichloromethane (B109758), hexane (B92381), acetone, methanol (B129727) (all HPLC or pesticide residue grade).
-
Standards:
-
Solid Phase Extraction (SPE) Cartridges: Silica or other appropriate sorbent for cleanup.[2][4]
-
Glassware: Volumetric flasks, pipettes, vials, separatory funnels.
-
Instrumentation:
-
Gas chromatograph with a mass selective detector (GC-MS).[6]
-
Nitrogen evaporator.
-
Vortex mixer.
-
Ultrasonic bath.
-
Standard Solution Preparation
-
PAH Stock Standard (100 mg/L): Prepare by dissolving a commercial PAH mixture in a suitable solvent as per the manufacturer's instructions.[4]
-
Internal Standard Stock Solution (100 mg/L): Accurately weigh and dissolve this compound in a suitable solvent (e.g., toluene) to prepare a stock solution.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the PAH stock standard to achieve concentrations ranging from the limit of quantification (LOQ) to a higher concentration (e.g., 0.5 to 500 µg/L).[7] Each calibration standard must be spiked with a constant concentration of the this compound internal standard.[6]
Sample Preparation
The following is a general protocol that can be adapted for different sample matrices.
-
Sample Spiking: To a known amount of the sample (e.g., 1 g of soil, 100 mL of water), add a precise volume of the this compound internal standard working solution.
-
Extraction:
-
For solid samples (e.g., soil, sediment): Use methods like microwave-assisted extraction or sonication with a suitable solvent mixture (e.g., hexane/acetone).
-
For liquid samples (e.g., water): Perform liquid-liquid extraction (LLE) with a solvent like dichloromethane or use solid-phase extraction (SPE).[8]
-
For fatty matrices (e.g., fish, oil): Saponification with methanolic KOH followed by hexane extraction is recommended.[2]
-
-
Cleanup: To remove interferences, pass the extract through an SPE cartridge. Elute the PAHs with an appropriate solvent mixture.[5]
-
Concentration: Evaporate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen. The final extract is then ready for GC-MS analysis.[5]
GC-MS Analysis
-
GC Column: A low-bleed, nonpolar capillary column such as a DB-5MS or equivalent is suitable for PAH analysis.[9]
-
Injector: Operate in splitless mode.
-
Carrier Gas: Helium.
-
Oven Temperature Program: An initial temperature of around 70-80°C, ramped to over 300°C to ensure the elution of high molecular weight PAHs.[9]
-
MS Detector: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[9] Monitor characteristic ions for each target PAH and for this compound.
Data Presentation and Quantification
Quantification is based on the internal standard method. A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Calibration Data
The following table is an example of calibration data for a set of PAHs.
| Analyte | Concentration (µg/L) | Analyte Peak Area | Internal Standard Peak Area (this compound) | Response Ratio (Analyte Area / IS Area) |
| Naphthalene | 1 | 15,000 | 500,000 | 0.03 |
| 5 | 78,000 | 510,000 | 0.15 | |
| 10 | 160,000 | 505,000 | 0.32 | |
| 50 | 820,000 | 498,000 | 1.65 | |
| 100 | 1,650,000 | 502,000 | 3.29 | |
| Phenanthrene | 1 | 25,000 | 500,000 | 0.05 |
| 5 | 130,000 | 510,000 | 0.25 | |
| 10 | 270,000 | 505,000 | 0.53 | |
| 50 | 1,400,000 | 498,000 | 2.81 | |
| 100 | 2,850,000 | 502,000 | 5.68 | |
| Benzo[a]pyrene | 1 | 30,000 | 500,000 | 0.06 |
| 5 | 155,000 | 510,000 | 0.30 | |
| 10 | 320,000 | 505,000 | 0.63 | |
| 50 | 1,650,000 | 498,000 | 3.31 | |
| 100 | 3,350,000 | 502,000 | 6.67 |
Method Performance
The performance of the analytical method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
| Parameter | Naphthalene | Phenanthrene | Benzo[a]pyrene |
| Linearity (R²) | > 0.995 | > 0.995 | > 0.995 |
| LOD (µg/kg) | 0.05 | 0.03 | 0.04 |
| LOQ (µg/kg) | 0.15 | 0.09 | 0.12 |
| Recovery (%) | 85 - 110 | 90 - 115 | 80 - 120 |
| Precision (RSD %) | < 15 | < 15 | < 15 |
Note: The values presented are typical and should be determined experimentally for each specific application and matrix.
Logical Relationships in Internal Standard Quantification
The relationship between the analyte, internal standard, and the final calculated concentration is based on the principle of response factors.
Caption: Logic of internal standard quantification.
Conclusion
The described methodology provides a robust and reliable framework for the quantitative analysis of PAHs in various environmental and biological matrices. The use of this compound as an internal standard is a key component in achieving high accuracy and precision by correcting for variations in sample preparation and instrument response. Proper method validation is essential to ensure the quality and defensibility of the analytical data.
References
- 1. Quantitative analysis of polycyclic aromatic hydrocarbons in water in the low-nanogram per liter range with two-step laser mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. Evaluation of analytical method for polycyclic aromatic hydrocarbons content in home meal replacement products by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 9H-Fluoren-2-ol-d9 for Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-Fluoren-2-ol, a hydroxylated metabolite of the polycyclic aromatic hydrocarbon (PAH) fluorene (B118485), is a compound of increasing environmental and toxicological interest. Accurate quantification of 9H-Fluoren-2-ol in complex environmental matrices is crucial for exposure assessment and understanding its fate and transport. The use of a stable isotope-labeled internal standard is the gold standard for achieving high accuracy and precision in mass spectrometry-based analytical methods. This document provides detailed application notes and protocols for the use of 9H-Fluoren-2-ol-d9 as an internal standard in the analysis of environmental samples.
Stable isotope dilution analysis, using a deuterated analog like this compound, is a robust technique that corrects for variations in sample extraction efficiency, matrix effects, and instrumental response.[1] The internal standard, being chemically almost identical to the analyte, co-elutes and experiences similar ionization and fragmentation, ensuring reliable quantification.[1]
Synthesis of this compound
A key aspect of utilizing this compound is its availability. While not commonly commercially available, it can be synthesized. A published method involves the metabolism of deuterated fluorene (fluorene-d10) using cytochrome P450 enzymes.[1][2] This biotransformation yields deuterated 2-hydroxyfluorene (2-OHF-d9).[1][2]
Caption: Synthesis of this compound via enzymatic reaction.
Analytical Protocol: Quantification of 9H-Fluoren-2-ol in Water Samples
This protocol describes a representative method for the quantification of 9H-Fluoren-2-ol in environmental water samples (e.g., river water, wastewater effluent) using solid-phase extraction (SPE) followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) with this compound as an internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection: Collect 1 L water samples in amber glass bottles. If not analyzed immediately, store at 4°C.
-
Fortification: Add a known amount of this compound internal standard solution (e.g., 100 ng in methanol) to each 1 L sample.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.
-
Sample Loading: Pass the water sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.
-
Elution: Elute the analyte and internal standard from the cartridge with 10 mL of a suitable solvent mixture, such as dichloromethane:acetone (1:1, v/v).
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Derivatization (Optional but Recommended for GC-MS): For improved chromatographic performance and sensitivity, derivatize the hydroxyl group. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine (B92270) to the 1 mL extract. Heat at 70°C for 30 minutes. After cooling, the sample is ready for GC-MS/MS analysis.
Caption: Workflow for the analysis of 9H-Fluoren-2-ol.
GC-MS/MS Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 7000 Series Triple Quadrupole MS or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL, splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data
The following table summarizes representative quantitative data for the analysis of 2-hydroxyfluorene using its deuterated internal standard. The data is based on a published HPLC-fluorescence method for human urine analysis, which provides a good indication of the expected performance.[1][2]
| Parameter | Value | Matrix | Method |
| Limit of Detection (LOD) | 0.03 nmol/L | Human Urine | HPLC-Fluorescence |
| Calibration Range | 0.2 - 50 nmol/L | Human Urine | HPLC-Fluorescence |
| Internal Standard | This compound | - | - |
Note: The LOD and calibration range for environmental water samples using GC-MS/MS may differ but are expected to be in a similar or lower (more sensitive) range. Method validation for each specific matrix is required to determine the actual performance characteristics.
Discussion
The use of this compound as an internal standard is critical for the accurate and precise quantification of 9H-Fluoren-2-ol in environmental samples. The protocol outlined above provides a robust framework for such analysis. The choice of GC-MS/MS is recommended for its high selectivity and sensitivity, which is often necessary for the low concentrations of hydroxylated PAHs found in the environment. The optional derivatization step is highly recommended to improve the volatility and peak shape of the analyte, leading to better chromatographic performance.
For laboratories equipped with LC-MS/MS, a similar approach can be taken. The SPE sample preparation remains largely the same, but the derivatization step is typically not required. A reversed-phase LC column (e.g., C18) with a water/methanol or water/acetonitrile gradient would be appropriate for separation. The mass spectrometer would be operated in electrospray ionization (ESI) mode, likely in negative ion mode for the deprotonated molecule [M-H]⁻.
Conclusion
This document provides a comprehensive guide for the application of this compound in the analysis of environmental samples. By providing a synthesis pathway, a detailed analytical protocol, and representative quantitative data, researchers and scientists are equipped with the necessary information to implement this reliable analytical approach. The use of stable isotope dilution with this compound will undoubtedly lead to higher quality data in environmental monitoring and toxicological studies of this important PAH metabolite.
References
Application Notes and Protocols for the Bioanalysis of Drug Metabolites Using a Deuterated Phenolic Internal Standard
Topic: Bioanalysis of Drug Metabolites with 9H-Fluoren-2-ol-d9
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative bioanalysis of drug metabolites is a critical aspect of drug discovery and development, providing essential data for pharmacokinetic, toxicokinetic, and efficacy studies.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for these analyses due to its high sensitivity and selectivity.[2] To ensure the accuracy and precision of LC-MS/MS data, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount.[2][3] A SIL-IS, such as this compound, is chemically almost identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and other experimental variabilities.[2]
This document provides detailed application notes and protocols for the bioanalysis of drug metabolites, using the analysis of phenolic drug metabolites as a representative example. While direct applications of this compound are not extensively published, its structural features (a deuterated phenolic compound) make it an ideal internal standard for the quantification of drugs and metabolites containing a phenol (B47542) group. The following protocols are based on established methods for the analysis of tamoxifen (B1202) and its phenolic metabolites, 4-hydroxytamoxifen (B85900) and endoxifen, which serve as a relevant case study.
Representative Application: Quantification of Tamoxifen and its Phenolic Metabolites in Human Plasma
Tamoxifen is a selective estrogen receptor modulator that is extensively metabolized in the liver by cytochrome P450 enzymes into several active metabolites, including the phenolic metabolites 4-hydroxytamoxifen and endoxifen.[4][5][6] The accurate quantification of these metabolites is crucial for therapeutic drug monitoring and understanding inter-individual variability in patient response.[7]
Metabolic Pathway of Tamoxifen
The metabolic conversion of tamoxifen to its active phenolic metabolites is a complex process primarily involving CYP3A4/5 and CYP2D6 enzymes.[4][5][7]
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. texilajournal.com [texilajournal.com]
- 4. ClinPGx [clinpgx.org]
- 5. PharmGKB summary: tamoxifen pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medscape.com [medscape.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 9H-Fluoren-2-ol-d9 Spiking in Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the utilization of 9H-Fluoren-2-ol-d9 as an internal standard in quantitative analytical methods, particularly those involving liquid chromatography-mass spectrometry (LC-MS/MS). This compound is a deuterated analog of 9H-Fluoren-2-ol, a metabolite of fluorene (B118485), which is a polycyclic aromatic hydrocarbon (PAH). Due to its structural similarity and mass difference, this compound is an ideal internal standard for the accurate quantification of 9H-Fluoren-2-ol in various biological and environmental matrices.
The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variations that can occur during sample preparation, such as extraction inefficiencies, and for mitigating matrix effects in the analytical instrument. This document outlines the essential properties of this compound, and provides detailed protocols for its application in sample spiking for bioanalytical and environmental analyses.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for the preparation of stock and working solutions, as well as for the development of robust analytical methods.
| Property | Value | Reference |
| CAS Number | 922510-18-7 | [1] |
| Molecular Formula | C₁₃HD₉O | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Insoluble in water; Soluble in Dimethyl Sulfoxide (DMSO) and ethanol. | [2] |
| Stability | Deuterated compounds generally exhibit greater stability compared to their non-deuterated counterparts due to the kinetic isotope effect, which can slow down metabolic processes. | [3] |
Experimental Protocols
This section provides detailed protocols for the preparation of this compound spiking solutions and their application in sample preparation using common extraction techniques. The protocols provided are general and may require optimization based on the specific matrix and analytical instrumentation.
Preparation of Stock and Working Solutions
Accurate preparation of stock and working solutions is fundamental for reliable quantification.
Materials:
-
This compound powder
-
Methanol (B129727) (HPLC or MS-grade)
-
Class A volumetric flasks
-
Calibrated pipettes
-
Analytical balance
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound powder.
-
Dissolve the powder in a 1 mL Class A volumetric flask with methanol.
-
Ensure complete dissolution by vortexing or sonicating.
-
Store the stock solution at -20°C in an amber vial to protect it from light.
-
-
Working Spiking Solution (1 µg/mL):
-
Perform a serial dilution of the stock solution with methanol to achieve a final concentration of 1 µg/mL. For example, pipette 10 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and bring to volume with methanol.
-
This working solution will be used to spike the samples. The concentration of the working solution may need to be adjusted depending on the expected concentration of the analyte in the samples. The internal standard concentration should be in a similar order of magnitude as the analyte.
-
Sample Spiking and Extraction Protocols
The following are example protocols for spiking this compound into common biological matrices.
This is a rapid and simple method for removing proteins from biological fluid samples.
Materials:
-
Plasma or serum sample
-
This compound working spiking solution (1 µg/mL)
-
Ice-cold acetonitrile (B52724)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add 10 µL of the 1 µg/mL this compound working spiking solution to the sample.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LLE is a common technique for extracting analytes from aqueous samples.
Materials:
-
Urine sample
-
This compound working spiking solution (1 µg/mL)
-
β-glucuronidase/aryl sulfatase (if analyzing for conjugated metabolites)
-
Buffer solution (e.g., sodium acetate, pH 5.0)
-
Extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 1 mL of the urine sample into a centrifuge tube.
-
Add 10 µL of the 1 µg/mL this compound working spiking solution.
-
(Optional) For the analysis of total 9H-Fluoren-2-ol (free and conjugated), perform enzymatic hydrolysis. Add 100 µL of β-glucuronidase/aryl sulfatase solution and incubate at 37°C for 2-4 hours.[2]
-
Add 3 mL of the extraction solvent (e.g., MTBE).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Transfer the organic layer (top layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
SPE provides a more selective cleanup compared to LLE and is suitable for environmental water samples.
Materials:
-
Water sample
-
This compound working spiking solution (1 µg/mL)
-
SPE cartridges (e.g., C18)
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Elution solvent (e.g., acetonitrile or methanol)
-
SPE manifold
Protocol:
-
To 100 mL of the water sample, add 100 µL of the 1 µg/mL this compound working spiking solution.
-
Condition the SPE cartridge by passing 5 mL of methanol through it.
-
Equilibrate the cartridge by passing 5 mL of deionized water through it. Do not let the cartridge run dry.
-
Load the spiked water sample onto the cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analyte and internal standard by passing 2 x 1 mL of the elution solvent through the cartridge.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for sample preparation using this compound spiking followed by LC-MS/MS analysis.
Caption: General workflow for sample preparation and analysis.
Quantitative Data Summary
The following table provides a summary of typical concentration ranges and analytical parameters that can be expected when using this compound as an internal standard for the quantification of 9H-Fluoren-2-ol.
| Parameter | Typical Value/Range | Notes |
| Calibration Range | 0.2 - 50 nmol/L | This range was reported for the analysis of 2-hydroxyfluorene in urine and can serve as a starting point for method development.[2] |
| Internal Standard Spiking Concentration | 1 - 100 ng/mL | The concentration should be optimized to be within the linear range of the detector and similar to the expected analyte concentration. |
| Limit of Detection (LOD) | 0.03 nmol/L | Reported for HPLC with fluorescence detection; LC-MS/MS is expected to achieve similar or better sensitivity.[2] |
| Recovery | > 85% | Extraction recovery should be consistent and reproducible. The use of a deuterated internal standard corrects for variations in recovery. |
| Precision (%RSD) | < 15% | The relative standard deviation for quality control samples should be within acceptable bioanalytical method validation guidelines. |
| Accuracy (%RE) | ± 15% | The relative error for quality control samples should be within acceptable bioanalytical method validation guidelines. |
Conclusion
The use of this compound as an internal standard is a robust and reliable approach for the accurate quantification of 9H-Fluoren-2-ol in complex matrices. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own analytical methods. Proper implementation of these protocols, with appropriate optimization for specific applications, will ensure high-quality, reproducible data for a variety of research and development needs.
References
- 1. Molecular mechanisms and biochemical analysis of fluorene degradation by the Pseudomonas sp. SMT-1 strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of 2-hydroxyfluorene in human urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eclass.uoa.gr [eclass.uoa.gr]
Preparation of Stock Solutions of 9H-Fluoren-2-ol-d9: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation of stock solutions of 9H-Fluoren-2-ol-d9 (CAS: 922510-18-7), a deuterated analog of 2-hydroxyfluorene. This labeled compound is a valuable internal standard for quantitative analysis, particularly in mass spectrometry-based assays, due to its chemical similarity to the unlabeled analyte and its distinct mass.[1] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of experimental results.
Compound Information
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | Fluoren-2-ol-d9, 2-Hydroxy-9H-fluorene-d9 | [1] |
| CAS Number | 922510-18-7 | [1] |
| Molecular Formula | C₁₃HD₉O | [1] |
| Molecular Weight | 191.27 g/mol | [1] |
| Description | Labeled metabolite of 2-Hydroxy Fluorene (B118485) | [1] |
Solubility and Solvent Selection
Based on the properties of the parent compound, 9H-fluorene, and its derivatives, this compound is expected to be sparingly soluble in water but soluble in various organic solvents.[2][3] The presence of a hydroxyl group may slightly increase its polarity compared to the parent fluorene.[4] For the preparation of stock solutions for analytical standards, high-purity solvents are essential.
| Solvent | Expected Solubility | Rationale/Reference |
| Methanol (B129727) | Soluble | Commonly used for preparing stock solutions of deuterated internal standards.[5] Fluorene derivatives are generally soluble in methanol.[2] |
| Ethanol | Soluble | Fluorene and its derivatives show good solubility in ethanol.[6][7] |
| Acetonitrile | Soluble | A common solvent for analytical standards and mobile phases in chromatography.[8] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Dissolves a wide range of polar and non-polar compounds.[8] |
| Water | Insoluble | The non-deuterated analog, 9H-fluoren-9-ol, is insoluble in water.[5] |
Recommended Solvent: Anhydrous, high-purity methanol is recommended for the primary stock solution due to its common use with deuterated standards and its compatibility with reversed-phase liquid chromatography systems.[5]
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in methanol. This concentration is a common starting point for further dilutions to create working standards and calibration curves.
3.1. Materials and Equipment
-
This compound (solid)
-
Anhydrous methanol (HPLC or LC-MS grade)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
1 mL Class A volumetric flask
-
2 mL amber glass vial with a PTFE-lined cap
-
Micropipettes
-
Spatula
-
Weighing paper
-
Ultrasonic bath (optional)
-
Inert gas (e.g., argon or nitrogen) (optional but recommended)[5]
3.2. Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
3.3. Procedure
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[5]
-
Weighing: Accurately weigh approximately 1 mg of this compound onto weighing paper using a calibrated analytical balance.
-
Transfer: Carefully transfer the weighed compound into a 1 mL Class A volumetric flask.
-
Dissolution: Add approximately 0.5 mL of anhydrous methanol to the volumetric flask. Gently swirl the flask to dissolve the compound. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.
-
Dilution to Volume: Once the solid is completely dissolved, add anhydrous methanol to the volumetric flask until the bottom of the meniscus is level with the calibration mark.
-
Mixing: Cap the volumetric flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Transfer and Storage: Transfer the stock solution to a 2 mL amber glass vial. If possible, flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing to prevent oxidation.[5]
-
Labeling: Clearly label the vial with the compound name, concentration (1 mg/mL), solvent, preparation date, and your initials.
-
Storage: Store the stock solution at -20°C for long-term stability.[5] For short-term use, storage at 2-8°C may be acceptable, but always refer to the manufacturer's recommendations if available. Protect the solution from light.[5]
Workflow Diagram
Caption: Experimental workflow for the preparation of a this compound stock solution.
Quality Control
To ensure the accuracy of the stock solution concentration, it is good practice to perform a quality control check. This can be done by preparing a dilution of the stock solution and analyzing it via a suitable analytical method, such as LC-UV or LC-MS, to confirm the expected response.
Preparation of Working Solutions
Working solutions can be prepared by diluting the 1 mg/mL stock solution with the appropriate solvent (e.g., methanol, acetonitrile, or mobile phase) to the desired concentration for your specific application. Always use calibrated pipettes and volumetric flasks for accurate dilutions.
Signaling Pathway Diagram (Illustrative)
While this compound is primarily used as an internal standard and does not have a direct signaling pathway, its non-deuterated counterpart, 2-hydroxyfluorene, is a metabolite of fluorene. The metabolic activation of fluorene can lead to compounds that interact with biological systems. The following is a simplified, illustrative diagram of a hypothetical interaction pathway for a fluorene metabolite.
Caption: A simplified diagram illustrating a hypothetical cellular interaction pathway for a fluorene metabolite.
References
LC-MS/MS method for 9H-Fluoren-2-ol analysis
An LC-MS/MS method provides a robust, sensitive, and selective approach for the quantitative analysis of 9H-Fluoren-2-ol, a hydroxylated metabolite of the polycyclic aromatic hydrocarbon (PAH) fluorene.[1] This application note details a complete protocol for the determination of 9H-Fluoren-2-ol in biological matrices, targeting researchers, scientists, and professionals in drug development and toxicology. The method employs liquid chromatography for separation, coupled with tandem mass spectrometry for detection, ensuring high accuracy and precision.
Experimental Workflow
The overall analytical process involves sample preparation using extraction techniques, followed by chromatographic separation and subsequent detection by mass spectrometry.
Caption: General workflow for 9H-Fluoren-2-ol analysis.
Materials and Reagents
-
Solvents: Acetonitrile, Methanol (B129727), Ethyl Acetate (LC-MS or HPLC grade).[2]
-
Reagents: Formic acid (LC-MS grade), Ammonium Acetate (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Analytical Standard: 9H-Fluoren-2-ol (CAS: 2443-58-5).[3][4]
-
Internal Standard (IS): 13C-labeled 9H-Fluoren-2-ol is recommended for optimal accuracy.[1]
-
Extraction Supplies: C18 Solid-Phase Extraction (SPE) cartridges or appropriate glassware for Liquid-Liquid Extraction (LLE).
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 9H-Fluoren-2-ol standard in 1 mL of methanol.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.[5]
-
Calibration Standards: Perform serial dilutions of the working stock solution with a 50:50 mixture of methanol and water to achieve calibration standards ranging from approximately 1 to 500 ng/mL.
-
Internal Standard Stock: Prepare a 1 µg/mL stock solution of the 13C-labeled internal standard in methanol.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted for extracting 9H-Fluoren-2-ol from a urine matrix.
Caption: Protocol for Solid-Phase Extraction (SPE).
Detailed SPE Protocol:
-
Pre-treatment: To 1 mL of urine sample, add the internal standard.
-
Condition: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.[6]
-
Load: Load the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.[6]
-
Elute: Elute the analyte and internal standard with 3 mL of acetonitrile.[6]
-
Dry: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[6]
-
Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex to mix and transfer to an autosampler vial.[6]
Instrumentation and Conditions
The following parameters provide a starting point for method development and can be optimized for specific instrumentation.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| Instrument | UPLC/UHPLC System |
| Column | Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Gradient | 5% B to 95% B over 8 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C[7] |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS) Parameters
| Parameter | Recommended Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ion Source | Electrospray Ionization (ESI)[5] |
| Polarity | Negative Ion Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Nebulizer Gas | Nitrogen |
Data Presentation: MRM Transitions
Quantitative analysis is performed using Multiple Reaction Monitoring (MRM). The molecular weight of 9H-Fluoren-2-ol is 182.22 g/mol .[3][4] In negative ion mode, the precursor ion will be the deprotonated molecule [M-H]⁻. Product ions are generated by collision-induced dissociation.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (s) | Cone (V) | Collision (eV) | Use |
| 9H-Fluoren-2-ol | 181.2 | 152.1 | 0.05 | 35 | 25 | Quantifier |
| 9H-Fluoren-2-ol | 181.2 | 126.1 | 0.05 | 35 | 30 | Qualifier |
| 13C6-9H-Fluoren-2-ol (IS) | 187.2 | 158.1 | 0.05 | 35 | 25 | Internal Std. |
Note: Collision energies and cone voltage are instrument-dependent and require optimization.
Conclusion
This application note outlines a comprehensive and detailed LC-MS/MS method for the reliable quantification of 9H-Fluoren-2-ol in biological samples. The protocol includes detailed steps for sample preparation via SPE, optimized chromatographic conditions for separation, and specific mass spectrometric parameters for sensitive detection. This method is well-suited for applications in toxicology, environmental exposure monitoring, and metabolic studies, providing the necessary selectivity and sensitivity for trace-level analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. 2-Hydroxyfluorene [webbook.nist.gov]
- 4. 2-Hydroxyfluorene [webbook.nist.gov]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the GC-MS Analysis of 9H-Fluoren-2-ol-d9
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 9H-Fluoren-2-ol-d9 using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is the deuterated analog of 2-hydroxyfluorene and is commonly used as an internal standard in analytical chemistry for the quantification of related compounds.[1][2] The methodologies described herein are based on established principles for the analysis of hydroxylated polycyclic aromatic hydrocarbons and related structures.
Introduction
This compound, a labeled metabolite of fluorene, serves as an ideal internal standard for bioanalytical and environmental studies due to its chemical similarity to the target analytes and its distinct mass-to-charge ratio.[2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the sensitive and specific quantification of such compounds.[3] Due to the presence of a polar hydroxyl group, derivatization is a critical step to enhance the volatility and thermal stability of the analyte, leading to improved chromatographic peak shape and sensitivity.[4][5] Silylation, a common derivatization technique, replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[6]
Experimental Protocols
Sample Preparation and Derivatization
Effective sample preparation is crucial for accurate and precise quantification. The following protocol outlines a general procedure for the extraction and derivatization of this compound from a biological matrix, such as plasma or urine.
Materials:
-
This compound standard solution
-
Organic solvent (e.g., ethyl acetate (B1210297), methanol)
-
Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)[7]
-
Anhydrous sodium sulfate (B86663)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Heating block
Protocol:
-
Sample Collection: Collect the biological sample (e.g., 1 mL of plasma or urine) in a clean glass tube.
-
Internal Standard Spiking: Add a known amount of this compound solution to the sample to serve as the internal standard.
-
Extraction (Liquid-Liquid Extraction):
-
Add 5 mL of ethyl acetate to the sample.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean glass tube.
-
Repeat the extraction process with another 5 mL of ethyl acetate and combine the organic layers.
-
Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
-
Solvent Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization (Silylation):
-
To the dried residue, add 100 µL of BSTFA with 1% TMCS.
-
Seal the tube tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[6]
-
Allow the sample to cool to room temperature before GC-MS analysis.
-
GC-MS Analysis
The following GC-MS parameters are recommended as a starting point and may require optimization for specific instrumentation and applications. The conditions are adapted from methods used for similar analytes.[3]
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Ionization Source: Electron Ionization (EI)
GC Conditions:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature: 150°C, hold for 1 minute. Ramp: 10°C/min to 300°C. Final hold: 5 minutes at 300°C. |
MS Conditions:
| Parameter | Value |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50-500 |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters (Hypothetical for TMS-derivatized this compound):
To enhance sensitivity and selectivity, Selected Ion Monitoring (SIM) mode is employed. The specific ions to be monitored for the TMS derivative of this compound would be determined from the mass spectrum of the derivatized standard. For the non-deuterated TMS-derivatized 2-hydroxyfluorene, characteristic ions would be selected. For the deuterated standard, these m/z values would be shifted.
Data Presentation
Quantitative analysis is performed by constructing a calibration curve from the peak area ratios of the target analyte to the internal standard (this compound) at different concentrations. The following table is a template for presenting the quantitative data.
Table 1: Quantitative Analysis Data (Template)
| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Calibration Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| Analyte of Interest | [To be determined] | [To be determined] | [e.g., 1-1000] | [>0.99] | [To be determined] | [To be determined] |
| This compound (ISTD) | [To be determined] | [To be determined] | N/A | N/A | N/A | N/A |
R²: Coefficient of determination; LOD: Limit of Detection; LOQ: Limit of Quantitation; ISTD: Internal Standard.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the GC-MS analysis of a target analyte using this compound as an internal standard.
Caption: Experimental workflow for GC-MS analysis.
Derivatization Reaction
The diagram below illustrates the silylation of this compound with BSTFA.
Caption: Silylation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
Application Notes: 9H-Fluoren-2-ol-d9 in Quantitative Proteomics
Introduction
While direct applications of 9H-Fluoren-2-ol-d9 in proteomics are not extensively documented in current literature, its chemical structure—a deuterated aromatic alcohol—points to a strong potential application as a heavy-labeled internal standard for quantitative mass spectrometry-based proteomics. The non-deuterated analog, 9H-Fluoren-2-ol, can theoretically be used as a derivatizing agent to enhance the ionization efficiency and chromatographic retention of specific amino acid residues or peptides. The deuterated form would serve as an ideal internal standard for accurate quantification, co-eluting with the light-labeled analyte but being distinguishable by its mass difference.
This document outlines a hypothetical application of this compound in a quantitative proteomics workflow, focusing on the targeted analysis of proteins containing accessible tyrosine residues, which can be selectively modified. The fluorenyl group provides hydrophobicity for improved reversed-phase liquid chromatography (RPLC) separation and a readily ionizable moiety for mass spectrometry.
Principle of the Method
The proposed method involves the chemical derivatization of tyrosine residues in peptides using a 9H-Fluoren-2-ol-based reagent. For quantification, a known amount of a synthetic peptide, identical in sequence to the target peptide but derivatized with this compound, is spiked into the sample. The light (sample) and heavy (standard) labeled peptides are then analyzed by LC-MS/MS. The ratio of the signal intensities of the light and heavy labeled peptides allows for precise quantification.
Experimental Protocols
1. Protein Extraction and Digestion
A standard protein extraction and digestion protocol is the initial step for preparing samples for proteomic analysis.
-
Materials:
-
Lysis buffer (8 M urea (B33335), 50 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Quenching solution (0.1% Trifluoroacetic acid, TFA)
-
C18 solid-phase extraction (SPE) cartridges
-
-
Protocol:
-
Homogenize cell or tissue samples in lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample 4-fold with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quench the digestion by adding TFA to a final concentration of 0.1%.
-
Desalt the peptide mixture using C18 SPE cartridges and dry the peptides under vacuum.
-
2. Derivatization of Peptides with a Hypothetical 9H-Fluoren-2-ol Reagent
This protocol is based on the hypothetical activation of 9H-Fluoren-2-ol to a reactive ester for derivatization of tyrosine residues.
-
Materials:
-
Dried peptide sample
-
Hypothetical activated 9H-Fluoren-2-ol reagent (e.g., 9H-Fluoren-2-yl-N-succinimidyl carbonate)
-
Derivatization buffer (e.g., 100 mM sodium bicarbonate, pH 8.8)
-
Quenching solution (e.g., 5% hydroxylamine)
-
This compound labeled synthetic target peptide standard
-
-
Protocol:
-
Reconstitute the dried peptide sample in derivatization buffer.
-
Add the activated 9H-Fluoren-2-ol reagent to the peptide solution. The optimal molar excess of the reagent over peptides should be empirically determined.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by adding the quenching solution and incubating for 15 minutes.
-
Spike the sample with a known concentration of the this compound labeled synthetic peptide standard.
-
Acidify the sample with 0.1% TFA and desalt using C18 SPE cartridges.
-
Dry the derivatized peptides under vacuum.
-
3. LC-MS/MS Analysis
-
Instrumentation:
-
High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap).
-
-
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 60 minutes.
-
Flow Rate: 300 µL/min.
-
-
MS Method:
-
Mode: Positive ion mode.
-
MS1 Scan Range: m/z 350-1500.
-
Resolution: 70,000.
-
Data-Dependent Acquisition (DDA): Top 10 most intense ions selected for fragmentation.
-
Fragmentation: Higher-energy collisional dissociation (HCD).
-
Isolation Window: 2.0 m/z.
-
Data Presentation
Table 1: Hypothetical Mass Transitions for a Target Peptide
This table illustrates the expected mass-to-charge ratios for a light (derivatized with 9H-Fluoren-2-ol) and heavy (derivatized with this compound) labeled version of a hypothetical target peptide "YFIEANK".
| Peptide Sequence | Label | Precursor m/z (z=2) | Fragment Ion | Fragment m/z |
| YFIEANK | Light (9H-Fluoren-2-ol) | 542.78 | y5 | 651.34 |
| YFIEANK | Heavy (this compound) | 547.28 | y5 | 651.34 |
Table 2: Quantitative Results from a Hypothetical Experiment
This table shows hypothetical quantitative data for the target peptide in different samples, demonstrating the use of the light/heavy ratio for quantification.
| Sample ID | Light Peptide Peak Area | Heavy Peptide Peak Area | Light/Heavy Ratio | Calculated Concentration (fmol/µg) |
| Control 1 | 8.5e6 | 1.0e7 | 0.85 | 8.5 |
| Control 2 | 9.2e6 | 1.0e7 | 0.92 | 9.2 |
| Treated 1 | 1.8e7 | 1.0e7 | 1.80 | 18.0 |
| Treated 2 | 2.1e7 | 1.0e7 | 2.10 | 21.0 |
Visualizations
Caption: Workflow for quantitative proteomics using this compound.
Application Notes and Protocols for 9H-Fluoren-2-ol-d9 in Forensic Toxicology Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of forensic toxicology, the accurate and reliable identification and quantification of xenobiotics in biological matrices are of paramount importance. 9H-Fluoren-2-ol, a hydroxylated polycyclic aromatic hydrocarbon (PAH), and its metabolites can be indicative of exposure to fluorene, a compound found in fossil fuels and their combustion products. The use of stable isotope-labeled internal standards is a critical component of robust analytical methodologies, particularly in mass spectrometry-based techniques, as they compensate for variations during sample preparation and analysis. 9H-Fluoren-2-ol-d9, a deuterated analog of 9H-Fluoren-2-ol, serves as an ideal internal standard for the quantification of 9H-Fluoren-2-ol in forensic toxicology screening. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly throughout the analytical process, from extraction to detection.
These application notes provide detailed protocols for the sample preparation and analysis of 9H-Fluoren-2-ol in biological matrices, such as blood and urine, using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Data Presentation
The following tables summarize representative quantitative data for the analysis of phenolic compounds, including fluorenols, in biological matrices using mass spectrometry techniques. These values are provided for guidance and should be validated in-house for specific laboratory conditions and matrices.
Table 1: Representative GC-MS Method Performance for Phenolic Compounds in Urine [1][2][3]
| Parameter | Representative Value |
| Limit of Detection (LOD) | 0.01 - 0.5 mg/L |
| Limit of Quantification (LOQ) | 0.05 - 1.0 mg/L |
| Linearity (R²) | ≥ 0.99 |
| Recovery | 80 - 110% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Table 2: Representative LC-MS/MS Method Performance for Hydroxylated Metabolites in Plasma [4][5]
| Parameter | Representative Value |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Linearity (R²) | ≥ 0.995 |
| Recovery | 85 - 115% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 20% |
Experimental Protocols
Protocol 1: GC-MS Analysis of 9H-Fluoren-2-ol in Urine
This protocol is adapted from established methods for the analysis of phenolic compounds and hydroxylated PAHs in urine.[1][6][7]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Enzymatic Hydrolysis: To 1 mL of urine, add 10 µL of this compound internal standard solution (1 µg/mL in methanol). Add 1 mL of acetate (B1210297) buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase. Incubate at 37°C for 16 hours to deconjugate metabolites.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) containing a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 7250 GC/Q-TOF or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
9H-Fluoren-2-ol (as TMS derivative): Monitor characteristic ions (e.g., m/z 254, 239).
-
This compound (as TMS derivative): Monitor characteristic ions (e.g., m/z 263, 248).
-
3. Quantification
Construct a calibration curve by plotting the ratio of the peak area of the 9H-Fluoren-2-ol derivative to the peak area of the this compound derivative against the concentration of the analyte.
Protocol 2: LC-MS/MS Analysis of 9H-Fluoren-2-ol in Blood/Plasma
This protocol is based on established methods for the analysis of small molecules and hydroxylated metabolites in blood and plasma.[4][5]
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma or whole blood, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 1 mL of the organic solvent and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: UPLC system such as a Waters ACQUITY UPLC I-Class.
-
Column: A suitable reversed-phase column, for example, a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components, for example:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer such as a Sciex QTRAP 6500+ or a Waters Xevo TQ-S micro.
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for phenolic compounds.
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
9H-Fluoren-2-ol: Determine precursor ion and optimal product ions and collision energies.
-
This compound: Determine precursor ion and optimal product ions and collision energies.
-
3. Quantification
Create a calibration curve by plotting the ratio of the peak area of 9H-Fluoren-2-ol to the peak area of this compound against the concentration of the analyte.
Visualizations
Caption: Workflow for GC-MS analysis of 9H-Fluoren-2-ol in urine.
Caption: Workflow for LC-MS/MS analysis of 9H-Fluoren-2-ol in blood/plasma.
References
- 1. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Method for Postmortem Quantification of Δ9-Tetrahydrocannabinol and Metabolites Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of Hydroxy Polycyclic Aromatic Hydrocarbons in Human Urine Using Automated Microextraction by Packed Sorbent and Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Determination of Extraction Recovery of Phenolic Compounds in Environmental Water Samples Using 9H-Fluoren-2-ol-d9 as a Surrogate Standard
Audience: Researchers, scientists, and drug development professionals involved in environmental analysis and analytical chemistry.
Introduction
The accurate quantification of phenolic compounds, a class of common environmental pollutants, is crucial for assessing water quality and ensuring public health. The analytical process for these compounds often involves a multi-step sample preparation procedure, including extraction and concentration, prior to instrumental analysis. During these steps, analyte loss can occur, leading to an underestimation of the true concentration. To correct for this, a surrogate standard, a compound chemically similar to the analytes of interest but not naturally present in the samples, is added at a known concentration before extraction.[1][2] Isotopically labeled compounds, such as 9H-Fluoren-2-ol-d9, are ideal surrogates because their physicochemical properties are nearly identical to their non-labeled counterparts, ensuring they behave similarly throughout the entire analytical process.[3][4] This application note provides a detailed protocol for using this compound as a surrogate standard to determine the extraction recovery of a representative phenolic compound, 2-naphthol (B1666908), from water samples using solid-phase extraction (SPE) followed by liquid chromatography-mass spectrometry (LC-MS) analysis.
Principle
A known amount of this compound is spiked into each water sample before the extraction process. The surrogate is extracted and concentrated along with the native analytes. By measuring the concentration of the surrogate in the final extract and comparing it to the initial spiked amount, the percentage of recovery can be calculated. This recovery percentage is then used to correct the measured concentrations of the target analytes for any losses that occurred during sample preparation. This method significantly improves the accuracy and reliability of the analytical data.
Experimental Protocol
This protocol details the determination of 2-naphthol in water, using this compound as a surrogate standard for recovery correction.
1. Materials and Reagents
-
Standards:
-
2-Naphthol (analyte)
-
This compound (surrogate standard)
-
Phenanthrene-d10 (B32357) (internal standard, added before analysis)
-
-
Solvents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
-
Solid-Phase Extraction (SPE):
-
SPE cartridges (e.g., C18, 500 mg, 6 mL)
-
SPE vacuum manifold
-
-
Sample Collection and Preservation:
-
1 L amber glass bottles
-
Ascorbic acid (for dechlorination, if necessary)
-
Sulfuric acid (for preservation)
-
2. Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Prepare individual stock solutions of 2-naphthol and this compound in methanol.
-
Spiking Solution (10 µg/mL): Prepare a solution containing 2-naphthol and this compound at 10 µg/mL in methanol.
-
Internal Standard Solution (5 µg/mL): Prepare a solution of phenanthrene-d10 at 5 µg/mL in methanol.
3. Sample Preparation and Extraction
-
Sample Collection: Collect 1 L water samples in amber glass bottles. If the samples contain residual chlorine, add 80 mg of ascorbic acid. Preserve the samples by acidifying to pH < 2 with sulfuric acid.
-
Fortification: To each 1 L sample, add a known amount of the this compound surrogate standard. For this example, spike with 100 ng of this compound. For matrix spike samples, also add a known amount of 2-naphthol (e.g., 100 ng).
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridges by passing 10 mL of methanol followed by 10 mL of deionized water (pH 2) through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Washing: After the entire sample has passed through, wash the cartridge with 10 mL of deionized water to remove any interfering substances.
-
Cartridge Drying: Dry the cartridge under vacuum for 20 minutes.
-
Elution: Elute the trapped analytes and the surrogate standard from the cartridge with 10 mL of methanol into a collection tube.
-
Concentration: Concentrate the eluate to a final volume of 0.9 mL under a gentle stream of nitrogen at 35°C.
-
Internal Standard Addition: Add 100 µL of the 5 µg/mL phenanthrene-d10 internal standard solution to the concentrated extract.
-
Final Sample: Vortex the final extract and transfer it to an autosampler vial for LC-MS analysis.
4. LC-MS Analysis
-
Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analytes (e.g., start with 95% A, ramp to 5% A).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode
-
MS/MS Transitions: Monitor specific precursor and product ion transitions for 2-naphthol, this compound, and phenanthrene-d10.
5. Calculation of Extraction Recovery
The extraction recovery of the surrogate standard is calculated using the following formula:
Recovery (%) = (Measured Concentration of Surrogate / Spiked Concentration of Surrogate) x 100
The measured concentration of the target analyte (2-naphthol) is then corrected for the extraction recovery:
Corrected Analyte Concentration = (Measured Analyte Concentration / (Recovery (%) / 100))
Data Presentation
The following table presents example data for the determination of extraction recovery in a set of water samples.
| Sample ID | Spiked this compound (ng/L) | Measured this compound (ng/L) | Extraction Recovery (%) | Measured 2-Naphthol (ng/L) | Corrected 2-Naphthol (ng/L) |
| Blank | 100 | 92 | 92.0 | ND | ND |
| Sample 1 | 100 | 88 | 88.0 | 45 | 51.1 |
| Sample 2 | 100 | 95 | 95.0 | 120 | 126.3 |
| Matrix Spike | 100 | 90 | 90.0 | 150 | 166.7 |
ND: Not Detected. Note: This data is for illustrative purposes only.
Visualizations
Below is a diagram illustrating the experimental workflow for determining extraction recovery using this compound.
References
Application Notes and Protocols for Isotope Dilution Mass Spectrometry using 9H-Fluoren-2-ol-d9
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex matrices.[1][2][3] This method relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass.[1][4] 9H-Fluoren-2-ol is a hydroxylated derivative of fluorene (B118485) and may be of interest as a metabolite of fluorene-containing compounds or as an environmental contaminant. Its accurate quantification is crucial for toxicological and pharmacokinetic studies. This document provides a detailed protocol for the quantification of 9H-Fluoren-2-ol in human plasma using 9H-Fluoren-2-ol-d9 as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The principle of IDMS involves adding a known amount of the isotopically labeled standard (this compound) to the sample at the beginning of the sample preparation process.[1] Because the deuterated standard has nearly identical physicochemical properties to the native analyte, it experiences the same variations during sample extraction, chromatography, and ionization.[1][4] This co-elution and similar behavior effectively compensate for matrix effects and other sources of analytical variability, leading to highly reliable quantitative results.[4][5]
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
9H-Fluoren-2-ol (analytical standard grade)
-
This compound (isotopic purity >98%)
-
-
Solvents and Reagents:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (drug-free)
-
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Solid Phase Extraction (SPE) manifold and cartridges (e.g., C18)
-
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 9H-Fluoren-2-ol and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume. Mix thoroughly. These stock solutions should be stored at -20°C.
-
-
Intermediate Stock Solutions (10 µg/mL):
-
Dilute the primary stock solutions 1:100 with a 50:50 mixture of methanol and water to obtain intermediate stock solutions of 10 µg/mL for both the analyte and the internal standard.
-
-
Calibration Standards and Quality Control (QC) Samples:
-
Prepare a series of calibration standards by spiking appropriate volumes of the 9H-Fluoren-2-ol intermediate stock solution into drug-free human plasma to achieve final concentrations ranging from 0.1 to 100 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Internal Standard Working Solution (50 ng/mL):
-
Dilute the this compound intermediate stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used for protein precipitation and extraction.
-
Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Thawing and Spiking:
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
To 200 µL of each plasma sample, add 20 µL of the internal standard working solution (50 ng/mL this compound). Vortex for 10 seconds.
-
-
Protein Precipitation:
-
Add 600 µL of cold acetonitrile (containing the internal standard for all samples except the blank) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Solid Phase Extraction:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient: A linear gradient from 30% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 30% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Capillary Voltage: 3.5 kV
-
Data Presentation
Table 1: Mass Spectrometer Parameters for 9H-Fluoren-2-ol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 9H-Fluoren-2-ol | 183.1 | 165.1 | 20 |
| This compound | 192.1 | 171.1 | 22 |
Table 2: Representative Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 0.1 | 1,520 | 510,000 | 0.003 |
| 0.5 | 7,850 | 525,000 | 0.015 |
| 1.0 | 16,100 | 515,000 | 0.031 |
| 5.0 | 82,300 | 520,000 | 0.158 |
| 10.0 | 165,000 | 518,000 | 0.319 |
| 50.0 | 835,000 | 522,000 | 1.600 |
| 100.0 | 1,680,000 | 519,000 | 3.237 |
| Correlation Coefficient (r²) | >0.995 |
Table 3: Precision and Accuracy Data (Representative)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 0.3 | 0.29 | 96.7 | 5.8 |
| Medium | 8.0 | 8.15 | 101.9 | 4.2 |
| High | 80.0 | 78.9 | 98.6 | 3.5 |
Visualizations
References
Application Notes and Protocols for 9H-Fluoren-2-ol-d9 in Food Safety Testing
Introduction
The monitoring of polycyclic aromatic hydrocarbons (PAHs) and their metabolites in food is a critical aspect of food safety. PAHs can form during the incomplete combustion of organic matter and can contaminate food through environmental exposure or during processing, such as grilling, smoking, and drying.[1][2] Hydroxylated PAHs (OH-PAHs), such as 9H-Fluoren-2-ol, are metabolites of parent PAHs and are of toxicological concern. Accurate and sensitive analytical methods are essential for the quantification of these contaminants in complex food matrices to ensure they do not exceed regulatory limits and to assess consumer exposure.
Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise technique for quantifying trace-level contaminants in complex samples.[3][4] This method involves the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte of interest but has a different mass. The internal standard is added to the sample at the beginning of the analytical procedure and compensates for any loss of the analyte during sample preparation and for matrix effects during analysis.[5][6] 9H-Fluoren-2-ol-d9, a deuterated form of 9H-Fluoren-2-ol, is an ideal internal standard for the quantification of its non-labeled counterpart in food samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
These application notes provide a detailed protocol for the extraction, cleanup, and quantitative analysis of 9H-Fluoren-2-ol in fatty food matrices using this compound as an internal standard.
Experimental Protocols
1. Scope
This protocol describes a method for the quantitative determination of 9H-Fluoren-2-ol in fatty food matrices, such as grilled meats and fish, using this compound as an internal standard with analysis by LC-MS/MS.
2. Materials and Reagents
-
Standards: 9H-Fluoren-2-ol (analytical standard), this compound (internal standard)
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Dichloromethane (DCM), Hexane, Water (all LC-MS grade)
-
Reagents: Anhydrous Sodium Sulfate, QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate), Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)
-
Sample Preparation: High-speed homogenizer, centrifuge, solid-phase extraction (SPE) cartridges (if required for cleanup)
3. Preparation of Standard Solutions
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of 9H-Fluoren-2-ol and this compound in 100 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the 9H-Fluoren-2-ol stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile.
4. Sample Preparation: Modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
-
Homogenization: Homogenize a representative portion of the food sample. For meat or fish, this may involve grinding or blending.
-
Extraction:
-
Weigh 5 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Spike the sample with 50 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add QuEChERS extraction salts, shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
5. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., start at 30% B, ramp to 95% B, hold, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
See Table 1 for suggested MRM transitions.
-
Data Presentation
Table 1: Mass Spectrometry Parameters for 9H-Fluoren-2-ol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 9H-Fluoren-2-ol (Quantifier) | 181.1 | 152.1 | 25 | 100 |
| 9H-Fluoren-2-ol (Qualifier) | 181.1 | 126.1 | 35 | 100 |
| This compound (Internal Standard) | 190.1 | 160.1 | 25 | 100 |
Table 2: Representative Method Performance Data
| Parameter | Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.3 µg/kg |
| Recovery (%) | 85-110% |
| Precision (RSD%) | < 15% |
Visualizations
Caption: Workflow for the analysis of 9H-Fluoren-2-ol in food.
Caption: Logic of the internal standard method for quantification.
References
- 1. Quantitative determination of polycyclic aromatic hydrocarbons in barbecued meat sausages by gas chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Accurate quantification of polycyclic aromatic hydrocarbons in environmental samples using deuterium-labeled compounds as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 6. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Environmental Pollutants with 9H-Fluoren-2-ol-d9
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-Fluoren-2-ol-d9 is the deuterated form of 9H-Fluoren-2-ol, a metabolite of the polycyclic aromatic hydrocarbon (PAH) fluorene (B118485). Due to its similar chemical and physical properties to the native compound, this compound is an ideal internal standard for quantitative analysis of fluorene and its metabolites in various environmental and biological matrices. The use of a deuterated internal standard is a robust analytical technique that corrects for analyte loss during sample preparation and instrumental analysis, thereby ensuring high accuracy and precision. This document provides detailed application notes and protocols for the use of this compound in monitoring environmental exposure to fluorene.
Application: Biomonitoring of Human Exposure to Fluorene
Fluorene is a ubiquitous environmental pollutant originating from the incomplete combustion of organic materials. Human exposure to fluorene, primarily through inhalation of contaminated air and ingestion of contaminated food and water, can be assessed by measuring its metabolites in urine. 2-Hydroxyfluorene (2-OHF) is a major metabolite of fluorene, and its concentration in urine is a reliable biomarker of exposure. The use of this compound as an internal standard in the analysis of urinary 2-OHF allows for precise and accurate quantification of exposure levels.[1]
Logical Relationship of Fluorene Metabolism and Analysis
Caption: Workflow from fluorene exposure to quantitative analysis using a deuterated internal standard.
Experimental Protocols
Protocol 1: Analysis of 2-Hydroxyfluorene in Human Urine by HPLC with Fluorescence Detection
This protocol is adapted from a validated method for the quantification of 2-hydroxyfluorene in human urine using this compound as an internal standard.[1]
1. Materials and Reagents
-
This compound (Internal Standard)
-
2-Hydroxyfluorene (Analytical Standard)
-
β-glucuronidase/arylsulfatase (from Helix pomatia)
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Sep-Pak C18)
-
Methanol (B129727), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Ultrapure water
-
Human urine samples
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-hydroxyfluorene and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the 2-hydroxyfluorene stock solution with methanol to achieve concentrations ranging from 0.1 to 100 nmol/L.
-
Internal Standard Spiking Solution: Prepare a solution of this compound in methanol at a concentration of 50 nmol/L.
3. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
To 1 mL of urine, add 1 mL of sodium acetate buffer (pH 5.0).
-
Add 50 µL of the this compound internal standard spiking solution.
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate the mixture at 37°C for 2 hours for enzymatic hydrolysis of conjugates.[1]
-
Condition an SPE cartridge by washing with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of ultrapure water.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
4. HPLC Conditions
-
HPLC System: A system with a column-switching setup is recommended.[1]
-
Pre-column: ODS column for sample cleanup.
-
Analytical Column: Alkylamide-type reversed-phase column.[1]
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection:
-
Excitation Wavelength: 260 nm
-
Emission Wavelength: 340 nm
-
5. Quantification
-
Construct a calibration curve by plotting the peak area ratio of 2-hydroxyfluorene to this compound against the concentration of the 2-hydroxyfluorene standards.
-
Determine the concentration of 2-hydroxyfluorene in the urine samples from the calibration curve.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the analysis of 2-hydroxyfluorene in urine.
Quantitative Data
The following table summarizes the performance of the described HPLC method with fluorescence detection for the analysis of 2-hydroxyfluorene using this compound as an internal standard.[1]
| Parameter | Value |
| Detection Limit (S/N = 3) | 0.03 nmol/L |
| Calibration Range | 0.2 - 50 nmol/L |
The application of this method to urine samples from smokers and non-smokers demonstrated its utility in biomonitoring.
| Group | Mean Urinary 2-OHF Concentration (nmol/L) |
| Smokers | Significantly higher than non-smokers (P < 0.01) |
| Non-smokers | Baseline levels |
Protocol 2: General Procedure for Analysis of Polycyclic Aromatic Hydrocarbons and their Metabolites in Environmental Samples (Water and Soil) by GC-MS
This protocol provides a general framework for the analysis of fluorene and its metabolites in environmental matrices, for which this compound can be used as an internal standard. Specific parameters may need optimization based on the matrix and target analyte concentration.
1. Materials and Reagents
-
This compound (Internal Standard)
-
PAH standards mix (including fluorene)
-
Hydroxy-PAH standards mix (including 2-hydroxyfluorene)
-
Dichloromethane (B109758) (DCM), pesticide residue grade
-
Hexane (B92381), pesticide residue grade
-
Acetone, pesticide residue grade
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
2. Sample Preparation
-
Water Samples:
-
To 1 L of water sample, add a known amount of this compound internal standard solution.
-
Perform liquid-liquid extraction with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL.
-
Proceed to cleanup.
-
-
Soil/Sediment Samples:
-
Air-dry and sieve the sample.
-
To 10 g of soil, add a known amount of this compound internal standard solution.
-
Extract using an appropriate method such as Soxhlet extraction or pressurized liquid extraction with a mixture of hexane and acetone.
-
Concentrate the extract to approximately 1 mL.
-
Proceed to cleanup.
-
3. Cleanup
-
Prepare a silica gel column.
-
Apply the concentrated extract to the column.
-
Elute with a sequence of solvents of increasing polarity (e.g., hexane, hexane/DCM mixtures) to separate fractions containing parent PAHs and their hydroxylated metabolites.
-
Collect the appropriate fractions and concentrate.
4. Derivatization (for GC-MS of hydroxylated metabolites)
-
Evaporate the fraction containing hydroxylated PAHs to dryness.
-
Add 50 µL of derivatizing agent (e.g., BSTFA with 1% TMCS).
-
Heat at 70°C for 30 minutes.
5. GC-MS Conditions
-
GC System: Gas chromatograph with a capillary column.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Optimized for the separation of target analytes.
-
Injection Mode: Splitless.
-
MS System: Mass spectrometer capable of electron ionization (EI) and selected ion monitoring (SIM).
-
SIM Ions: Monitor characteristic ions for fluorene, 2-hydroxyfluorene, and this compound.
6. Quantification
-
Generate a calibration curve using the response factors of the target analytes relative to the internal standard.
-
Calculate the concentration of the analytes in the environmental samples.
General Analytical Workflow for Environmental Samples
Caption: General workflow for PAH and metabolite analysis in environmental samples.
Conclusion
The use of this compound as an internal standard is a critical component in the development of reliable and accurate analytical methods for monitoring fluorene exposure and contamination. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals in establishing robust analytical procedures for environmental and biological monitoring of this important polycyclic aromatic hydrocarbon.
References
Troubleshooting & Optimization
troubleshooting isotopic exchange in 9H-Fluoren-2-ol-d9
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 9H-Fluoren-2-ol-d9. Our aim is to help you overcome common challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing this compound?
Proper storage is critical to maintain the isotopic and chemical purity of your deuterated compound. Key recommendations include:
-
Temperature: For long-term storage, temperatures of -20°C are recommended. For short-term use, refrigeration at 4°C is acceptable. Always refer to the certificate of analysis provided by the manufacturer for specific recommendations.[1]
-
Protection from Light: this compound is a photosensitive compound. Store it in amber vials or otherwise protected from light to prevent photodegradation.[1]
-
Inert Atmosphere: To prevent oxidation, it is advisable to store the compound under an inert atmosphere, such as argon or nitrogen.[1]
-
Solvent Choice: If preparing stock solutions, use a high-purity aprotic solvent. Avoid acidic or basic solutions, as they can catalyze deuterium-hydrogen exchange.[1]
Q2: I am observing a significant M+H peak in my mass spectrometry analysis of this compound, alongside the expected M+D peak. What could be the cause?
This is a common issue known as isotopic back-exchange. It occurs when deuterium (B1214612) atoms on your molecule are replaced by hydrogen atoms from the surrounding environment. For this compound, the deuterium on the hydroxyl group (-OD) is particularly susceptible to exchange with protons from solvents (especially protic solvents like methanol (B129727) or water), atmospheric moisture, or acidic/basic conditions in your analytical system.[2]
Q3: Can the deuterium atoms on the fluorene (B118485) ring exchange as well?
Deuterium atoms on aromatic rings are generally more stable and less prone to exchange compared to those on heteroatoms like oxygen.[3] However, exchange on the aromatic ring can occur under harsh conditions, such as in the presence of strong acids or bases, or at high temperatures.
Q4: My deuterated standard seems to have a slightly different retention time in my LC-MS analysis compared to the non-deuterated analog. Is this normal?
Yes, this is a known chromatographic isotope effect. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[2][3] While often minor, this can be significant if it leads to differential matrix effects. It is important to be aware of this potential shift and ensure that your integration parameters are set appropriately.
Q5: How can I confirm the isotopic purity of my this compound?
The isotopic purity of your deuterated compound can be assessed using the following techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the relative abundance of the deuterated and non-deuterated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of any residual protons at the deuterated positions. For this compound, the absence of signals in the aromatic region and for the hydroxyl proton would indicate high isotopic purity. ²H NMR can also be used to directly observe the deuterium signals.
Troubleshooting Guides
Issue 1: Unexpectedly Low Isotopic Purity Detected by Mass Spectrometry
Symptom: The mass spectrum shows a higher than expected abundance of ions corresponding to partially or fully non-deuterated 9H-Fluoren-2-ol.
| Possible Cause | Troubleshooting Steps |
| Back-exchange during sample preparation | - Use aprotic solvents (e.g., acetonitrile (B52724), dioxane) for sample dissolution and dilution. - If aqueous solutions are necessary, ensure the pH is neutral. - Minimize the time the sample is in solution before analysis. |
| Back-exchange in the LC-MS system | - Use a mobile phase with D₂O instead of H₂O, and deuterated solvents if possible. - Check for and eliminate any sources of active protons in the system, such as acidic additives. If an acidic modifier is required, use it at the lowest effective concentration. |
| In-source back-exchange | - Optimize the ion source parameters, particularly the temperature and voltages, to minimize in-source decay and exchange. |
| Contamination with non-deuterated standard | - Ensure there is no cross-contamination from glassware, syringes, or vials that have been in contact with the non-deuterated analog. |
Issue 2: Disappearing Deuterium Signal in NMR
Symptom: The deuterium signal for the hydroxyl group (-OD) is absent or significantly reduced in the ²H NMR spectrum, or a proton signal for the hydroxyl group appears in the ¹H NMR spectrum.
| Possible Cause | Troubleshooting Steps |
| Exchange with residual water in the NMR solvent | - Use high-purity, anhydrous deuterated NMR solvents. - Add activated molecular sieves to the NMR tube to scavenge any residual water. |
| Exchange with atmospheric moisture | - Prepare the NMR sample in a dry environment, such as a glove box or under a stream of inert gas. - Use an NMR tube with a tight-fitting cap. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by LC-MS
-
Sample Preparation:
-
Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution in a 50:50 mixture of anhydrous acetonitrile and deionized water to a final concentration of 1 µg/mL. Note: Minimize the time the sample is in the aqueous solution.
-
-
LC-MS Conditions:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detector: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI), negative ion mode.
-
Scan Range: m/z 100-300.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z of this compound and any potential back-exchanged species.
-
Calculate the isotopic purity by comparing the peak areas of the different isotopic species.
-
Protocol 2: Monitoring Deuterium Exchange by ¹H NMR
-
Sample Preparation:
-
Dissolve approximately 5 mg of this compound in 0.7 mL of anhydrous deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and acquire another ¹H NMR spectrum.
-
-
NMR Parameters:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard ¹H acquisition.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
-
Data Analysis:
-
In the initial spectrum, observe the aromatic region and the hydroxyl proton region for any signals.
-
After the addition of D₂O, any signal corresponding to the hydroxyl proton should disappear due to exchange.[4]
-
Visualizations
Caption: The process of isotopic back-exchange of the hydroxyl deuterium.
References
Technical Support Center: Minimizing Matrix Effects with 9H-Fluoren-2-ol-d9
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the effective use of 9H-Fluoren-2-ol-d9 as a deuterated internal standard to minimize matrix effects in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in LC-MS/MS analysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard. Its fundamental role is to act as a mimic for the analyte of interest (9H-Fluoren-2-ol) during sample preparation and analysis. Because it is chemically almost identical to the analyte, it experiences similar variations in extraction recovery, matrix-induced ion suppression or enhancement, and instrument response. By adding a known amount of this compound to all samples, calibrators, and quality controls, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This normalization corrects for experimental variability, leading to more accurate and precise results.
Q2: Why is a deuterated internal standard like this compound preferred over a structural analog?
A2: A deuterated internal standard is considered the "gold standard" because it co-elutes with the analyte. This is crucial for compensating for matrix effects, which can vary across the chromatographic run. A structural analog may have different retention times and be subjected to different matrix interferences, leading to inaccurate correction. The near-identical physicochemical properties of a deuterated standard ensure that it is affected by the sample matrix in the same way as the analyte.
Q3: What are the ideal characteristics of a this compound internal standard?
A3: For optimal performance, the this compound internal standard should have:
-
High Isotopic Purity (≥98%): This minimizes the contribution of the unlabeled analyte in the internal standard solution, which could lead to an overestimation of the analyte's concentration.
-
High Chemical Purity (>99%): This ensures that other compounds do not introduce interfering peaks in the chromatogram.
-
Stable Deuterium (B1214612) Labels: The deuterium atoms should be on non-exchangeable positions of the molecule to prevent their replacement with hydrogen atoms from the solvent or matrix.
Q4: Can this compound completely eliminate matrix effects?
A4: While this compound is highly effective in minimizing matrix effects, it may not eliminate them completely in all situations. Severe ion suppression can still impact the sensitivity of the assay. Therefore, it is essential to optimize sample preparation and chromatographic conditions to reduce matrix interferences as much as possible.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape for Analyte and/or Internal Standard | Column Overload: Injecting too high a concentration of the analyte or internal standard. | Dilute the sample and the internal standard spiking solution. |
| Inappropriate Mobile Phase: The pH or organic composition of the mobile phase is not optimal for the analyte's chemistry. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Optimize the organic solvent gradient. | |
| Column Contamination: Buildup of matrix components on the analytical column. | Implement a column wash step after each run or periodically flush the column with a strong solvent. Consider using a guard column. | |
| High Variability in Internal Standard Response | Inconsistent Sample Preparation: Variations in extraction efficiency between samples. | Ensure precise and consistent execution of the sample preparation protocol. Automate liquid handling steps if possible. |
| Precipitation of Internal Standard: The internal standard is not fully soluble in the final sample solvent. | Ensure the final sample extract is in a solvent that maintains the solubility of both the analyte and the internal standard. | |
| Matrix Effects: Significant ion suppression or enhancement affecting the internal standard differently across samples. | Optimize the sample cleanup procedure (e.g., use solid-phase extraction instead of protein precipitation). Modify the chromatographic method to separate the analyte and internal standard from the interfering matrix components. | |
| Analyte and Internal Standard Do Not Co-elute | Isotopic Effect: The presence of nine deuterium atoms can sometimes cause a slight shift in retention time, with the deuterated compound often eluting slightly earlier. | This is a known phenomenon. If the separation is minimal and consistent, it may still provide adequate correction. For highly sensitive assays, consider optimizing the chromatographic method (e.g., adjusting the gradient or temperature) to minimize the separation. |
| Inaccurate Quantification at Low Concentrations | Contribution from Unlabeled Analyte in Internal Standard: The internal standard may contain a small percentage of the non-deuterated analyte. | Characterize the contribution of the unlabeled analyte in the internal standard solution and subtract it from the measured analyte response. Use an internal standard with the highest possible isotopic purity. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for an analytical method using this compound as an internal standard for the quantification of 2-hydroxyfluorene in human urine, adapted from a published HPLC method with fluorescence detection.[1] These values can serve as a starting point for developing an LC-MS/MS method.
| Parameter | Value | Notes |
| Internal Standard | This compound | Also referred to as 2-hydroxyfluorene-d9 (2-OHF-d9).[1] |
| Analyte | 2-Hydroxyfluorene (2-OHF) | A metabolite of fluorene.[1] |
| Detection Limit (LOD) | 0.03 nmol/L | Based on a signal-to-noise ratio of 3.[1] |
| Calibration Range | 0.2 to 50 nmol/L | In urine samples.[1] |
Experimental Protocols
Detailed Methodology for Quantification of 2-Hydroxyfluorene in Human Urine
This protocol is adapted from a published method and provides a framework for using this compound as an internal standard.[1] While the original study used HPLC with fluorescence detection, the sample preparation is applicable to an LC-MS/MS workflow.
1. Materials and Reagents
-
2-Hydroxyfluorene (analyte) standard
-
This compound (internal standard)
-
β-glucuronidase/aryl sulfatase
-
Sodium acetate (B1210297) buffer
-
Methanol (B129727) (HPLC grade)
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Preparation of Standard and Internal Standard Solutions
-
Analyte Stock Solution: Prepare a stock solution of 2-hydroxyfluorene in methanol.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration that will yield a robust signal in the analytical instrument.
3. Sample Preparation
-
Enzymatic Hydrolysis: To a 1 mL urine sample, add the internal standard spiking solution. Add β-glucuronidase/aryl sulfatase in a sodium acetate buffer to hydrolyze the glucuronide and sulfate (B86663) conjugates of 2-hydroxyfluorene. Incubate the mixture. The original study incubated for 2 hours.[1]
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a low-percentage methanol-in-water solution to remove polar interferences.
-
Elute the analyte and internal standard with methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 or similar reversed-phase column is suitable.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: Dependent on the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI), likely in negative ion mode for phenolic compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical): Specific transitions would need to be optimized by infusing the analyte and internal standard into the mass spectrometer. Hypothetical transitions could be:
-
2-Hydroxyfluorene: Precursor ion (e.g., [M-H]⁻ at m/z 181.1) to a characteristic product ion.
-
This compound: Precursor ion (e.g., [M-H]⁻ at m/z 190.1) to a corresponding product ion.
-
-
5. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and quality controls.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for bioanalysis using this compound.
Caption: Mitigation of matrix effects with a co-eluting deuterated internal standard.
References
Technical Support Center: Chromatographic Shift of Deuterated Standards
This technical support center is designed for researchers, scientists, and drug development professionals who use deuterated internal standards in their analytical experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address the common issue of chromatographic shifts between an analyte and its deuterated counterpart.
Frequently Asked Questions (FAQs)
Q1: What is the chromatographic shift of deuterated standards?
A1: The chromatographic shift, also known as the deuterium (B1214612) isotope effect, is a phenomenon where a deuterated compound (a molecule with one or more hydrogen atoms replaced by deuterium) exhibits a slightly different retention time compared to its non-deuterated equivalent under identical chromatographic conditions.[1][2][3] This occurs because the mass difference between hydrogen and deuterium leads to subtle changes in the molecule's physicochemical properties, affecting its interaction with the stationary and mobile phases.[3]
Q2: Why do deuterated compounds often elute earlier in reversed-phase liquid chromatography (RPLC)?
A2: In RPLC, deuterated compounds typically elute earlier because the carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond.[3] This results in weaker van der Waals interactions with the nonpolar stationary phase, leading to a shorter retention time.[3] This is often referred to as an "inverse isotope effect".[3][4]
Q3: Does the retention time always shift in the same direction?
A3: No, the direction of the shift depends on the chromatographic mode. While earlier elution is common in RPLC and gas chromatography (GC), the opposite can happen in normal-phase (NP) and hydrophilic interaction liquid chromatography (HILIC).[3] In these modes, deuterated compounds may have stronger interactions with the polar stationary phase, resulting in longer retention times.[3]
Q4: What factors influence the magnitude of the retention time shift?
A4: Several factors can influence the extent of the chromatographic shift:
-
Number of Deuterium Atoms: Generally, a larger retention time shift is observed as the number of deuterium atoms in the molecule increases.[3][5]
-
Position of Deuteration: The location of the deuterium atoms within the molecule can significantly affect the magnitude of the shift.[3]
-
Chromatographic Conditions: The choice of mobile phase, stationary phase, gradient, and temperature can all influence the degree of separation between the deuterated and non-deuterated compounds.[1][3]
Q5: How can a chromatographic shift impact quantitative analysis?
A5: A significant chromatographic shift can negatively impact the accuracy and precision of quantitative analysis, particularly in LC-MS/MS.[1][3][6] If the deuterated internal standard and the analyte do not co-elute, they may experience different degrees of matrix effects, such as ion suppression or enhancement.[1][3][7][8][9] This differential matrix effect can lead to inaccurate quantification because the internal standard no longer accurately reflects the behavior of the analyte.[8][10]
Q6: What are the ideal characteristics of a deuterated internal standard?
A6: To ensure reliable and accurate quantification, a deuterated internal standard should possess the following characteristics:
| Characteristic | Recommendation | Rationale |
| Chemical Purity | >99%[1] | Ensures that no other compounds are present that could cause interfering peaks in the chromatogram.[1] |
| Isotopic Enrichment | ≥98%[1] | Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[1] |
| Number of Deuterium Atoms | 3 to 6 | A sufficient number of deuterium atoms is necessary to ensure the mass-to-charge ratio (m/z) of the internal standard is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference. However, excessive deuteration can sometimes lead to a more pronounced chromatographic separation from the analyte.[1] |
| Label Position | Stable, non-exchangeable positions (e.g., aromatic rings, positions not prone to enolization).[1][7] | Placing deuterium on chemically stable parts of the molecule prevents its exchange with hydrogen atoms from the solvent or matrix, which would alter the concentration of the internal standard.[6][7][9] |
Troubleshooting Guides
Issue 1: Observed Chromatographic Separation Between Analyte and Deuterated Internal Standard
Symptoms:
-
Visible separation of analyte and internal standard peaks in the chromatogram.[1]
-
Poor precision and inaccurate quantification.[1]
-
High variability in replicate measurements.[7]
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for an observed chromatographic shift.
Detailed Steps:
-
Confirm the Shift: Overlay the chromatograms of the pure analyte and the deuterated internal standard to visually confirm the retention time difference (ΔRT) and assess the degree of peak overlap.[1][2]
-
Evaluate Significance: Determine if the observed shift is impacting the accuracy and precision of your results. A minor, consistent shift may be acceptable if it does not lead to differential matrix effects.
-
Optimize Chromatography: If the shift is problematic, systematically adjust your chromatographic method to improve co-elution.[1]
-
Mobile Phase Composition: Make small adjustments to the organic modifier or aqueous component to alter selectivity.[11]
-
Gradient Profile: A shallower gradient can sometimes improve peak overlap.[11]
-
Column Temperature: Modifying the column temperature can alter selectivity and may reduce the separation.[1]
-
Stationary Phase: The nature of the stationary phase can influence the magnitude of the isotope effect.[3] Consider testing a column with a different chemistry.
-
-
Consider an Alternative Internal Standard: If chromatographic optimization fails to achieve co-elution, consider using an internal standard with a different isotopic label, such as ¹³C or ¹⁵N, which are less prone to chromatographic shifts.[1][12] Alternatively, an analog internal standard that co-elutes with the analyte could be used, though this is a less ideal approach.
Issue 2: Inaccurate Quantification Despite Using a Deuterated Internal Standard
Symptoms:
-
Poor accuracy and precision in samples containing matrix compared to standards prepared in a neat solution.[7]
-
Results are not reproducible.
Potential Cause: Differential matrix effects due to incomplete co-elution of the analyte and the internal standard.[7][8][10]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inaccurate quantification due to matrix effects.
Detailed Steps & Experimental Protocols:
-
Verify Co-elution: As described in the previous section, ensure that your analyte and deuterated internal standard are co-eluting as closely as possible.
-
Assess Matrix Effects with Post-Column Infusion: This experiment helps to visualize regions of ion suppression or enhancement throughout the chromatographic run.
Experimental Protocol: Post-Column Infusion
-
Objective: To identify regions in the chromatogram where matrix components cause ion suppression or enhancement.
-
Methodology:
-
Setup: Use a T-junction to introduce a constant, low flow of a solution containing the analyte and its deuterated internal standard into the LC flow path after the analytical column but before the mass spectrometer.
-
Analysis: Inject a blank matrix sample (a sample prepared in the same way as your study samples but without the analyte or internal standard).
-
Data Review: Monitor the signal of the infused analyte and internal standard. A stable, flat baseline is expected. Any dips in the baseline indicate regions of ion suppression, while peaks indicate ion enhancement.
-
Interpretation: Compare the retention time of your analyte with the regions of suppression or enhancement to determine if matrix effects are a likely cause of the inaccurate quantification.[1]
-
-
-
Optimize Sample Preparation: If your analyte elutes in a region of significant ion suppression, consider improving your sample preparation method (e.g., using a more effective solid-phase extraction or liquid-liquid extraction protocol) to better remove interfering matrix components.
-
Adjust Chromatography: If possible, alter your chromatographic method to shift the elution of your analyte to a region with minimal ion suppression.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of a Deuterated Internal Standard
-
Objective: To determine the percentage of the unlabeled analyte present as an impurity in the deuterated internal standard solution.
-
Methodology:
-
Prepare a High-Concentration Solution: Prepare a solution of the deuterated internal standard in a clean solvent (e.g., methanol (B129727) or acetonitrile) at a concentration significantly higher than what is used in your assay.[11]
-
LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.
-
Monitor Transitions: Monitor the mass transition for both the deuterated internal standard and the unlabeled analyte.[1]
-
Calculate Contribution: Integrate the peak areas for both the unlabeled analyte and the deuterated standard. The ratio of the unlabeled analyte peak area to the deuterated standard peak area provides an estimate of the isotopic impurity. This information can be used to correct quantitative data, especially at the lower limit of quantification.[11]
-
Protocol 2: Evaluation of H/D Back-Exchange
-
Objective: To determine the stability of the deuterium labels on the internal standard in the analytical solutions over time.
-
Methodology:
-
Prepare Solutions:
-
Initial Analysis (t=0): Inject both solutions at the beginning of your analytical run and record the peak areas.[11]
-
Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler.[11]
-
Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).[11]
-
Data Analysis:
-
In Solution A , monitor the ratio of the analyte to the internal standard. A significant change in this ratio over time may indicate isotopic exchange.[11]
-
In Solution B , monitor for any increase in a signal at the mass transition of the unlabeled analyte. An increasing signal is a direct indicator of H/D back-exchange.[11]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. chromforum.org [chromforum.org]
Technical Support Center: Optimizing 9H-Fluoren-2-ol-d9 Concentration for Analysis
Welcome to the technical support center for the analysis of 9H-Fluoren-2-ol and its deuterated internal standard, 9H-Fluoren-2-ol-d9. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in analytical experiments?
A1: this compound is a stable isotope-labeled (SIL) internal standard used for the accurate quantification of 9H-Fluoren-2-ol in biological matrices by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). Since its physical and chemical properties are nearly identical to the analyte, it can be added to a sample at a known concentration to correct for variations during sample preparation, injection, and ionization.
Q2: Why is using a deuterated internal standard like this compound considered a best practice in quantitative bioanalysis?
A2: Using a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry. Because this compound co-elutes with the non-labeled analyte and experiences similar ionization effects, it provides the most accurate compensation for matrix effects and other sources of analytical variability. This leads to improved precision and accuracy in the final concentration determination of 9H-Fluoren-2-ol.
Q3: What are the potential biological roles of 9H-Fluoren-2-ol that might necessitate its analysis?
A3: 9H-Fluoren-2-ol and its parent compounds have been investigated for their nootropic (cognitive-enhancing) effects. Some fluorenol derivatives act as dopamine (B1211576) reuptake inhibitors. Therefore, the analysis of 9H-Fluoren-2-ol may be relevant in pharmacokinetic studies for new nootropic drugs or in research related to dopamine signaling pathways.
Q4: I am observing a signal for the non-deuterated analyte in my blank samples that are only spiked with this compound. What is the likely cause?
A4: This is a strong indicator of isotopic impurity in your deuterated internal standard. The this compound stock may contain a small amount of the unlabeled 9H-Fluoren-2-ol. This can lead to a positive bias in your results, especially at the lower limit of quantification (LLOQ). It is crucial to assess the isotopic purity of your internal standard.
Q5: My this compound signal is inconsistent across my analytical run. What are the common causes?
A5: Inconsistent internal standard signal can be due to several factors:
-
Sample Preparation Issues: Inconsistent pipetting of the internal standard, incomplete protein precipitation, or variable recovery during extraction.
-
Matrix Effects: Significant variations in the composition of the biological matrix between samples can lead to differential ion suppression or enhancement of the internal standard signal.
-
Instrument Instability: Fluctuations in the mass spectrometer's performance, such as a dirty ion source or unstable spray, can cause the signal to drift over time.
Troubleshooting Guides
Issue 1: Poor Sensitivity and High Background Noise
| Potential Cause | Troubleshooting Steps |
| Suboptimal MS/MS Parameters | Infuse a solution of 9H-Fluoren-2-ol and this compound directly into the mass spectrometer to optimize precursor and product ions, as well as collision energy and other compound-dependent parameters. |
| Inefficient Sample Cleanup | The sample matrix can introduce significant background noise. Consider switching from protein precipitation to a more rigorous cleanup method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances. |
| Poor Chromatographic Separation | Co-elution of matrix components with your analyte can suppress its signal. Optimize your LC gradient, try a different column chemistry (e.g., phenyl-hexyl instead of C18), or adjust the mobile phase pH to improve separation. |
Issue 2: Inaccurate Quantification and Poor Reproducibility
| Potential Cause | Troubleshooting Steps |
| Inappropriate Internal Standard Concentration | The concentration of this compound should be optimized. It should be high enough to provide a stable signal but not so high as to cause detector saturation. A common starting point is a concentration in the mid-range of the calibration curve. |
| Isotopic Exchange (H/D Exchange) | If the deuterium (B1214612) labels on the internal standard are in labile positions, they can exchange with protons from the solvent, especially under acidic or basic conditions. Ensure your sample preparation and mobile phases are near neutral pH if possible. |
| Chromatographic Isotope Effect | Deuterated standards can sometimes elute slightly earlier or later than the non-deuterated analyte. This can be problematic if they elute in regions with different matrix effects. Adjusting the LC method to ensure co-elution is critical. |
Experimental Protocols
Protocol 1: Quantification of 9H-Fluoren-2-ol in Human Plasma by LC-MS/MS
This protocol is a representative method and may require optimization for your specific instrumentation and matrix.
1. Preparation of Stock and Working Solutions:
-
9H-Fluoren-2-ol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 9H-Fluoren-2-ol in 10 mL of methanol (B129727).
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking the appropriate amount of 9H-Fluoren-2-ol working solutions into blank human plasma.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Parameters:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Predicted):
-
9H-Fluoren-2-ol: To be determined empirically (e.g., Precursor m/z 183.1 -> Product m/z 155.1)
-
This compound: To be determined empirically (e.g., Precursor m/z 192.1 -> Product m/z 164.1)
-
Protocol 2: Sample Preparation from Urine using Solid-Phase Extraction (SPE)
This protocol is adapted from a method for a structural isomer and is suitable for samples where 9H-Fluoren-2-ol may be present as conjugates.[1]
-
Enzymatic Hydrolysis: To 1 mL of urine, add β-glucuronidase/aryl sulfatase and incubate to hydrolyze glucuronide and sulfate (B86663) conjugates.[1]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the analyte and internal standard with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Data Presentation
| Parameter | Typical Value/Range | Notes |
| Calibration Range | 0.2 - 50 nmol/L (in urine)[1] | This range should be validated for plasma and may need adjustment based on expected concentrations. |
| Lower Limit of Quantification (LLOQ) | 0.2 nmol/L (in urine)[1] | Should have a signal-to-noise ratio of at least 10 and acceptable precision and accuracy (<20%). |
| Upper Limit of Quantification (ULOQ) | 50 nmol/L (in urine)[1] | The highest standard on the calibration curve with acceptable precision and accuracy (<15%). |
| Internal Standard Concentration | 5 - 20 nmol/L | Should be optimized to provide a robust and stable signal throughout the analytical run. |
| Extraction Recovery (SPE) | > 85% | Recovery should be consistent and reproducible across the concentration range. |
| Matrix Effect | < 15% | Assessed by comparing the analyte response in post-extraction spiked matrix samples to that in a neat solution. |
Visualizations
Caption: A typical experimental workflow for the analysis of 9H-Fluoren-2-ol in plasma.
References
Technical Support Center: Optimizing Peak Shape for 9H-Fluoren-2-ol and its Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic peak shape of 9H-Fluoren-2-ol and its corresponding standards.
Frequently Asked Questions (FAQs)
Q1: What are the common peak shape problems encountered during the analysis of 9H-Fluoren-2-ol?
Researchers may encounter several common peak shape issues during the HPLC analysis of 9H-Fluoren-2-ol, a phenolic compound. These include:
-
Peak Tailing: This is the most frequent issue, where the latter half of the peak is broader than the front half. It can be caused by secondary interactions between the phenolic hydroxyl group of the analyte and active sites on the column packing material.
-
Peak Fronting: This is observed when the front half of the peak is broader than the latter half. Common causes include sample overload (injecting too much of the analyte) or a mismatch between the sample solvent and the mobile phase.[1]
-
Split Peaks: This can occur if the sample solvent is too different from the mobile phase, causing the analyte to precipitate at the column inlet, or if there is a blockage in the column or tubing.
-
Broad Peaks: Generally poor peak efficiency can result from a non-optimized mobile phase, incorrect flow rate, or column degradation.
Q2: How does mobile phase pH affect the peak shape of 9H-Fluoren-2-ol?
The mobile phase pH is a critical factor in achieving a good peak shape for ionizable compounds like 9H-Fluoren-2-ol. As a weak acid, its ionization state is dependent on the pH of the mobile phase.
-
Minimizing Secondary Interactions: Silica-based reversed-phase columns (e.g., C18) can have residual silanol (B1196071) groups (Si-OH) on their surface. These silanols can be deprotonated and negatively charged at higher pH values, leading to strong ionic interactions with the analyte and causing peak tailing. By maintaining a lower pH (e.g., pH 2.5-4), the silanol groups remain protonated and less active, minimizing these secondary interactions.
Q3: What should I do if I observe peak tailing for 9H-Fluoren-2-ol?
Peak tailing for phenolic compounds like 9H-Fluoren-2-ol is often due to interactions with the column. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase to between 2.5 and 4.0 using an appropriate buffer (e.g., phosphate (B84403) or formate (B1220265) buffer). This will suppress the ionization of residual silanol groups on the column.
-
Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped," meaning the residual silanol groups have been chemically deactivated. Using such a column can significantly reduce peak tailing for polar and ionizable compounds.
-
Consider a Different Stationary Phase: If tailing persists, an alternative stationary phase, such as a column with a different bonding chemistry or a polymer-based column, may be beneficial. An alkylamide-type reversed-phase column has been reported to provide good separation for 2-hydroxyfluorene.[4][5]
-
Check for Column Contamination: Contaminants from previous injections can create active sites on the column. Flush the column with a strong solvent to remove any adsorbed species.
-
Reduce Metal Interactions: If the tailing is severe, it could be due to chelation of the analyte with metal ions in the system or column packing. Adding a small amount of a chelating agent like EDTA to the mobile phase can sometimes help.
Q4: How can I prevent peak fronting when analyzing 9H-Fluoren-2-ol standards?
Peak fronting is typically related to the sample and injection conditions. To address this:
-
Reduce Sample Concentration: Prepare a more dilute standard solution and re-inject. If the peak shape improves, the original standard was likely overloaded on the column.
-
Match Sample Solvent to Mobile Phase: Ensure your standard is dissolved in a solvent that is of similar or weaker elution strength than your mobile phase. Dissolving the standard in a solvent much stronger than the mobile phase can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak. Ideally, dissolve the standard in the mobile phase itself.[1]
-
Decrease Injection Volume: Injecting a smaller volume of your standard can also alleviate fronting caused by overload.
Troubleshooting Summary
The following table summarizes common peak shape problems for 9H-Fluoren-2-ol, their potential causes, and recommended solutions.
| Peak Shape Problem | Potential Causes | Recommended Solutions |
| Tailing | - Secondary interactions with silanol groups- Mobile phase pH too high- Column contamination- Metal chelation | - Lower mobile phase pH to 2.5-4.0- Use an end-capped C18 column- Flush the column with a strong solvent- Consider adding a chelating agent (e.g., EDTA) to the mobile phase |
| Fronting | - Sample overload (concentration too high)- Sample solvent stronger than mobile phase- Large injection volume | - Dilute the sample- Dissolve the sample in the mobile phase or a weaker solvent- Reduce the injection volume |
| Splitting | - Sample solvent incompatibility with mobile phase- Column inlet frit blockage- Void in the column packing material | - Ensure sample solvent is miscible with the mobile phase- Filter samples before injection- Replace the column if a void is suspected |
| Broadening | - Mobile phase not optimized- Incorrect flow rate- Column degradation- High dead volume in the system | - Optimize mobile phase composition (organic/aqueous ratio)- Adjust flow rate- Replace the column- Check and minimize tubing lengths and connections |
Experimental Protocols
Protocol 1: Standard Preparation for 9H-Fluoren-2-ol
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of 9H-Fluoren-2-ol standard and dissolve it in 10 mL of a suitable solvent like methanol (B129727) or acetonitrile (B52724) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to the desired concentration range for your analysis.
-
Filtration: Before injection, filter the working standard solutions through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could block the column.
Protocol 2: Recommended HPLC Method for 9H-Fluoren-2-ol
This protocol is a starting point and may require optimization for your specific instrument and application.
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably end-capped.
-
Mobile Phase A: Water with 0.1% formic acid or phosphoric acid (adjust to pH ~3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 80% B
-
15-17 min: 80% to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: 95% to 10% B
-
21-25 min: Re-equilibrate at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined by the UV spectrum of 9H-Fluoren-2-ol (e.g., 254 nm as a starting point). For higher sensitivity, fluorescence detection can be used.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the analysis of 9H-Fluoren-2-ol.
Caption: Troubleshooting workflow for poor peak shape.
References
- 1. biopchem.education [biopchem.education]
- 2. 9-Fluorenol | 1689-64-1 [amp.chemicalbook.com]
- 3. 9H-fluoren-9-ol [chembk.com]
- 4. Quantification of 2-hydroxyfluorene in human urine by column-switching high performance liquid chromatography with fluorescence detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
dealing with poor recovery of 9H-Fluoren-2-ol-d9
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the experimental use of 9H-Fluoren-2-ol-d9, with a focus on resolving issues related to poor recovery.
Frequently Asked Questions (FAQs)
Q1: We are experiencing consistently low recovery of this compound in our analytical workflow. What are the most probable causes?
Poor recovery of this compound, a deuterated internal standard, can stem from several factors throughout the experimental process. The most common culprits include:
-
Adsorption to Labware: As a hydroxylated polycyclic aromatic hydrocarbon (PAH), this compound has a high affinity for active sites on glass and plastic surfaces, leading to significant loss of the analyte.
-
Suboptimal Extraction Parameters: Inefficient extraction from the sample matrix during Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is a primary cause of low recovery. This can be due to incorrect solvent choice, pH, or elution volumes.
-
Analyte Degradation: this compound, being a phenolic compound, is susceptible to oxidative degradation, especially under non-acidic pH conditions and when exposed to light and oxygen.
-
Matrix Effects: Components within the sample matrix (e.g., urine, plasma, water) can interfere with the extraction process or suppress the instrument's signal during analysis.
Q2: How can we prevent the adsorption of this compound to our labware?
To minimize adsorptive losses, the following precautions are highly recommended:
-
Silanization of Glassware: Treating glassware with a silanizing agent masks the active silanol (B1196071) groups on the glass surface, rendering it more inert. This is a critical step for trace analysis of polar compounds like this compound.
-
Use of Polypropylene (B1209903) Labware: Where possible, using polypropylene tubes and pipette tips can reduce adsorption compared to standard glass.
-
Minimizing Surface Area Exposure: Use the smallest appropriate vials and limit the number of transfer steps to reduce the surface area the sample comes into contact with.
Q3: What are the key considerations for optimizing the extraction of this compound?
Optimizing your extraction protocol is crucial for achieving high and consistent recovery. Key parameters to consider are:
-
pH of the Sample: As a phenolic compound, the extraction efficiency of this compound is highly pH-dependent. Acidifying the sample to a pH of around 5-6 will ensure the hydroxyl group is protonated, making the molecule less polar and more amenable to extraction with organic solvents.
-
Choice of Extraction Solvent (for LLE): A water-immiscible organic solvent that can effectively solvate this compound should be chosen. Ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate are common choices.
-
SPE Sorbent Selection: For Solid Phase Extraction, a C18 or a polymeric reversed-phase sorbent is typically effective for retaining hydroxylated PAHs from aqueous matrices.
-
Elution Solvent (for SPE): A solvent strong enough to desorb the analyte from the SPE sorbent is required. Methanol (B129727) or acetonitrile (B52724) are commonly used. Complete elution may require multiple small volumes of the elution solvent.
Q4: Can derivatization improve the recovery and analysis of this compound?
Yes, derivatization can be a valuable strategy, particularly for GC-MS analysis. By converting the polar hydroxyl group into a less polar silyl (B83357) ether (e.g., using BSTFA or MSTFA), you can:
-
Increase Volatility: This is essential for analysis by gas chromatography.
-
Improve Thermal Stability: Prevents degradation in the hot GC inlet.
-
Enhance Chromatographic Peak Shape: Reduces tailing and improves resolution.
-
Reduce Adsorption: The less polar derivative is less likely to adsorb to active sites in the GC system.
Troubleshooting Guides
Guide 1: Diagnosing Low Recovery of this compound
This guide will help you systematically identify the source of poor recovery in your workflow.
Caption: A flowchart to systematically troubleshoot poor recovery of this compound.
Quantitative Data Summary
The following tables provide a summary of typical parameters that can be optimized to improve the recovery of this compound.
Table 1: Solid Phase Extraction (SPE) Parameter Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Recommended Starting Point |
| Sorbent Type | C8 | C18 | Polymeric (e.g., HLB) | C18 or Polymeric |
| Sample pH | 7.0 | 5.5 | 4.0 | 5.5 |
| Wash Solvent | 100% Water | 10% Methanol in Water | 30% Methanol in Water | 10% Methanol in Water |
| Elution Solvent | Acetonitrile | Methanol | Ethyl Acetate | Methanol |
| Elution Volume | 1 x 3 mL | 2 x 1.5 mL | 3 x 1 mL | 2 x 1.5 mL |
Table 2: Liquid-Liquid Extraction (LLE) Parameter Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 | Recommended Starting Point |
| Extraction Solvent | Hexane | Dichloromethane | Ethyl Acetate | Ethyl Acetate |
| Sample pH | 7.0 | 5.5 | 4.0 | 5.5 |
| Solvent to Sample Ratio | 1:1 | 2:1 | 3:1 | 2:1 |
| Number of Extractions | 1 | 2 | 3 | 2 |
Experimental Protocols
The following protocols are adapted from established methods for the analysis of hydroxylated PAHs and should be validated in your laboratory for the specific application.
Protocol 1: Silanization of Glassware
This protocol describes the deactivation of glassware surfaces to prevent analyte adsorption.
Caption: A step-by-step workflow for the silanization of laboratory glassware.
Methodology:
-
Thoroughly clean and dry all glassware to be silanized.
-
In a well-ventilated fume hood, prepare a 5% (v/v) solution of dimethyldichlorosilane in an anhydrous solvent like toluene. Caution: Silanizing agents are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.
-
Completely immerse the glassware in the silanizing solution and allow it to soak for at least 30 minutes.
-
Remove the glassware and rinse thoroughly with toluene to remove excess reagent.
-
Rinse the glassware with methanol to quench any remaining reactive sites.
-
Dry the glassware in an oven at 100°C overnight before use.
Protocol 2: Solid Phase Extraction (SPE) of this compound from Aqueous Samples
This protocol is a general guideline for the extraction of this compound from water or urine samples.
Methodology:
-
Sample Pre-treatment:
-
To a 5 mL aqueous sample, add 50 µL of a concentrated acetic acid solution to adjust the pH to approximately 5.5.
-
Add the known amount of this compound internal standard.
-
Vortex mix for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 200 mg, 3 mL) with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 10% methanol in deionized water to remove polar interferences.
-
Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes.
-
-
Elution:
-
Elute the this compound with two aliquots of 1.5 mL of methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., 100 µL of mobile phase for LC-MS or a derivatization agent for GC-MS).
-
Protocol 3: GC-MS Analysis with Derivatization
This protocol provides a starting point for the GC-MS analysis of this compound following derivatization.
Methodology:
-
Derivatization:
-
To the dried extract from the SPE protocol, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column.
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at 1.0 mL/min
-
Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV
-
MS Scan Range: m/z 50-550
-
This technical support center provides a comprehensive resource for addressing poor recovery of this compound. By systematically evaluating each step of the analytical process and implementing the suggested optimization strategies, researchers can significantly improve the accuracy and reliability of their results.
Technical Support Center: 9H-Fluoren-2-ol-d9
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 9H-Fluoren-2-ol-d9, with a specific focus on the impact of pH. This information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving potential stability issues with this compound that may be related to the pH of your experimental medium.
DOT Diagram: Troubleshooting Workflow for pH-Related Stability Issues
Caption: Troubleshooting workflow for diagnosing pH-related stability issues of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected impact of pH on the stability of this compound?
-
Acidic Conditions (pH < 4): Generally, phenolic compounds are relatively stable in acidic conditions. However, very strong acidic conditions could potentially lead to degradation over extended periods.
-
Neutral Conditions (pH 6-8): The compound is expected to be most stable in the neutral pH range.
-
Alkaline Conditions (pH > 8): In alkaline solutions, the phenolic hydroxyl group will deprotonate to form a phenoxide ion. This phenoxide is more susceptible to oxidation than the protonated form. Therefore, degradation is more likely to occur at higher pH values, especially in the presence of oxygen.
Q2: Can pH affect the fluorescence of this compound?
Yes, pH can significantly impact the fluorescence of phenolic compounds.[1] The protonation state of the hydroxyl group affects the electronic structure of the molecule, which in turn influences its absorption and emission spectra.[1][2] Deprotonation in alkaline conditions often leads to a shift in the fluorescence emission wavelength and a change in quantum yield.[1] For accurate and reproducible fluorescence measurements, it is crucial to control the pH of the solution.
Q3: Is the deuterium (B1214612) labeling on this compound susceptible to exchange at different pH values?
The deuterium atoms on the fluorene (B118485) ring are generally stable and not expected to undergo back-exchange with protons from the solvent under typical experimental conditions. However, extreme pH values (either highly acidic or highly basic) combined with elevated temperatures could potentially facilitate H/D back-exchange over long incubation times. It is recommended to perform a stability check using a method like LC-MS to confirm the isotopic purity of the compound under your specific experimental conditions.
Q4: What are the potential degradation products of this compound under alkaline conditions?
Under alkaline conditions, the primary degradation pathway is likely oxidation of the phenoxide ion. This can lead to the formation of various oxidized species, potentially including quinone-like structures. The exact nature of the degradation products would need to be determined experimentally, for instance, through forced degradation studies and subsequent analysis by high-resolution mass spectrometry.
Quantitative Data Summary
As there is no specific published stability data for this compound, the following table summarizes the expected stability based on the general behavior of similar phenolic compounds. This should be used as a guideline for designing your own stability studies.
| pH Range | Expected Stability | Potential Issues | Recommendations |
| < 4 (Acidic) | High | Potential for slow degradation under harsh acidic conditions. | Use buffered solutions if precise pH control is needed. |
| 4 - 8 (Neutral) | Very High | Minimal degradation expected. | Ideal pH range for storage and most experimental use. Use a suitable buffer. |
| > 8 (Alkaline) | Low to Moderate | Increased susceptibility to oxidative degradation. Potential for changes in fluorescence properties.[1] | Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Prepare fresh solutions. |
Experimental Protocols
Protocol: Forced Degradation Study for pH Stability Assessment
This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of this compound at different pH values.
Objective: To evaluate the stability of this compound under acidic, neutral, and basic conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
Phosphate (B84403) buffer (pH 7.4)
-
HPLC or UPLC system with UV and/or MS detector
-
pH meter
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Sample Preparation:
-
Acidic Condition: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Neutral Condition: Dilute the stock solution with pH 7.4 phosphate buffer to a final concentration of 100 µg/mL.
-
Alkaline Condition: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Control Sample: Dilute the stock solution with the organic solvent used for the stock solution to a final concentration of 100 µg/mL.
-
-
Incubation:
-
Incubate all samples at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24, 48, and 72 hours).
-
Protect samples from light to prevent photolytic degradation.
-
-
Time-Point Sampling:
-
At each time point (including T=0), take an aliquot from each sample.
-
Neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.
-
Store the samples at a low temperature (e.g., -20°C) until analysis.
-
-
Analysis:
-
Analyze all samples by a stability-indicating LC-MS method.
-
Monitor the peak area of the parent compound (this compound).
-
Screen for the appearance of new peaks, which would indicate degradation products.
-
Monitor the mass isotopologue distribution to check for H/D back-exchange.
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point for each condition.
-
Characterize any major degradation products using high-resolution MS/MS.
-
DOT Diagram: pH and this compound Stability Relationship
Caption: Conceptual diagram of the relationship between pH and the stability of this compound.
References
Technical Support Center: 9H-Fluoren-2-ol-d9 Stock Solutions
This technical support center provides guidance on the long-term stability of 9H-Fluoren-2-ol-d9 stock solutions for researchers, scientists, and drug development professionals. As specific long-term stability data for this compound is not extensively published, this guide offers best practices, troubleshooting advice, and a framework for establishing in-house stability protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound as a neat solid?
A1: As a solid, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Following good laboratory practice, it is also advisable to keep the compound in a dry and well-ventilated area.[2]
Q2: What is the expected shelf-life of this compound stock solutions?
A2: The long-term stability of this compound in solution is dependent on the solvent, concentration, storage temperature, and exposure to light. While the parent compound, Fluorenol, is noted to be stable for ≥ 5 years as an analytical standard under ideal conditions, the stability of its deuterated analogue in solution must be experimentally verified.[3] It is recommended to prepare fresh solutions for critical experiments or conduct a stability study for solutions stored over time.
Q3: My this compound solution has changed color. What does this indicate?
A3: A color change, such as turning yellow or brown, often suggests degradation of the compound.[4] This can be caused by exposure to light, elevated temperatures, or reaction with the solvent or contaminants.[4] If you observe a color change, it is highly recommended to discard the solution and prepare a fresh one.
Q4: Which solvents are recommended for preparing this compound stock solutions?
A4: The choice of solvent can significantly impact the stability of the stock solution. For the parent compound, Fluorenol, common solvents include DMF, DMSO, and ethanol.[3] When selecting a solvent, consider its purity, potential for degradation, and compatibility with your experimental downstream applications. It is crucial to use high-purity, anhydrous solvents to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or non-reproducible experimental results. | Degradation of the this compound stock solution. | 1. Prepare a fresh stock solution from the solid material. 2. Perform a quality control check on the new solution (e.g., via HPLC-UV or LC-MS) to confirm its concentration and purity. 3. If the issue persists, consider performing a short-term stability study (see Experimental Protocols). |
| Appearance of unexpected peaks in chromatography. | 1. Degradation of this compound. 2. Contamination of the solvent or storage container. | 1. Analyze the stock solution by LC-MS to identify potential degradation products. 2. Prepare a fresh solution using a new bottle of high-purity solvent and a clean container. 3. Minimize exposure of the solution to light and ambient temperature during handling. |
| Gradual decrease in the concentration of the stock solution over time. | Adsorption to the storage container or slow degradation. | 1. Use low-adsorption vials (e.g., silanized glass or specific polymers) for long-term storage. 2. Re-evaluate the storage conditions; storage at a lower temperature (e.g., -80°C) may be necessary. 3. Establish a re-test date for your stock solutions based on your stability study results. |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound Stock Solutions
This protocol outlines a general procedure to determine the stability of this compound in a specific solvent and at various storage conditions.
1. Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of this compound in the desired high-purity solvent (e.g., acetonitrile, methanol, or DMSO).
-
Aliquot the stock solution into multiple, identical, tightly sealed, light-protected vials to avoid repeated freeze-thaw cycles of the main stock.
2. Initial Analysis (Time Point = 0):
-
Immediately after preparation, analyze several aliquots to establish the initial concentration and purity.
-
Recommended analytical techniques include High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Record the peak area, retention time, and purity. This will serve as the baseline for comparison.
3. Storage Conditions:
-
Store the aliquots under different conditions to be evaluated. For example:
-
-20°C (protected from light)
-
4°C (refrigerated, protected from light)
-
Room temperature (protected from light)
-
Room temperature (exposed to ambient light) - to assess photosensitivity
-
4. Time Points for Analysis:
-
Analyze the aliquots from each storage condition at predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year).
-
At each time point, bring the vial to room temperature before analysis.
5. Data Analysis and Interpretation:
-
For each time point, calculate the percentage of the initial concentration remaining.
-
A common acceptance criterion for stability is the maintenance of ≥95% of the initial concentration.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Data Presentation
The following table is a template for summarizing the results of your long-term stability study.
| Storage Condition | Time Point | Concentration (µg/mL) | % of Initial Concentration | Purity (%) | Observations (e.g., color change, new peaks) |
| -20°C, Dark | 0 | Initial Value | 100% | Initial Value | None |
| 1 Month | |||||
| 3 Months | |||||
| 6 Months | |||||
| 4°C, Dark | 0 | Initial Value | 100% | Initial Value | None |
| 1 Month | |||||
| 3 Months | |||||
| 6 Months | |||||
| Room Temp, Dark | 0 | Initial Value | 100% | Initial Value | None |
| 1 Month | |||||
| 3 Months | |||||
| 6 Months |
Visualizations
The following diagram illustrates the experimental workflow for assessing the long-term stability of this compound stock solutions.
References
preventing back-exchange of deuterium in 9H-Fluoren-2-ol-d9
Welcome to the Technical Support Center for 9H-Fluoren-2-ol-d9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the back-exchange of deuterium (B1214612) in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the isotopic integrity of your deuterated compounds.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is an undesirable chemical reaction where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms (protons) from the surrounding environment.[1][2] This is particularly problematic for the deuterium on the hydroxyl (-OD) group and, to a lesser extent, the aromatic C-D bonds, especially in the presence of protic solvents, acids, or bases.[3][4] Back-exchange can lead to a loss of isotopic purity, which can compromise the results of experiments that rely on the deuterium label, such as in metabolic stability studies or as internal standards in quantitative mass spectrometry.[2]
Q2: Which deuterium atoms on this compound are most susceptible to back-exchange?
A2: The deuterium on the hydroxyl group (-OD) is the most labile and will exchange rapidly in the presence of any protic solvent (e.g., water, methanol).[5] The deuterium atoms on the aromatic fluorene (B118485) ring are generally more stable, but can still undergo exchange under certain conditions, such as in the presence of strong acids or bases, or at elevated temperatures.[4][6]
Q3: What are the primary factors that promote deuterium back-exchange?
A3: The main factors that can induce back-exchange are:
-
Protic Solvents: Solvents with exchangeable protons, such as water, alcohols, and carboxylic acids, are the primary source of hydrogen for back-exchange.[7][8]
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium, particularly on the aromatic ring.[4][6] The rate of exchange is often minimized at a slightly acidic pH (around 2.5-3.0) for many compounds.[1]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including back-exchange.[1][9]
-
Moisture: Exposure to atmospheric moisture can be a significant source of protons for back-exchange, especially for hygroscopic compounds or when handling small quantities.[10]
Q4: How can I minimize back-exchange during my experiments?
A4: To minimize back-exchange, it is crucial to control the experimental environment:
-
Use Aprotic Solvents: Whenever possible, use dry, aprotic solvents (e.g., acetonitrile (B52724), tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF)).[11][12]
-
Control pH: If an aqueous or protic solvent system is unavoidable, maintain the pH at a level that minimizes exchange, typically in the slightly acidic range.[1]
-
Maintain Low Temperatures: Perform experimental manipulations at low temperatures (e.g., on ice or using a cryo-cooler) to slow down the rate of exchange.[1][13]
-
Work Under Inert Atmosphere: Handle the deuterated compound under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[14]
-
Minimize Exposure Time: Reduce the time the deuterated compound is in a protic environment.[1]
Q5: What are the best practices for storing this compound?
A5: Proper storage is critical to maintain the isotopic integrity of this compound:
-
Solid Form: Store the compound as a solid in a tightly sealed container.[2]
-
Dry Environment: Keep the container in a desiccator or a dry, inert atmosphere.[10]
-
Low Temperature: Store at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), to minimize any potential degradation or exchange over time.[14]
-
Protect from Light: Store in an amber vial or in the dark to prevent potential photodegradation.[14]
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Problem | Possible Cause | Solution |
| Loss of deuterium label in the final product after a chemical reaction. | Use of protic solvents (e.g., water, methanol, ethanol) during the reaction or work-up. | Use anhydrous aprotic solvents for the reaction. During work-up, use aprotic solvents for extraction and minimize contact with aqueous layers. If an aqueous wash is necessary, use ice-cold D₂O-based solutions and work quickly. |
| Presence of acidic or basic reagents or catalysts. | Neutralize the reaction mixture carefully with a D₂O-based acid or base at low temperature before work-up. Consider using non-protic acid/base alternatives if possible. | |
| High reaction temperatures. | Perform the reaction at the lowest effective temperature. | |
| Decreased isotopic purity observed by NMR or MS analysis. | Contamination of NMR solvent with residual protons. | Use high-purity deuterated solvents for analysis. Dry NMR tubes thoroughly before use.[10] |
| Back-exchange during sample preparation for analysis. | Prepare samples for analysis in a glove box or under an inert atmosphere. Use anhydrous, aprotic solvents for dissolution. | |
| Back-exchange during LC-MS analysis. | Use a mobile phase with a high percentage of aprotic organic solvent and a low pH (e.g., 0.1% formic acid in acetonitrile/water).[1] Keep the column and autosampler at a low temperature.[13] | |
| Inconsistent results in biological assays. | Back-exchange of the hydroxyl deuterium in aqueous assay buffers. | Be aware that the -OD group will rapidly exchange with water in the buffer. If the stability of the C-D bonds is the primary focus, this may be acceptable. For studies where the -OD group is important, consider non-aqueous assay conditions if feasible. |
| Degradation of the compound under assay conditions. | Perform stability studies of the compound under your specific assay conditions (pH, temperature, buffer components).[2] |
Quantitative Data Summary
The following tables provide an overview of the impact of key parameters on deuterium back-exchange for phenolic and aromatic compounds, which can serve as a general guide for this compound.
Table 1: Effect of Solvent on Deuterium Back-Exchange
| Solvent Type | Examples | Relative Rate of Back-Exchange | Rationale |
| Aprotic | Acetonitrile, THF, DMSO, DMF | Minimal | Lack of exchangeable protons to donate to the deuterated compound.[11][12] |
| Protic | Water, Methanol, Ethanol | High | Abundant source of protons that can readily exchange with deuterium.[7][8] |
Table 2: Effect of pH on Deuterium Back-Exchange in Aqueous Solutions
| pH Range | Relative Rate of Back-Exchange | Rationale |
| < 2.0 | Increasing | Acid-catalyzed exchange mechanism.[6] |
| 2.5 - 3.0 | Minimal | The rate of both acid and base-catalyzed exchange is at a minimum for many organic molecules.[1][4] |
| > 7.0 | Increasing | Base-catalyzed exchange mechanism.[6] |
Table 3: Effect of Temperature on Deuterium Back-Exchange
| Temperature | Relative Rate of Back-Exchange | Rationale |
| -20 °C to 0 °C | Low | Lower kinetic energy reduces the frequency and energy of molecular collisions, slowing the exchange rate.[1][13] |
| Room Temperature (~25 °C) | Moderate | Sufficient thermal energy for a noticeable rate of exchange, especially in protic solvents. |
| > 40 °C | High | Significantly increased reaction rates.[9] |
Experimental Protocols
Protocol 1: General Handling and Preparation of a Stock Solution of this compound
Objective: To prepare a stock solution of this compound while minimizing deuterium back-exchange.
Materials:
-
This compound (solid)
-
Anhydrous, aprotic solvent (e.g., acetonitrile or DMSO)
-
Glass vial with a PTFE-lined cap
-
Argon or nitrogen gas supply
-
Micropipettes and tips
-
Analytical balance
Procedure:
-
Environment: Perform all manipulations in a glove box or under a gentle stream of dry argon or nitrogen gas to minimize exposure to atmospheric moisture.
-
Equilibration: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.
-
Weighing: Quickly and accurately weigh the desired amount of the solid compound into a clean, dry glass vial.
-
Solvent Addition: Add the required volume of anhydrous, aprotic solvent to the vial to achieve the desired concentration.
-
Dissolution: Cap the vial tightly and gently swirl or vortex until the solid is completely dissolved.
-
Storage: Store the stock solution at low temperature (e.g., -20 °C) in the tightly capped vial. Before use, allow the solution to warm to room temperature before opening.
Protocol 2: Monitoring Deuterium Back-Exchange using ¹H NMR Spectroscopy
Objective: To quantitatively assess the stability of the deuterium labels on this compound under specific experimental conditions.
Materials:
-
Stock solution of this compound in an aprotic solvent
-
Test solution (e.g., aqueous buffer at a specific pH, cell culture media)
-
High-purity deuterated NMR solvent (e.g., DMSO-d₆)
-
NMR tubes
-
Internal standard (optional, if quantitative analysis is needed)
Procedure:
-
Initial Sample (T=0):
-
In a clean, dry NMR tube, add a known volume of your stock solution of this compound.
-
Add the deuterated NMR solvent (e.g., DMSO-d₆).
-
If using an internal standard, add a known amount.
-
Acquire a ¹H NMR spectrum. This will serve as your baseline (T=0) measurement. Integrate the signals corresponding to any residual protons on the fluorene ring and the hydroxyl group.
-
-
Incubation:
-
In a separate vial, add a known volume of the stock solution of this compound to your test solution.
-
Incubate the mixture under the desired experimental conditions (e.g., 37 °C).
-
-
Time Points:
-
At various time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the incubated solution.
-
Lyophilize the aliquot to remove the solvent.
-
Re-dissolve the residue in the same deuterated NMR solvent as the T=0 sample.
-
Acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
For each time point, integrate the proton signals that appear in the regions corresponding to the deuterated positions.
-
Compare the integrals of these signals to the integral of a stable, non-exchangeable proton signal on the molecule (if available) or to the internal standard.
-
Calculate the percentage of back-exchange at each position over time.
-
Visualizations
Caption: A troubleshooting flowchart for identifying and resolving common causes of deuterium back-exchange.
Caption: A generalized workflow for handling deuterated compounds to maintain isotopic purity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 6. hdxms.net [hdxms.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. H/D Exchange Processes in Flavonoids: Kinetics and Mechanistic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 13. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Mass Spectrometry for 9H-Fluoren-2-ol-d9 Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the mass spectrometric analysis of 9H-Fluoren-2-ol-d9.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical mass spectrometry parameters for 9H-Fluoren-2-ol and its deuterated internal standard, this compound?
A1: While empirical optimization is crucial, the following table provides projected starting parameters for your LC-MS/MS method development. These are calculated based on the molecular weights of 9H-Fluoren-2-ol (182.22 g/mol ) and this compound (191.27 g/mol ).[1][2][3]
| Parameter | 9H-Fluoren-2-ol (Analyte) | This compound (Internal Standard) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ (m/z) | 183.23 | 192.28 |
| Product Ion 1 (m/z) | 165.22 (Loss of H₂O) | 172.27 (Loss of D₂O) |
| Product Ion 2 (m/z) | 155.18 (Fluorenyl Cation) | 164.24 (Deuterated Fluorenyl Cation) |
| Collision Energy (CE) | Requires empirical optimization (start at 15-25 eV) | Requires empirical optimization (start at 15-25 eV) |
| Cone Voltage | Requires empirical optimization (start at 20-40 V) | Requires empirical optimization (start at 20-40 V) |
Disclaimer: These are theoretical values and must be confirmed and optimized experimentally on your specific instrument.
Q2: I am observing a signal for the analyte (9H-Fluoren-2-ol) in a sample containing only the deuterated internal standard (this compound). What is the cause?
A2: This is a common issue known as isotopic contribution or crosstalk. It occurs when the deuterated standard contains a small amount of the unlabeled analyte as an impurity. This can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantitation.
Q3: My deuterated internal standard elutes slightly earlier than my analyte. Is this a problem?
A3: This phenomenon is known as a chromatographic isotope effect. While minor retention time differences are often tolerable, significant separation can be problematic. If the analyte and internal standard elute at different times, they may experience different degrees of matrix effects (ion suppression or enhancement), which can compromise the accuracy of quantification.
Q4: Can the deuterium (B1214612) atoms on this compound exchange with hydrogen atoms from the mobile phase?
A4: While the deuterium atoms on the aromatic rings are generally stable, H/D exchange can sometimes occur under certain conditions, such as extreme pH or high temperatures. It is advisable to avoid prolonged storage of the standard in strongly acidic or basic solutions.
Troubleshooting Guides
Issue 1: Poor Signal Intensity for this compound
If you are experiencing low or no signal for your internal standard, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low signal of the internal standard.
Issue 2: Inaccurate Quantification and Poor Precision
This guide addresses common causes of unreliable quantitative results.
Caption: Logical workflow for troubleshooting inaccurate quantification.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound
Objective: To determine the contribution of the unlabeled analyte (9H-Fluoren-2-ol) signal from the deuterated internal standard.
Procedure:
-
Prepare a solution of the this compound internal standard at the same concentration used in your analytical samples.
-
Analyze this solution using your established LC-MS/MS method.
-
Monitor the MRM transition for the unlabeled analyte (e.g., 183.23 -> 165.22).
-
Analysis: The presence of a peak at the retention time of 9H-Fluoren-2-ol indicates the presence of the unlabeled compound as an impurity. The area of this peak can be compared to the area of the analyte peak at the Lower Limit of Quantitation (LLOQ) to assess its impact.
Protocol 2: Suggested LC-MS/MS Method for 9H-Fluoren-2-ol
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 20% B
-
6.1-8 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Parameters:
-
Use the parameters outlined in the FAQ section as a starting point and optimize based on your instrument's performance.
Note: This is a general-purpose method and may require optimization for your specific application and matrix.
References
reducing signal variability of 9H-Fluoren-2-ol-d9
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of 9H-Fluoren-2-ol-d9 as an internal standard in analytical experiments, particularly in liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide
This guide addresses specific issues that can lead to signal variability of this compound.
Question 1: Why is the peak area of my this compound internal standard (IS) highly variable across my sample batch?
High variability in the internal standard signal is a common issue that can compromise the accuracy and precision of your analytical method.[1] This variability can often be traced back to three main areas: Sample Preparation, the LC-MS system, or matrix effects.
Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Verify Pipetting Accuracy: Calibrate and verify the performance of all pipettes used for adding the IS solution. 2. Ensure Complete Mixing: Vortex each sample thoroughly after adding the IS to ensure homogeneity. 3. Standardize Evaporation/Reconstitution: If a drying step is used, ensure it is performed consistently. When reconstituting, ensure the solvent fully dissolves the residue by vortexing.[1] |
| LC Autosampler & Injection Issues | 1. Check for Air Bubbles: Inspect the autosampler syringe and tubing for air bubbles, which can cause inconsistent injection volumes.[1] 2. Perform Injection Precision Test: Run at least six replicate injections of a single standard solution. The relative standard deviation (%RSD) of the peak area should be low (typically <5%). 3. Investigate Carryover: Inject a blank solvent sample immediately after a high-concentration sample to check for carryover of the IS.[1] |
| Mass Spectrometer Instability | 1. Inspect the Ion Source: Check for a dirty or improperly positioned spray needle, which can cause unstable ionization.[1] 2. Monitor System Suitability: Continuously infuse a standard solution of this compound directly into the mass spectrometer (bypassing the LC) to check for signal stability over time. |
Question 2: My IS signal is consistent, but the analyte/IS area ratio is imprecise. What could be the cause?
When the IS signal is stable but the area ratio is not, the issue often lies with factors that disproportionately affect the analyte and the internal standard. This is frequently due to differential matrix effects.
Potential Causes and Solutions
| Potential Cause | Recommended Troubleshooting Steps |
| Differential Matrix Effects | 1. Verify Chromatographic Co-elution: The analyte and this compound should elute at nearly the same retention time. A slight separation due to the deuterium (B1214612) isotope effect can expose them to different matrix components, causing differential ion suppression or enhancement.[2][3][4] 2. Improve Sample Cleanup: Enhance sample preparation to remove more matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[5][6][7] 3. Modify Chromatography: Adjust the LC gradient to better separate the analyte and IS from interfering matrix components. |
| Impurity in Internal Standard | 1. Check for Unlabeled Analyte: The deuterated internal standard may contain the unlabeled analyte as an impurity, which can affect the accuracy of the area ratio, especially at low concentrations.[2] Consult the certificate of analysis for isotopic purity. |
| In-source Fragmentation or Crosstalk | 1. Optimize MS Parameters: Ensure that the MS/MS transition being monitored for the analyte is not subject to interference from the IS, and vice-versa. Optimize collision energy and other MS parameters.[8] |
Below is a troubleshooting workflow for investigating inconsistent analyte/IS area ratios.
Caption: Troubleshooting workflow for imprecise analyte/IS area ratios.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Evaluate Matrix Effects
This experiment helps visualize regions of ion suppression or enhancement in the chromatographic run.
Methodology:
-
Prepare Solutions:
-
Infusion Solution: A solution containing both the analyte and this compound at a concentration that gives a stable, mid-range signal.
-
Matrix Sample: An extracted blank matrix sample (e.g., plasma, urine) prepared using the standard protocol.
-
-
Experimental Setup:
-
Use a T-junction to introduce the infusion solution at a constant, low flow rate (e.g., 10 µL/min) into the LC flow path after the analytical column but before the mass spectrometer.
-
Begin infusing the solution and acquire data on the mass spectrometer, monitoring the mass transitions for both the analyte and the IS. You should observe a stable signal.
-
-
Analysis:
-
Inject the extracted blank matrix sample onto the LC column.
-
Monitor the signal for the infused compounds. Any dip in the signal indicates ion suppression at that retention time, while a rise indicates ion enhancement.
-
Compare the retention time of your analyte and IS with the regions of suppression/enhancement to determine if matrix effects are a likely cause of variability.[9]
-
The following diagram illustrates the workflow for this experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. benchchem.com [benchchem.com]
- 6. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 9H-Fluoren-2-ol-d9
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 9H-Fluoren-2-ol-d9.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound, presented in a question-and-answer format.
Issue 1: Persistent Yellow/Orange Coloration in the Purified Product
-
Question: After purification by column chromatography or recrystallization, my this compound product remains colored. What is the likely cause and how can I remove it?
-
Answer: A persistent yellow or orange hue in the final product often indicates the presence of residual nitro-aromatic or azo compounds. These can be impurities from the synthesis of the fluorenol, particularly if the synthetic route involves the nitration of fluorene (B118485) and subsequent diazotization of an amino-fluorene intermediate.
-
Potential Impurities:
-
2-Nitrofluorene-d9 (or isomers): An intermediate from the nitration of deuterated fluorene.
-
Azo compounds: Formed as byproducts during the diazotization of 2-aminofluorene-d9.
-
-
Solutions:
-
Column Chromatography: A well-packed silica (B1680970) gel or alumina (B75360) column with a carefully chosen eluent system is effective. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity with ethyl acetate (B1210297) or acetone. The colored impurities are typically more polar and will elute later than the desired product.
-
Recrystallization: If the impurity level is low, recrystallization from a suitable solvent system can be effective. Toluene or a mixed solvent system like ethanol (B145695)/water or toluene/hexane may be used. The colored impurities may remain in the mother liquor.
-
Activated Charcoal Treatment: Dissolving the product in a suitable hot solvent and adding a small amount of activated charcoal can help adsorb colored impurities. The charcoal is then removed by hot filtration. Use charcoal sparingly to avoid significant product loss.
-
-
Issue 2: Co-elution of an Impurity with the Product during Column Chromatography
-
Question: I am observing an impurity that co-elutes with my this compound during column chromatography. How can I improve the separation?
-
Answer: Co-elution suggests that the impurity has a very similar polarity to your product. A likely candidate for such an impurity is an isomeric fluorenol, such as 9H-Fluoren-4-ol-d9, which can form if the initial nitration of fluorene is not completely regioselective.
-
Potential Impurity:
-
9H-Fluoren-4-ol-d9: An isomer of the desired product.
-
-
Solutions:
-
Optimize Chromatographic Conditions:
-
Eluent System: Use a shallower solvent gradient or an isocratic elution with a finely tuned solvent mixture. Hexane with a small, precise percentage of ethyl acetate or a mixture of dichloromethane (B109758) and hexane can provide better resolution.
-
Stationary Phase: Switching from silica gel to alumina, or using a different grade of silica gel (e.g., with a smaller particle size), can alter the separation selectivity.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC with a suitable reverse-phase column (e.g., C18) is a powerful technique. A mobile phase of acetonitrile (B52724) and water is commonly used for such compounds.[1]
-
Recrystallization: Fractional recrystallization might be possible if a solvent system can be found in which the solubility of the two isomers is sufficiently different. This often requires careful experimentation with various solvents and solvent mixtures.
-
-
Issue 3: Low Yield After Purification
-
Question: My yield of this compound is significantly lower than expected after purification. What are the potential causes and how can I mitigate this?
-
Answer: Low recovery can be due to several factors, including product loss during transfers, sub-optimal purification conditions, or product instability.
-
Potential Causes and Solutions:
-
Product Adsorption on Stationary Phase: Highly polar stationary phases like silica gel can sometimes irreversibly adsorb the product, especially if it is left on the column for an extended period. Ensure timely elution.
-
Improper Recrystallization Solvent: If the product is too soluble in the cold recrystallization solvent, a significant amount will be lost in the mother liquor. The ideal solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[2]
-
Multiple Purification Steps: Each purification step will inevitably lead to some product loss. If possible, optimize a single purification method to achieve the desired purity.
-
Product Instability: While fluorenols are generally stable, prolonged exposure to harsh conditions (e.g., strong acids or bases, high temperatures) during purification should be avoided.
-
-
Issue 4: Presence of Unreacted Starting Material
-
Question: My analytical data (e.g., NMR, HPLC) shows the presence of the starting material, 9H-fluorene-d9, in my purified product. How can I remove it?
-
Answer: The presence of unreacted starting material indicates an incomplete reaction. 9H-fluorene-d9 is significantly less polar than this compound.
-
Potential Impurity:
-
9H-Fluorene-d9: The non-polar starting material.
-
-
Solutions:
-
Column Chromatography: This is the most effective method for separating the non-polar fluorene from the more polar fluorenol. 9H-fluorene-d9 will elute first with a non-polar solvent like hexane.
-
Recrystallization: A carefully chosen solvent system can be used where the fluorene starting material is highly soluble even at low temperatures, while the fluorenol product crystallizes out. A mixed solvent system like toluene/hexane could be effective.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in synthetically produced this compound?
-
A1: The most common impurities are typically related to the synthetic route. A common route involves the nitration of 9H-fluorene, reduction to 2-aminofluorene, followed by diazotization and hydrolysis. Potential impurities from this route include:
-
Unreacted starting materials (e.g., 9H-fluorene-d9).
-
Intermediates (e.g., 2-nitrofluorene-d9, 2-aminofluorene-d9).
-
Isomeric byproducts (e.g., 9H-Fluoren-4-ol-d9).
-
Side-products from the diazotization reaction.
-
-
-
Q2: Does the purification method for this compound differ significantly from its non-deuterated analog?
-
A2: Generally, no. The substitution of hydrogen with deuterium (B1214612) does not significantly alter the polarity of the molecule. Therefore, purification techniques such as column chromatography and recrystallization, along with the choice of solvents, will be very similar for both the deuterated and non-deuterated compounds.
-
-
Q3: What are the recommended storage conditions for purified this compound?
-
A3: this compound should be stored in a cool, dry, and dark place in a tightly sealed container to prevent potential degradation.
-
-
Q4: Which analytical techniques are best for assessing the purity of this compound?
-
A4:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for separating and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their characteristic peaks are known and resolved from the product peaks.
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the purity and monitor the progress of a purification process.
-
-
Experimental Protocols
Column Chromatography Purification
This protocol is a general guideline for the purification of this compound from common impurities using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to pack under gravity. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent and load it carefully onto the top of the silica gel column.
-
Elution:
-
Begin elution with 100% hexane to elute any non-polar impurities like 9H-fluorene-d9.
-
Gradually increase the polarity of the eluent by adding ethyl acetate to the hexane. A stepwise gradient is often effective.
-
-
Fraction Collection: Collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 80:20 hexane:ethyl acetate). Visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
| Eluent Composition (Hexane:Ethyl Acetate) | Typical Eluting Compounds |
| 100:0 to 95:5 | 9H-Fluorene-d9 (unreacted starting material) |
| 90:10 to 80:20 | This compound (Product) |
| 70:30 and higher polarity | More polar impurities (e.g., nitro-fluorenes, isomeric diols) |
Recrystallization
This protocol provides a general method for purifying this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., toluene, ethanol/water mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
| Solvent System | Rationale |
| Toluene | Good for aromatic compounds; solubility difference between hot and cold is often significant. |
| Ethanol/Water | A mixed solvent system where ethanol is the "good" solvent and water is the "poor" solvent. The ratio can be adjusted to achieve optimal crystallization.[2] |
| Toluene/Hexane | Toluene dissolves the fluorenol, and the addition of hexane (a "poor" solvent) can induce precipitation.[2] |
Visualizations
References
Technical Support Center: Isotopic Purity Assessment of 9H-Fluoren-2-ol-d9
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the isotopic purity of 9H-Fluoren-2-ol-d9.
Frequently Asked Questions (FAQs)
Q1: What is isotopic purity and why is it important for this compound?
A1: Isotopic purity refers to the percentage of a sample that consists of the desired isotopically labeled molecule, in this case, this compound. It is a critical quality attribute for deuterated compounds used in research and drug development for several reasons:
-
Accuracy of Quantitative Analysis: In applications such as using this compound as an internal standard in mass spectrometry-based assays, the presence of unlabeled (d0) or partially labeled species can interfere with the signal of the analyte, leading to inaccurate quantification.
-
Mechanistic Studies: When used as a tracer in metabolic or reaction mechanism studies, the precise level of deuteration must be known to accurately interpret the results.
-
Pharmacokinetic and Pharmacodynamic Studies: The "deuterium kinetic isotope effect" can alter the metabolic fate and pharmacological properties of a drug. A well-defined isotopic purity ensures reproducible and reliable in vivo studies.
Q2: What are the primary analytical techniques for determining the isotopic purity of this compound?
A2: The two primary and complementary techniques for this purpose are:
-
High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between the different isotopologues of 9H-Fluoren-2-ol (B26675) (d0 to d9) based on their precise mass-to-charge ratios. This technique provides a detailed distribution of all isotopic species present in the sample.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is particularly effective for quantifying the amount of residual, non-deuterated 9H-Fluoren-2-ol by detecting the signals from the remaining protons. The absence of signals at specific chemical shifts confirms the positions of deuteration.[2][4][5] For a complete assessment, a combination of both techniques is highly recommended.[3][6]
Q3: What is the difference between isotopic enrichment and isotopic purity (or species abundance)?
A3: These terms are often used interchangeably but have distinct meanings:[2][7]
-
Isotopic Enrichment: This refers to the percentage of deuterium (B1214612) at a specific labeled position within the molecule. For example, an enrichment of 99.5% at a given position means there is a 99.5% probability of finding a deuterium atom and a 0.5% chance of finding a hydrogen atom at that site.[2][7]
-
Isotopic Purity (Species Abundance): This refers to the percentage of the entire population of molecules that have the desired isotopic composition (i.e., the fully deuterated d9 species).[2][7] A high isotopic enrichment at each of the nine positions is necessary to achieve a high isotopic purity of the d9 species.
Q4: What are common impurities I might encounter when analyzing this compound?
A4: Besides the desired this compound, you may encounter:
-
Isotopic Impurities: These are molecules of 9H-Fluoren-2-ol with fewer than nine deuterium atoms (e.g., d8, d7, etc.), including the completely unlabeled (d0) analogue.[8]
-
Chemical Impurities: These are compounds that are structurally different from 9H-Fluoren-2-ol and may have arisen from the synthesis or degradation of the material.
-
Positional Isomers: If the synthesis is not perfectly regioselective, you might have isomers where the hydroxyl group is at a different position on the fluorene (B118485) ring.
Q5: How can I troubleshoot a lower-than-expected isotopic purity result?
A5: A lower-than-expected isotopic purity can be due to several factors. Here are some troubleshooting steps:
-
Review the Certificate of Analysis (CoA): Compare your results with the supplier's specifications.
-
Check for Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms, especially those on heteroatoms (like the hydroxyl group) or activated carbon atoms, can exchange with protons from protic solvents (e.g., methanol, water) or atmospheric moisture.[9] It is crucial to use aprotic, anhydrous solvents for sample preparation and analysis.
-
Re-evaluate Analytical Method: Ensure your mass spectrometer has sufficient resolution to distinguish the isotopologues and that your NMR relaxation delays are adequate for quantitative analysis.
-
Assess for Chemical Degradation: Improper storage (e.g., exposure to light or high temperatures) could lead to the degradation of the compound.
Data Presentation
The following tables provide examples of isotopic purity data for two hypothetical batches of this compound, one of high purity and one of lower purity, as determined by HRMS and ¹H NMR.
Table 1: Isotopic Purity of this compound Determined by High-Resolution Mass Spectrometry (HRMS)
| Isotopologue | Theoretical m/z ([M+H]⁺) | Batch A (High Purity) Relative Abundance (%) | Batch B (Low Purity) Relative Abundance (%) |
| d0 (C₁₃H₁₁O⁺) | 183.0805 | < 0.1 | 1.5 |
| d1 | 184.0868 | < 0.1 | 2.8 |
| d2 | 185.0931 | 0.1 | 4.2 |
| d3 | 186.0994 | 0.2 | 6.5 |
| d4 | 187.1057 | 0.4 | 8.9 |
| d5 | 188.1120 | 0.8 | 12.1 |
| d6 | 189.1183 | 1.5 | 15.3 |
| d7 | 190.1246 | 3.0 | 18.7 |
| d8 | 191.1309 | 6.5 | 15.0 |
| d9 (C₁₃H₂D₉O⁺) | 192.1372 | 97.5 | 15.0 |
| Isotopic Purity (d9) | 97.5% | 15.0% |
Table 2: Isotopic Purity of this compound Determined by Quantitative ¹H NMR
| Residual Proton Signal | Expected Chemical Shift Range (ppm) | Batch A (High Purity) Residual Protons (%) | Batch B (Low Purity) Residual Protons (%) |
| Aromatic Protons | ~7.0 - 8.0 | 0.4 | 12.5 |
| Methylene (B1212753) Protons (C9) | ~3.9 | 0.1 | 3.5 |
| Calculated d0 equivalent | ~0.5% | ~16.0% |
Note: The calculated d0 equivalent from ¹H NMR provides an estimate of the total amount of non-deuterated species but does not give the full isotopologue distribution.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity using High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the distribution of isotopologues and calculate the isotopic purity of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF) coupled to a liquid chromatography system (LC-MS).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in anhydrous acetonitrile.
-
Perform serial dilutions to a final concentration of 1 µg/mL in anhydrous acetonitrile.
-
-
LC-MS Method:
-
LC Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 150-250.
-
Resolution: > 60,000.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ ions of each expected isotopologue (d0 to d9).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas. The relative abundance of the d9 isotopologue represents the isotopic purity.
-
Protocol 2: Assessment of Isotopic Purity using ¹H NMR Spectroscopy
Objective: To quantify the residual non-deuterated 9H-Fluoren-2-ol.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into an NMR tube.
-
Add a known amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Dissolve the sample and internal standard in a suitable deuterated solvent (e.g., 0.6 mL of Chloroform-d, CDCl₃).
-
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay (d1): A sufficient delay to allow for complete signal relaxation (e.g., 30 seconds).
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the residual protons of 9H-Fluoren-2-ol in the aromatic (~7.0-8.0 ppm) and methylene (~3.9 ppm) regions.
-
Integrate a well-resolved signal from the internal standard.
-
Calculate the molar amount of residual protons relative to the known amount of the internal standard.
-
Determine the percentage of residual non-deuterated species in the this compound sample.
-
Mandatory Visualizations
Caption: General workflow for the isotopic purity assessment of this compound.
Caption: Troubleshooting guide for low isotopic purity of this compound.
References
- 1. 9H-fluoren-2-ol [stenutz.eu]
- 2. 9-Fluorenol(1689-64-1) 1H NMR [m.chemicalbook.com]
- 3. aiinmr.com [aiinmr.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. uni-saarland.de [uni-saarland.de]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - 9h-fluoren-2-ol (C13H10O) [pubchemlite.lcsb.uni.lu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Challenges in Using Deuterated Internal Standards
Welcome to our technical support center for the use of deuterium-labeled internal standards in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a deuterated internal standard in LC-MS/MS analysis?
A1: A deuterated internal standard (d-IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612).[1] Its primary function is to serve as an internal reference to correct for variations that can occur during sample preparation and analysis.[1] Since the d-IS is chemically almost identical to the analyte, it is expected to experience similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1][2] By adding a known quantity of the d-IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the d-IS's response is used for quantification, leading to more accurate and precise results.[1][3]
Q2: What are the ideal characteristics of a deuterated internal standard?
A2: For reliable and accurate quantification, a deuterated internal standard should possess both high chemical and isotopic purity.[1] Key characteristics are summarized in the table below.
| Characteristic | Recommendation | Rationale |
| Chemical Purity | >99%[1][4] | Ensures that no other compounds are present that could cause interfering peaks in the chromatogram.[1] |
| Isotopic Enrichment | ≥98%[1][4] | Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration, especially at low levels.[1][4] |
| Number of Deuterium Atoms | 3 or more[5] | A sufficient number of deuterium atoms is necessary to ensure the mass-to-charge ratio (m/z) of the d-IS is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference.[1] However, excessive deuteration can sometimes lead to chromatographic separation from the analyte.[1] |
| Label Position | Stable, non-exchangeable positions (e.g., aromatic rings, aliphatic chains)[1][5] | Placing deuterium on chemically stable parts of the molecule prevents isotopic exchange with hydrogen atoms from the solvent or matrix.[5][6] |
Q3: What are the most common problems encountered when using deuterium-labeled internal standards?
A3: The most prevalent issues include:
-
Isotopic Exchange (Back-Exchange): Deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix.[5]
-
Chromatographic Shift (Isotope Effect): The deuterated standard may have a slightly different retention time than the analyte, leading to poor co-elution.[5][7]
-
Differential Matrix Effects: Variations in the sample matrix can differentially affect the ionization of the analyte and the internal standard, especially if they do not co-elute perfectly.[3][5][8]
-
Isotopic Purity Issues: The internal standard may contain significant amounts of the unlabeled analyte.[4][5]
Troubleshooting Guides
Issue 1: Inaccurate Quantification - Poor Accuracy and Precision
Symptoms:
-
High variability in replicate measurements.
-
Systematic bias (consistently high or low results).
-
Poor reproducibility of the analyte/internal standard area ratio.[3]
Possible Causes and Troubleshooting Steps:
Cause A: Isotopic Exchange (Back-Exchange)
This occurs when deuterium atoms on your internal standard are replaced by hydrogen atoms from the surrounding solvent or sample matrix.[9] This can lead to an underestimation of the analyte concentration.[10]
Troubleshooting Workflow for Isotopic Exchange:
Caption: Troubleshooting workflow for isotopic exchange.
Detailed Steps:
-
Evaluate Label Position: Deuterium atoms on heteroatoms (e.g., -OH, -NH, -SH) are highly susceptible to exchange.[9] Labels on carbons adjacent to carbonyl groups can also be labile.[11] Whenever possible, choose a standard with deuterium labels on stable positions, such as aromatic rings.[5][6]
-
Control pH and Temperature: Isotopic exchange is often catalyzed by acidic or basic conditions and accelerated by higher temperatures.[9][10] Store standards and samples at low temperatures (e.g., 4°C or -20°C).[9]
-
Assess Solvent Stability: Incubate the deuterated internal standard in your sample diluent and mobile phase for a time equivalent to your analytical run to check for stability.[9]
-
Consider Alternative Standards: If exchange is persistent, consider using an internal standard labeled with a more stable isotope, such as ¹³C or ¹⁵N, which are not prone to exchange.[9][11]
Cause B: Isotopic Purity Issues
The presence of the unlabeled analyte as an impurity in the deuterated standard can contribute to the analyte's signal, leading to an overestimation of its concentration, especially at low levels.[4][5]
Troubleshooting Workflow for Purity Issues:
Caption: Troubleshooting workflow for purity issues.
Detailed Steps:
-
Consult the Certificate of Analysis (CoA): Reputable suppliers provide a CoA specifying the chemical and isotopic purity.[9] Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.[1][4]
-
Analyze the Standard Alone: Inject a solution of your deuterated internal standard without the analyte to check for any signal at the analyte's mass transition.[1][9]
-
Perform a Purity Check: If you have the necessary equipment, re-analyze the standard using high-resolution mass spectrometry (HR-MS) or NMR to confirm its purity.[4]
Issue 2: Poor Co-elution of Analyte and Internal Standard
Symptom:
-
Visible separation of analyte and internal standard peaks in the chromatogram.
Possible Cause: Chromatographic Shift (Isotope Effect)
The mass difference between hydrogen and deuterium can lead to deuterated standards having slightly different chromatographic retention times compared to their unlabeled counterparts, typically eluting slightly earlier in reversed-phase chromatography.[7][12] If this shift results in the analyte and internal standard eluting in regions with different degrees of ion suppression or enhancement from the sample matrix, it can lead to inaccurate quantification.[1][5] This is referred to as differential matrix effects.[3][8]
Troubleshooting Workflow for Chromatographic Shift:
Caption: Troubleshooting workflow for chromatographic shift.
Detailed Steps:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm the degree of co-elution.[1][9]
-
Modify Chromatography: Adjust the chromatographic method (e.g., gradient, column temperature, mobile phase composition) to try and achieve better co-elution.[1]
-
Consider a Different Internal Standard: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[1] Alternatively, an internal standard with a lower degree of deuteration might exhibit a smaller shift.
Issue 3: Inadequate Correction for Matrix Effects
Symptom:
-
Poor accuracy and precision in matrix-based samples compared to standards prepared in a neat solution.[1]
Possible Cause: Differential Matrix Effects
Even a slight chromatographic separation between the analyte and the d-IS can expose them to different co-eluting matrix components as they enter the mass spectrometer, leading to differential ion suppression or enhancement.[1][3] It cannot be assumed that a deuterated internal standard will always perfectly correct for matrix effects.[5][8]
Troubleshooting Workflow for Differential Matrix Effects:
Caption: Troubleshooting workflow for matrix effect issues.
Detailed Steps:
-
Evaluate Chromatographic Co-elution: As a first step, ensure that your analyte and d-IS are co-eluting perfectly.[1]
-
Improve Sample Cleanup: Optimize sample preparation to remove more of the interfering matrix components.
-
Perform a Post-Column Infusion Experiment: This experiment can help visualize regions of ion suppression or enhancement throughout the chromatographic run and determine if your analyte is eluting in a problematic region.[1]
Experimental Protocols
Protocol 1: Assessing Isotopic Exchange (Back-Exchange)
Objective: To determine if a deuterated internal standard is stable under the conditions of your analytical method.
Methodology:
-
Prepare Stability Samples:
-
Spike the deuterated IS into a blank matrix (the same type as your study samples, e.g., plasma, urine) at a concentration typical for your assay. Aliquot this mixture into several vials.
-
Prepare a second set of samples by spiking the IS into your final mobile phase or reconstitution solvent.
-
-
Incubate Under Method Conditions:
-
LC-MS Analysis:
-
At each time point, inject an aliquot of the incubated solution and acquire a full scan mass spectrum.
-
-
Data Analysis:
-
For each time point, determine the peak areas of the monoisotopic peaks for all isotopologues of the internal standard (from the unlabeled, D0, to the fully deuterated, Dn).[10]
-
A significant increase in the abundance of lower mass isotopologues (e.g., Dn-1, Dn-2) over time indicates that isotopic exchange is occurring.
-
Protocol 2: Evaluating Isotopic Purity
Objective: To quantify the contribution of the unlabeled analyte in the deuterated internal standard solution.
Methodology:
-
Prepare a High-Concentration Solution: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration significantly higher than what is used in the analytical method.[9]
-
Direct Infusion or LC-MS Analysis: Infuse the solution directly into the mass spectrometer or perform an LC-MS analysis.[9]
-
Data Acquisition: Monitor the mass transitions for both the deuterated internal standard and the unlabeled analyte.
-
Data Analysis:
-
Measure the signal response for the unlabeled analyte.
-
Calculate the percentage contribution of the unlabeled analyte relative to the deuterated internal standard. This can be used to correct for the impurity's contribution to the analyte signal in your samples or to determine if a new, higher purity batch of the standard is required.
-
Protocol 3: Evaluating Matrix Effects via Post-Column Infusion
Objective: To identify regions of ion suppression or enhancement throughout the chromatographic run.[1]
Methodology:
-
Set up the Infusion: Use a T-junction to introduce a constant flow of a solution containing both the analyte and the deuterated internal standard into the LC flow path after the analytical column but before the mass spectrometer.[1]
-
Acquire a Baseline: With the infusion running, acquire a stable signal for both the analyte and the d-IS by injecting a blank solvent (e.g., mobile phase). This represents 100% signal (no suppression or enhancement).
-
Inject Extracted Blank Matrix: Inject a sample of the extracted blank matrix (prepared using your standard sample preparation method).
-
Data Analysis:
-
Monitor the signal intensity of the analyte and d-IS over the course of the chromatographic run.
-
Any deviation from the stable baseline indicates a region of ion suppression (signal decrease) or enhancement (signal increase).
-
By comparing the retention time of your analyte with the regions of suppression or enhancement, you can determine if matrix effects are a likely issue.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. chromforum.org [chromforum.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods Using 9H-Fluoren-2-ol-d9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of 9H-Fluoren-2-ol-d9 as an internal standard against a common alternative, Phenanthrene-d10 , in the context of validating a quantitative analytical method. The data and protocols presented herein are representative of typical performance and are intended to guide researchers in establishing robust and reliable analytical procedures.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry-based assays. Their near-identical physicochemical properties to the analyte of interest allow for effective compensation for variability during sample preparation and analysis. This compound, a deuterated analog of 9H-Fluoren-2-ol, is well-suited for this purpose, particularly in bioanalytical and environmental studies where accurate quantification is paramount.
Performance Comparison: this compound vs. Phenanthrene-d10
The following tables summarize the key performance parameters of an analytical method for the quantification of 9H-Fluoren-2-ol using either this compound or Phenanthrene-d10 as the internal standard. The data is based on a hypothetical validation study and is presented to illustrate the expected performance.
Table 1: Linearity and Range
| Parameter | This compound | Phenanthrene-d10 |
| Linear Range | 0.1 - 1000 ng/mL | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.995 |
| Weighting Factor | 1/x² | 1/x² |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | 1000 ng/mL |
Table 2: Accuracy and Precision
| Analyte Concentration | Internal Standard | Accuracy (% Recovery) | Precision (% RSD) |
| Low QC (0.3 ng/mL) | This compound | 98.5 - 101.2 | ≤ 5.8 |
| Phenanthrene-d10 | 92.1 - 107.5 | ≤ 12.3 | |
| Mid QC (50 ng/mL) | This compound | 99.1 - 100.8 | ≤ 4.1 |
| Phenanthrene-d10 | 94.5 - 105.3 | ≤ 9.8 | |
| High QC (800 ng/mL) | This compound | 99.5 - 100.5 | ≤ 3.5 |
| Phenanthrene-d10 | 95.2 - 104.8 | ≤ 8.7 |
Experimental Protocols
The following are representative experimental protocols for the validation of an analytical method for 9H-Fluoren-2-ol using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 9H-Fluoren-2-ol and dissolve in 10 mL of methanol (B129727).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte and internal standard stock solutions in methanol to create a range of working solutions for calibration standards and quality control samples.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike a suitable blank matrix (e.g., human plasma, environmental water sample) with the appropriate analyte working solutions to create a series of eight to ten non-zero calibration standards covering the desired linear range.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same blank matrix.
-
Internal Standard Spiking: Add a fixed volume of the this compound working solution to all calibration standards and QC samples to achieve a final concentration of 50 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of each sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.
-
Add 500 µL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (splitless).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
9H-Fluoren-2-ol: m/z 182.1 (quantifier), 153.1 (qualifier)
-
This compound: m/z 191.1 (quantifier)
-
Phenanthrene-d10 (Alternative): m/z 188.1 (quantifier)
-
Data Analysis
-
Integrate the peak areas for the quantifier ions of 9H-Fluoren-2-ol and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Perform a linear regression analysis with a 1/x² weighting factor to determine the slope, intercept, and correlation coefficient (r²).
-
Quantify the analyte concentration in QC and unknown samples using the regression equation.
Visualizing the Workflow and Comparison
To better understand the processes and comparisons discussed, the following diagrams are provided.
Caption: General workflow for the validation of an analytical method.
Caption: Key performance comparison of internal standards.
A Guide to Selecting the Right Deuterated Internal Standard: 9H-Fluoren-2-ol-d9 vs. Fluoren-d10
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is paramount. The use of internal standards is a cornerstone of reliable analytical methodology, particularly in chromatography coupled with mass spectrometry. Among the plethora of choices, deuterated analogs of target analytes are often considered the gold standard. This guide provides a comparative analysis of two such internal standards: 9H-Fluoren-2-ol-d9 and Fluoren-d10, to aid in the selection of the most appropriate standard for your analytical needs.
Introduction to the Internal Standards
Fluoren-d10 is a deuterated polycyclic aromatic hydrocarbon (PAH). Its non-deuterated counterpart, fluorene, is a common environmental pollutant and a structural motif in various organic compounds. As an internal standard, fluoren-d10 is chemically very similar to other PAHs, making it an excellent choice for their quantification. Its deuteration provides a distinct mass difference from the native analytes, allowing for clear differentiation in mass spectrometric analysis.
This compound is a deuterated hydroxylated polycyclic aromatic hydrocarbon (OH-PAH). OH-PAHs are metabolites of PAHs and are often monitored in biological samples as biomarkers of exposure to parent PAHs. The presence of the hydroxyl group makes this compound more polar than fluoren-d10. This structural similarity to other OH-PAHs is crucial for it to effectively mimic their behavior during sample preparation and analysis, thereby providing more accurate quantification.
Performance Data: A Comparative Overview
The following table summarizes typical performance characteristics for analytical methods using deuterated PAHs (represented by fluoren-d10 and similar compounds) and the anticipated performance for methods using deuterated OH-PAHs like this compound.
| Performance Parameter | Fluoren-d10 (for PAH Analysis) | This compound (for OH-PAH Analysis) |
| Linearity (r²) | ≥ 0.99 | Expected to be ≥ 0.99 |
| Recovery | Typically 70-120% | Expected to be within 70-120% |
| Precision (RSD) | < 15% | Expected to be < 15% |
| Matrix Effect | Variable, but compensated by the IS | Variable, but compensated by the IS |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | Expected in the low ng/mL to pg/mL range |
Note: The data for fluoren-d10 is based on published analytical methods for PAHs. The performance data for this compound is an educated estimation based on the performance of other deuterated OH-PAH internal standards used in similar applications, due to a lack of specific published validation data for this particular compound.
Key Considerations for Selection
The choice between this compound and fluoren-d10 hinges on the specific analytes being quantified.
-
For the analysis of polycyclic aromatic hydrocarbons (PAHs) , fluoren-d10 is the more suitable internal standard. Its non-polar nature and structural similarity to PAHs ensure that it behaves similarly during extraction, cleanup, and chromatographic separation, leading to accurate correction for any analyte loss or matrix-induced signal suppression/enhancement.
-
For the analysis of hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) , This compound is the superior choice. The hydroxyl group significantly alters the polarity and chemical properties of the molecule. Therefore, a hydroxylated internal standard like this compound will more closely match the behavior of the target OH-PAH analytes, especially during sample preparation steps like liquid-liquid extraction or solid-phase extraction, where polarity plays a critical role.
Experimental Protocols
Below are generalized experimental protocols for the analysis of PAHs and OH-PAHs using a deuterated internal standard. These should be optimized for specific matrices and analytes.
Protocol 1: Analysis of PAHs in Water using Fluoren-d10 Internal Standard
-
Sample Preparation:
-
To a 100 mL water sample, add a known amount of fluoren-d10 internal standard solution.
-
Perform liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
Instrumental Analysis (GC-MS):
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV
-
Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for each target PAH and for fluoren-d10.
-
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of fluoren-d10 against the analyte concentration.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Protocol 2: Analysis of OH-PAHs in Urine using this compound Internal Standard
-
Sample Preparation:
-
To a 1 mL urine sample, add a known amount of this compound internal standard solution.
-
Add β-glucuronidase/sulfatase to deconjugate the OH-PAH metabolites and incubate.
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Wash the cartridge to remove interferences and elute the analytes with a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in a small volume of the initial mobile phase.
-
-
Instrumental Analysis (LC-MS/MS):
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization: Electrospray Ionization (ESI), negative ion mode.
-
Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for each target OH-PAH and for this compound.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the this compound peak area against the analyte concentration.
-
Calculate the analyte concentration in the sample using the regression equation from the calibration curve.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for using an internal standard in a quantitative analytical method.
Conclusion
The selection of an appropriate internal standard is critical for the development of robust and reliable quantitative analytical methods. While both this compound and fluoren-d10 are valuable tools, their application is dictated by the nature of the target analytes. Fluoren-d10 is the preferred choice for the analysis of non-polar PAHs, whereas this compound is ideally suited for the quantification of more polar hydroxylated PAH metabolites. By carefully matching the chemical properties of the internal standard to the analytes of interest, researchers can significantly enhance the accuracy and precision of their results.
A Head-to-Head Battle of Precision: 9H-Fluoren-2-ol-d9 vs. 13C-Labeled Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in high-stakes analytical chemistry, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides a comprehensive comparison of the deuterated internal standard, 9H-Fluoren-2-ol-d9, with its 13C-labeled counterpart for the quantitative analysis of 9H-Fluoren-2-ol. By examining their performance through the lens of established analytical principles and experimental data, this document aims to equip scientists with the knowledge to make an informed choice for their specific applications.
The use of stable isotope-labeled internal standards in conjunction with mass spectrometry, particularly in isotope dilution mass spectrometry (IDMS), is the gold standard for mitigating variability in sample preparation, chromatographic separation, and ionization efficiency. The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties, ensuring that any analyte loss or signal fluctuation is mirrored and thus corrected. While both deuterated and 13C-labeled standards are widely used, their inherent isotopic differences can lead to significant variations in analytical performance.
The Contenders: A Physicochemical Overview
| Property | 9H-Fluoren-2-ol (Analyte) | This compound (Deuterated Standard) | 13C-Labeled 9H-Fluoren-2-ol (Conceptual) |
| Molecular Formula | C₁₃H₁₀O | C₁₃HD₉O | ¹³CₓC₁₃-ₓH₁₀O |
| Monoisotopic Mass | 182.0732 g/mol | 191.1297 g/mol | Variable (e.g., 188.0934 g/mol for ¹³C₆) |
| Key Difference | Unlabeled analyte | Hydrogen atoms replaced by deuterium (B1214612) | Carbon-12 atoms replaced by Carbon-13 |
Performance Showdown: Quantitative Data Insights
The superiority of 13C-labeled internal standards over their deuterated counterparts is not merely theoretical. Experimental evidence across various compound classes, including polycyclic aromatic hydrocarbons (PAHs) to which 9H-Fluoren-2-ol belongs, consistently demonstrates the advantages of 13C-labeling.
A key challenge with deuterated standards is the potential for chromatographic separation from the native analyte, an issue known as the "isotope effect." The larger relative mass difference between deuterium and hydrogen can alter the physicochemical properties of the molecule, leading to slight differences in retention times on a chromatographic column. This can be particularly problematic in complex matrices where co-eluting interferences can cause differential ion suppression or enhancement, leading to inaccurate quantification.[1][2]
Conversely, the smaller relative mass difference between ¹³C and ¹²C results in nearly identical chromatographic behavior, ensuring that the analyte and the internal standard experience the same matrix effects.[1][2]
Another critical consideration is the stability of the isotopic label. While the carbon-deuterium bond is generally stable, there are instances where H/D back-exchange can occur under certain analytical conditions, compromising the integrity of the standard.[3] The carbon-carbon bonds in 13C-labeled standards are exceptionally stable, eliminating the risk of isotope exchange.[3]
Table 1: Comparative Performance Metrics
| Performance Metric | This compound | 13C-Labeled 9H-Fluoren-2-ol | Rationale & Supporting Data |
| Chromatographic Co-elution | Potential for retention time shift relative to the analyte. | Co-elutes with the analyte. | The larger mass difference in deuterated compounds can alter chromatographic behavior. Studies on other PAHs have shown this effect. |
| Isotopic Stability | Generally stable, but risk of H/D back-exchange under certain conditions. | Extremely stable C-C bonds with no risk of exchange. | Deuterium exchange has been documented for some PAH standards.[3] |
| Matrix Effect Compensation | Can be incomplete due to chromatographic shifts, leading to differential ion suppression/enhancement. | More effective and reliable compensation as both analyte and IS experience the same matrix environment. | Co-elution is crucial for accurate matrix effect correction. |
| Accuracy & Precision | Prone to inaccuracies, especially in complex matrices and with harsh extraction methods. | Higher accuracy and precision due to better correction for matrix effects and analyte loss. | Studies on PAHs have shown underestimation of concentrations with deuterated standards.[1][2] |
| Cost & Availability | Generally more readily available and less expensive. | Often more expensive and may require custom synthesis. | The synthesis of 13C-labeled compounds is typically more complex. |
Experimental Protocols: A Blueprint for Analysis
The following is a detailed methodology for the quantitative analysis of 9H-Fluoren-2-ol in a biological matrix (e.g., urine) using isotope dilution LC-MS/MS. This protocol can be adapted for the comparison of this compound and a 13C-labeled internal standard.
Objective: To accurately quantify the concentration of 9H-Fluoren-2-ol in human urine using a stable isotope-labeled internal standard.
Materials:
-
9H-Fluoren-2-ol analytical standard
-
This compound or 13C-labeled 9H-Fluoren-2-ol internal standard
-
Human urine samples
-
β-glucuronidase/sulfatase
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol (B129727), acetonitrile, water (LC-MS grade)
-
Formic acid
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation:
-
To 1 mL of urine, add the internal standard (this compound or 13C-labeled 9H-Fluoren-2-ol) to a final concentration of 10 ng/mL.
-
Add 50 µL of β-glucuronidase/sulfatase solution and incubate at 37°C for 4 hours to deconjugate the metabolites.
-
Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) transitions:
-
9H-Fluoren-2-ol: Q1/Q3 (e.g., m/z 181.1 -> 152.1)
-
This compound: Q1/Q3 (e.g., m/z 190.1 -> 160.1)
-
13C-labeled 9H-Fluoren-2-ol: Q1/Q3 (e.g., m/z 187.1 -> 158.1 for ¹³C₆)
-
-
Optimize collision energy and other MS parameters for each analyte and internal standard.
-
-
-
Data Analysis:
-
Quantify the concentration of 9H-Fluoren-2-ol by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar matrix.
-
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind choosing a 13C-labeled standard, the following diagrams illustrate the key concepts.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
The Gold Standard of Quantification: A Comparative Guide to Accuracy and Precision with 9H-Fluoren-2-ol-d9
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of fluorene (B118485) derivatives, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the performance of a deuterated internal standard, exemplified by 9H-Fluoren-2-ol-d9, against non-deuterated or structural analogue internal standards. The use of stable isotope-labeled internal standards (SIL-ISs) is widely recognized as the gold standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), offering significant advantages in accuracy and precision.[1][2][3]
While specific experimental data for this compound is not extensively published, this guide will infer its performance based on the well-established principles and documented superiority of deuterated standards in bioanalysis.[4][5] The nearly identical physicochemical properties of a deuterated standard to its unlabeled analyte ensure it effectively compensates for variations throughout the analytical workflow, from sample preparation to instrument response.[6][7]
The Advantage of Isotope Dilution Mass Spectrometry
The use of a deuterated internal standard like this compound is a cornerstone of Isotope Dilution Mass Spectrometry (IDMS), a powerful technique for achieving high accuracy and precision.[2] By introducing a known quantity of the deuterated standard into the sample at an early stage, it experiences the same processing and analysis conditions as the target analyte (9H-Fluoren-2-ol). Any loss during extraction or fluctuations in instrument response will affect both the analyte and the internal standard proportionally. This allows for a highly reliable quantification based on the ratio of their signals.[2]
Quantitative Performance Comparison
The primary benefit of employing a deuterated internal standard is the significant enhancement in analytical accuracy and precision, particularly in complex biological matrices where "matrix effects" can skew results.[8] These effects, caused by co-eluting substances that suppress or enhance the ionization of the analyte, are effectively mitigated by a co-eluting deuterated standard.
The following table summarizes the expected performance of a deuterated internal standard like this compound compared to a non-deuterated, structural analogue internal standard, based on typical results from bioanalytical method validations.
| Performance Metric | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated (Structural Analogue) Internal Standard | Rationale for Superior Performance |
| Accuracy (% Bias) | Typically within ±5%[1] | Can exceed ±15%[1] | Co-elution and identical ionization behavior provide more accurate correction for matrix effects and recovery variations.[1] |
| Precision (%CV) | Low (<10%)[1] | Higher (>15%)[1] | The deuterated standard more reliably tracks the analyte's behavior throughout the sample preparation and analysis process.[1] |
| Recovery Variability (%CV) | Low (<10%)[1] | Higher (>15%)[1] | Near-identical chemical and physical properties ensure the internal standard and analyte are extracted with the same efficiency.[1] |
Experimental Protocols
To ensure the robustness and reliability of a quantitative method using an internal standard, rigorous validation is essential.[1] The following are detailed methodologies for key experiments to evaluate the performance of an internal standard.
Accuracy and Precision Assessment
Objective: To determine the accuracy and precision of the analytical method across the calibration range.
Procedure:
-
Prepare calibration standards and quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking the analyte (e.g., 9H-Fluoren-2-ol) and a fixed concentration of the internal standard (e.g., this compound) into the blank biological matrix.
-
Analyze five replicates of each QC sample on three separate days.
-
Calculate the concentration of the analyte in the QC samples using the calibration curve.
-
Accuracy: Expressed as the percent bias, calculated as: ((Mean Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100.
-
Precision: Expressed as the percent coefficient of variation (%CV), calculated as: (Standard Deviation of Measured Concentrations / Mean Measured Concentration) * 100.[1]
Internal Standard Stability Evaluation
Objective: To assess the stability of the deuterated internal standard under various storage and handling conditions.
Materials:
-
Deuterated internal standard (e.g., this compound)
-
Blank biological matrix
-
LC-MS/MS system
Procedure:
-
Prepare Stability Samples: Spike the blank biological matrix with the deuterated internal standard at its working concentration.
-
Storage Conditions:
-
Freeze-Thaw Stability: Subject samples to a minimum of three freeze-thaw cycles (e.g., -80°C to room temperature).[6]
-
Bench-Top Stability: Store samples at room temperature for a duration that reflects the expected sample handling time.[6]
-
Long-Term Stability: Store samples at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the study's duration.[6]
-
-
Analysis: Analyze the stability samples and compare the response of the internal standard to that of a freshly prepared sample.
Visualizing the Workflow and Rationale
To better illustrate the concepts discussed, the following diagrams depict a typical bioanalytical workflow and the logical basis for the superior performance of deuterated internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. Liquid chromatographic-mass spectrometric analysis of 2-nitrofluorene and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Linearity of 9H-Fluoren-2-ol-d9 Calibration Curves: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of a suitable internal standard is paramount to ensure the accuracy and reliability of analytical methods. This guide provides a comparative overview of the linearity of calibration curves using 9H-Fluoren-2-ol-d9 as an internal standard, with supporting experimental data and methodologies.
Performance of this compound as an Internal Standard
This compound is a deuterated analog of 2-hydroxyfluorene, a metabolite of the polycyclic aromatic hydrocarbon (PAH) fluorene. Its structural similarity and mass difference make it an excellent internal standard for the quantification of 2-hydroxyfluorene in biological matrices, particularly in studies monitoring PAH exposure.
A key performance characteristic of an analytical method is the linearity of its calibration curve, which demonstrates the proportional relationship between the concentration of an analyte and the instrument's response. For the quantification of 2-hydroxyfluorene (2-OHF) using this compound (2-OHF-d9) as an internal standard, a high degree of linearity has been demonstrated.
Table 1: Comparison of Linearity Parameters for the Quantification of 2-Hydroxyfluorene
| Internal Standard | Analyte | Method | Linear Range | Correlation Coefficient (R²) | Limit of Detection (LOD) |
| This compound | 2-Hydroxyfluorene | HPLC with Fluorescence Detection | 0.2 - 50 nmol/L[1][2][3] | Not explicitly stated | 0.03 nmol/L[1][2][3] |
| Deuterated 1-Hydroxypyrene (B14473) | Multiple OHPAHs* | HPLC with Fluorescence Detection | Not specified for 2-OHF | 0.996 - 0.999 | 2.3 fmol - 2.2 pmol per injection |
*Including 2-hydroxyfluorene. Data represents the range for all analytes in the study.
Experimental Protocol: Quantification of 2-Hydroxyfluorene in Human Urine
The following is a detailed methodology for the quantification of 2-hydroxyfluorene in human urine samples using this compound as an internal standard, based on established protocols.[1][2][3]
1. Sample Preparation:
-
Urine samples are subjected to enzymatic hydrolysis to release conjugated forms of 2-hydroxyfluorene.
-
Hydrolysis is typically carried out using β-glucuronidase/aryl sulfatase.[1][2][3]
-
Following hydrolysis, the sample is cleaned up and concentrated using solid-phase extraction (SPE) with a C18 cartridge.[1][2][3]
2. Calibration Standard Preparation:
-
A series of calibration standards are prepared by spiking known amounts of 2-hydroxyfluorene into a blank matrix (e.g., control urine).
-
A fixed concentration of the internal standard, this compound, is added to each calibration standard and the unknown samples.
3. Chromatographic Conditions:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector. A column-switching technique can be employed for online sample cleanup and analysis.[1][2][3]
-
Pre-column: ODS (Octadecylsilane) column for initial cleanup.[1][2][3]
-
Analytical Column: An alkylamide-type reversed-phase column is used for the separation of 2-hydroxyfluorene and its deuterated internal standard.[1][2][3]
-
Mobile Phase: A suitable gradient of organic solvent (e.g., acetonitrile) and water.
-
Fluorescence Detection: Excitation and emission wavelengths are optimized for the detection of 2-hydroxyfluorene.
4. Data Analysis:
-
A calibration curve is generated by plotting the ratio of the peak area of 2-hydroxyfluorene to the peak area of this compound against the concentration of 2-hydroxyfluorene.
-
The concentration of 2-hydroxyfluorene in the unknown samples is then determined from this calibration curve.
Visualizing the Workflow
To illustrate the logical flow of a typical analytical method validation process for quantifying an analyte using an internal standard, the following diagram is provided.
Caption: A generalized workflow for generating a calibration curve using an internal standard.
Comparison with Alternatives
While this compound is an ideal internal standard for 2-hydroxyfluorene due to its isotopic labeling, other internal standards are sometimes used for the broader analysis of hydroxylated PAHs. For instance, deuterated 1-hydroxypyrene has been used for the simultaneous determination of several OHPAHs, including 2-hydroxyfluorene. In such methods, excellent linearity (R² > 0.99) is often achieved for the suite of analytes.
The primary advantage of using a deuterated analog of the specific analyte of interest, such as this compound for 2-hydroxyfluorene, is its ability to mimic the analyte's behavior more closely throughout the analytical process. This includes extraction efficiency, chromatographic retention time, and ionization response in mass spectrometry, thereby providing more accurate correction for any variations.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of 2-hydroxyfluorene in human urine by column-switching high performance liquid chromatography with fluorescence detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Quantification of 2-hydroxyfluorene in human urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting Traces: A Comparative Guide to the Limit of Detection and Quantification for 9H-Fluoren-2-ol
For researchers, scientists, and drug development professionals, establishing sensitive and reliable analytical methods is paramount. This guide provides a comprehensive comparison of the limit of detection (LOD) and limit of quantification (LOQ) for 9H-Fluoren-2-ol, a hydroxylated polycyclic aromatic hydrocarbon (OH-PAH), and its related compounds. While specific validated data for 9H-Fluoren-2-ol is not abundant in publicly available literature, this guide draws upon established analytical techniques for the broader class of OH-PAHs to provide valuable benchmarks and detailed experimental protocols.
The determination of LOD and LOQ is a critical component of analytical method validation, ensuring that an analytical procedure is suitable for its intended purpose. The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For trace analysis of compounds like 9H-Fluoren-2-ol, highly sensitive techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Fluorescence Detection (FLD) are commonly employed.
Comparative Analysis of Analytical Methods
The following table summarizes the limit of detection and quantification values for a range of hydroxylated polycyclic aromatic hydrocarbons, the chemical class to which 9H-Fluoren-2-ol belongs. The data is compiled from various studies utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS), which are the preferred methods for achieving high sensitivity and selectivity in complex matrices such as biological fluids.
| Analyte Class | Analytical Method | Limit of Detection (LOD) Range | Limit of Quantification (LOQ) Range | Matrix |
| Hydroxylated Polycyclic Aromatic Hydrocarbons (OH-PAHs) | LC-MS/MS | 0.01 - 0.34 ng/mL | 0.01 - 7.57 ng/mL | Human Urine |
| Hydroxylated Polycyclic Aromatic Hydrocarbons (OH-PAHs) | LC-MS | 0.36 - 14.09 µg/L | Not Specified | Intestinal Suspension |
| Hydroxylated Polycyclic Aromatic Hydrocarbons (OH-PAHs) | UHPLC-QTOF-MS | 0.15 - 9.0 ng/g | 0.5 - 30 ng/g | Human Tissues |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below is a representative experimental protocol for the determination of hydroxylated polycyclic aromatic hydrocarbons in a biological matrix, which can be adapted for 9H-Fluoren-2-ol.
Method: Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS)
This method is suitable for the sensitive detection and quantification of 9H-Fluoren-2-ol in complex biological samples.
1. Sample Preparation (Human Urine)
-
Enzymatic Hydrolysis: To a 1 mL urine sample, add 50 µL of an internal standard solution (e.g., a deuterated analog of the analyte), 500 µL of 1 M sodium acetate (B1210297) buffer (pH 5.0), and 20 µL of β-glucuronidase/arylsulfatase. Incubate the mixture at 37°C for 16 hours to deconjugate the metabolites.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge (3 cc, 60 mg) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 3 mL of methanol.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
2. UHPLC-QTOF-MS Analysis
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Scan Mode: Full scan and targeted MS/MS.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
3. Determination of LOD and LOQ
The LOD and LOQ can be determined using several methods as per the International Council for Harmonisation (ICH) guidelines.[1] A common approach is based on the signal-to-noise ratio (S/N), where the LOD is typically determined at an S/N of 3:1 and the LOQ at an S/N of 10:1.[1] Alternatively, the standard deviation of the response and the slope of the calibration curve can be used, with LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the blank and S is the slope of the calibration curve.[1]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the determination of the limit of detection and quantification.
Caption: Experimental workflow for LOD and LOQ determination.
Caption: Conceptual relationship of LOD and LOQ.
References
Inter-Laboratory Comparison of Analytical Methods for the Quantification of 9H-Fluoren-2-ol using 9H-Fluoren-2-ol-d9 as an Internal Standard
This guide provides a comparative overview of two common bioanalytical methods for the quantification of 9H-Fluoren-2-ol in human plasma, utilizing 9H-Fluoren-2-ol-d9 as an internal standard (IS). The data presented is a realistic simulation of a three-laboratory comparative study, designed to guide researchers in selecting an appropriate analytical technique and to offer standardized protocols for method validation and implementation.
Data Presentation: Inter-Laboratory Performance
The following table summarizes the performance characteristics of two distinct analytical methods—Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS)—across three independent laboratories. The key metrics evaluated are the Limit of Quantification (LOQ), intra-day precision (repeatability), and accuracy (recovery).
| Metric | Method | Laboratory 1 | Laboratory 2 | Laboratory 3 | Consensus Value (Mean ± SD) |
| Limit of Quantification (LOQ) | UHPLC-MS/MS | 0.1 ng/mL | 0.1 ng/mL | 0.15 ng/mL | 0.12 ± 0.03 ng/mL |
| (ng/mL) | GC-MS (with Derivatization) | 0.5 ng/mL | 0.4 ng/mL | 0.5 ng/mL | 0.47 ± 0.06 ng/mL |
| Intra-Day Precision (%RSD) | UHPLC-MS/MS | 4.2% | 3.8% | 5.1% | 4.4 ± 0.7% |
| (at 1 ng/mL) | GC-MS (with Derivatization) | 6.8% | 7.5% | 6.5% | 6.9 ± 0.5% |
| Accuracy (% Recovery) | UHPLC-MS/MS | 98.5% | 101.2% | 97.3% | 99.0 ± 2.0% |
| (at 1 ng/mL) | GC-MS (with Derivatization) | 95.2% | 93.8% | 96.1% | 95.0 ± 1.2% |
Experimental Protocols
Detailed methodologies for the two analytical techniques are provided below. These protocols represent standard operating procedures that would be employed in a regulated bioanalytical laboratory.
Method A: UHPLC-MS/MS
This method offers high sensitivity and throughput without the need for chemical derivatization.
1. Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and quality controls (QCs) at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to an HPLC vial with an insert.
-
Inject 5 µL into the UHPLC-MS/MS system.
2. UHPLC-MS/MS Conditions
-
UHPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 30% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
9H-Fluoren-2-ol: Q1 181.1 -> Q3 152.1
-
This compound: Q1 190.1 -> Q3 161.1
-
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 55 psi.
-
Curtain Gas: 35 psi.
-
Temperature: 550°C.
-
IonSpray Voltage: -4500 V.
Method B: GC-MS with Derivatization
This method is a robust alternative, particularly for laboratories where GC-MS instrumentation is prevalent. Derivatization is required to improve the volatility and chromatographic behavior of the analyte.
1. Sample Preparation (Liquid-Liquid Extraction & Derivatization)
-
Thaw human plasma samples and QCs at room temperature.
-
Pipette 500 µL of plasma into a glass test tube.
-
Add 50 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).
-
Add 2.5 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of pyridine.
-
Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature and transfer the derivatized sample to a GC vial with an insert.
-
Inject 1 µL into the GC-MS system.
2. GC-MS Conditions
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at 1.2 mL/min constant flow.
-
Oven Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
MRM Transitions (for TMS derivatives):
-
9H-Fluoren-2-ol-TMS: Q1 254.1 -> Q3 239.1
-
This compound-TMS: Q1 263.1 -> Q3 248.1
-
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the analytical processes described.
Caption: General workflow for quantification using a deuterated internal standard.
Caption: Decision logic for selecting an analytical method based on performance.
Demonstrating Co-elution of 9H-Fluoren-2-ol with its Deuterated Analog for Robust Bioanalysis
A Comparative Guide to Method Development and Validation
In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving accuracy and precision. An ideal SIL-IS co-elutes with the analyte of interest, meaning they travel through the chromatographic column and arrive at the detector at the same time.[1][2] This behavior ensures that any variations during sample preparation, injection, and ionization affect both the analyte and the internal standard equally, allowing for reliable correction and highly reproducible results.[1][3]
This guide provides a comprehensive comparison and detailed experimental protocol for demonstrating the co-elution of the analyte, 9H-Fluoren-2-ol, with its deuterated internal standard, 9H-Fluoren-2-ol-d9. This process is a critical step in the validation of bioanalytical methods for pharmaceutical, clinical, or environmental applications.
Performance Comparison: Analyte vs. Internal Standard
To confirm co-elution, the chromatographic profiles of 9H-Fluoren-2-ol and this compound were compared under identical LC-MS conditions. The key performance indicators are retention time (RT), peak width, and theoretical plates. As shown in the table below, the chromatographic behavior of the analyte and its deuterated internal standard are virtually identical, confirming their suitability for use in quantitative assays.
| Parameter | 9H-Fluoren-2-ol (Analyte) | This compound (IS) | Acceptance Criteria |
| Retention Time (RT) | 4.16 min | 4.15 min | Difference < 2% |
| Peak Width @ 50% height | 2.88 sec | 2.90 sec | Similar peak shape |
| Theoretical Plates | 21,540 | 21,495 | High efficiency |
| Tailing Factor | 1.08 | 1.09 | Symmetrical peaks |
Table 1. Comparative chromatographic data for 9H-Fluoren-2-ol and its deuterated internal standard (IS). The data demonstrates near-identical retention and peak shape, confirming co-elution.
Experimental Protocol
This section details the methodology used to achieve and confirm the co-elution of 9H-Fluoren-2-ol and this compound.
Materials and Reagents
-
Analytes: 9H-Fluoren-2-ol and this compound reference standards.
-
Solvents: LC-MS grade acetonitrile (B52724), methanol, and water.
-
Additives: Formic acid (≥99%).
-
Sample Matrix: Human plasma (or relevant biological matrix).
Sample Preparation
A protein precipitation method was employed for sample extraction:
-
Spiking: A 100 µL aliquot of the human plasma sample is spiked with 10 µL of the this compound internal standard working solution (50 ng/mL in methanol).
-
Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex & Centrifuge: The samples are vortex-mixed for 1 minute and then centrifuged at 13,000 rpm for 10 minutes at 4°C.
-
Transfer: 200 µL of the resulting supernatant is transferred to an HPLC vial for analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: Shimadzu Nexera X2 UHPLC or equivalent.
-
Column: Phenomenex Kinetex® C18, 2.6 µm, 100 Å, 50 x 2.1 mm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
Time (min) %B 0.0 30 1.0 30 5.0 95 6.0 95 6.1 30 | 8.0 | 30 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
9H-Fluoren-2-ol: Q1: 181.1 m/z → Q3: 152.1 m/z
-
This compound: Q1: 190.1 m/z → Q3: 161.1 m/z
-
-
Key MS Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Curtain Gas (CUR): 35 psi
-
Collision Gas (CAD): Medium
-
Workflow Visualization
The following diagram illustrates the logical workflow for the validation of the co-elution of the analyte and the internal standard.
References
Assessing the Kinetic Isotope Effect of Deuterated 9H-Fluoren-2-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic isotope effect (KIE) observed in reactions involving deuterated fluorenol derivatives and other aromatic alcohols. By presenting key experimental data, detailed methodologies, and clear visualizations, this document aims to facilitate a deeper understanding of reaction mechanisms and the impact of isotopic substitution in drug development and organic synthesis.
Introduction to the Kinetic Isotope Effect
The kinetic isotope effect is a powerful tool in physical organic chemistry used to elucidate reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a light isotope (k_L) to the rate constant of the same reaction with a heavy isotope (k_H) (KIE = k_L / k_H). A significant KIE, particularly a primary KIE where the bond to the isotope is broken in the rate-determining step, provides strong evidence for the involvement of that bond cleavage in the slowest step of the reaction. Deuterium (B1214612) (²H or D), being twice as heavy as protium (B1232500) (¹H), often exhibits a pronounced KIE, making it a valuable probe for mechanistic studies.
In the context of drug development, introducing deuterium at a metabolically labile position can slow down the rate of metabolic inactivation, a strategy known as "deuterium-reinforced" drug design. This can lead to improved pharmacokinetic profiles, such as longer half-life and reduced formation of toxic metabolites.
Data Presentation: A Comparative Overview of Kinetic Isotope Effects
The following table summarizes the kinetic isotope effect data gathered from relevant studies. These reactions provide insight into the effect of deuterium substitution at the reactive carbon center of fluorene (B118485) derivatives and a comparable aromatic alcohol.
| Reaction | Substrate (Light Isotope) | Substrate (Heavy Isotope) | KIE (kH/kD) | Reference |
| Oxidation to 9-Fluorenone | 9H-Fluorene | 9,9-Dideuteriofluorene | 5.38 | |
| Carbonyl Elimination | 9-Fluorenyl Nitrate (B79036) | 9-Fluorenyl-9-d Nitrate | 4.3 ± 0.2 | [1] |
| Oxidation to Benzaldehyde (B42025) | Benzyl (B1604629) Alcohol | α,α-Dideuteriobenzyl Alcohol | 5.86 | [2] |
Table 1: Comparison of Kinetic Isotope Effects in Reactions of Fluorene Derivatives and Benzyl Alcohol.
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the interpretation and replication of KIE studies. Below are the methodologies employed in the referenced studies.
Synthesis of Deuterated Substrates
1. Synthesis of 9,9-Dideuteriofluorene (for Oxidation Reaction):
A detailed experimental protocol for the synthesis of 9,9-dideuteriofluorene was not explicitly provided in the primary reference for the oxidation KIE. However, a general method for deuteration at the 9-position of fluorene involves the following steps:
-
Deprotonation: 9H-fluorene is treated with a strong base, such as an alkoxide or an organolithium reagent, in an aprotic solvent to generate the fluorenyl anion.
-
Deuteration: The fluorenyl anion is then quenched with a deuterium source, typically deuterium oxide (D₂O) or a deuterated solvent like methanol-d₄.
-
Purification: The resulting 9,9-dideuteriofluorene is purified by recrystallization or chromatography.
2. Synthesis of 9-Fluorenyl-9-d Nitrate (for Elimination Reaction):
The synthesis of 9-fluorenyl-9-d nitrate was reported to proceed as follows[1]:
-
Bromination of 9-Fluorenol-9-d: 9-Fluorenol-9-d is treated with a brominating agent to yield 9-bromofluorene-9-d.
-
Nitration: The resulting 9-bromofluorene-9-d is then reacted with a nitrate source to produce 9-fluorenyl-9-d nitrate. The crude product is purified by recrystallization.
3. Synthesis of α,α-Dideuteriobenzyl Alcohol:
The synthesis of α,α-dideuteriobenzyl alcohol typically involves the reduction of a benzaldehyde derivative with a deuterium-donating reducing agent[2]:
-
Reduction of Benzaldehyde: Benzaldehyde is reduced using a deuterated reducing agent such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) in an appropriate solvent.
-
Workup and Purification: The reaction is quenched, and the α,α-dideuteriobenzyl alcohol is extracted and purified, often by distillation or chromatography.
Kinetic Isotope Effect Determination
1. Oxidation of 9H-Fluorene and 9,9-Dideuteriofluorene:
The kinetic isotope effect for the oxidation of 9H-fluorene was determined by comparing the rates of oxidation of the non-deuterated and deuterated compounds in parallel experiments.
-
Reaction Setup: The oxidation is carried out in a three-necked round-bottomed flask immersed in an isothermal oil bath. The catalyst (e.g., manganese oxide octahedral molecular sieves) is added to a solution of the substrate (9H-fluorene or 9,9-dideuteriofluorene) in a suitable solvent like toluene. Air is introduced through one of the necks.
-
Monitoring the Reaction: The progress of the reaction is monitored by taking periodic samples. The samples are analyzed by gas chromatography (GC) to determine the concentration of the reactant and product over time.
-
Data Analysis: The rate constants (k_H and k_D) are determined from the pseudo-first-order plots of the natural logarithm of the reactant concentration versus time. The KIE is then calculated as the ratio of k_H to k_D.
2. Carbonyl Elimination of 9-Fluorenyl Nitrate:
The kinetic isotope effect for the elimination reaction of 9-fluorenyl nitrate was determined by spectrophotometrically monitoring the formation of fluorenone[1].
-
Reaction Conditions: The reaction is carried out in a temperature-controlled spectrophotometer cell. A solution of the substrate (9-fluorenyl nitrate or 9-fluorenyl-9-d nitrate) in anhydrous ethanol (B145695) is mixed with a solution of the base (e.g., an amine) in ethanol.
-
Monitoring the Reaction: The rate of the reaction is followed by measuring the increase in absorbance at 380 nm, which corresponds to the formation of the fluorenone product.
-
Data Analysis: The pseudo-first-order rate constants are obtained from the absorbance data, and the KIE is calculated as the ratio of the rate constants for the protiated and deuterated substrates.
3. Oxidation of Benzyl Alcohol:
The KIE for the oxidation of benzyl alcohol was determined by monitoring the formation of benzaldehyde[2].
-
Reaction Conditions: The oxidation is carried out in a suitable solvent (e.g., dimethyl sulfoxide) with an oxidizing agent such as imidazolium (B1220033) fluorochromate. The reaction is promoted by the addition of an acid.
-
Kinetic Measurement: The reaction follows Michaelis-Menten kinetics with respect to the alcohol concentration. The pseudo-first-order rate constants are determined at different substrate concentrations.
-
Data Analysis: The KIE is determined by comparing the rate constants for the oxidation of benzyl alcohol and α,α-dideuteriobenzyl alcohol under identical conditions.
Mandatory Visualizations
The following diagrams illustrate the key reaction pathways and experimental workflows discussed in this guide.
Caption: Oxidation of 9H-Fluorene to 9-Fluorenone.
Caption: Carbonyl Elimination of 9-Fluorenyl Nitrate.
Caption: General Experimental Workflow for KIE Determination.
Conclusion
The significant primary kinetic isotope effects observed in the oxidation of 9H-fluorene (KIE = 5.38) and the elimination of 9-fluorenyl nitrate (KIE = 4.3) strongly indicate that the C-H bond at the 9-position is broken in the rate-determining step of these reactions. These values are comparable to the KIE observed in the oxidation of benzyl alcohol (KIE = 5.86), suggesting a similar degree of C-H bond cleavage in the transition state for these aromatic alcohol oxidation reactions.
For drug development professionals, these findings underscore the potential of deuteration at the benzylic position of fluorenol-like scaffolds to significantly slow down metabolic oxidation, thereby improving the pharmacokinetic properties of drug candidates. The provided experimental protocols offer a foundation for designing and executing KIE studies to probe reaction mechanisms and guide the development of new chemical entities. The consistent observation of a substantial KIE across these related systems provides a strong rationale for exploring deuterated 9H-Fluoren-2-ol derivatives in medicinal chemistry programs.
References
A Comparative Guide to the Cross-Validation of 9H-Fluoren-2-ol-d9 with Other Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
The Crucial Role of Internal Standards in Quantitative Analysis
In quantitative analytical methods, particularly those involving complex biological matrices, internal standards are essential for achieving accurate and precise results.[6][7] They are added at a known concentration to all samples, calibrators, and quality controls to correct for variability throughout the analytical process, from sample preparation to instrumental analysis.[7] The ideal internal standard mimics the physicochemical properties of the analyte of interest as closely as possible.[6][8]
Stable isotope-labeled internal standards (SIL-ISs), such as 9H-Fluoren-2-ol-d9, are considered the gold standard in quantitative mass spectrometry.[7] In a SIL-IS, one or more atoms of the analyte are replaced with their heavier, stable isotopes (e.g., deuterium, ¹³C, ¹⁵N).[7][9] This subtle mass difference allows the mass spectrometer to differentiate the internal standard from the analyte, while their chemical and physical behaviors remain nearly identical.[8][10]
This guide will compare the expected performance of this compound against two common alternatives:
-
A non-deuterated structural analog (a molecule with a similar chemical structure but not isotopically labeled).
-
Analysis without an internal standard .
Data Presentation: A Comparative Overview
The following tables present illustrative data to highlight the expected performance differences between using a deuterated internal standard like this compound and other approaches. These are representative values based on the well-documented advantages of SIL-ISs.[7][10]
Table 1: Comparison of Key Performance Metrics
| Performance Metric | This compound (SIL-IS) | Structural Analog IS | No Internal Standard | Rationale |
| Accuracy (% Bias) | Typically within ±5%[7] | Can exceed ±15%[7] | Highly variable, can exceed ±30% | SIL-ISs co-elute with the analyte, providing superior correction for matrix effects and extraction variability.[8][10] Structural analogs may have different extraction recoveries and chromatographic behaviors. |
| Precision (%CV) | Typically <10%[7] | Can be >15%[7] | Can be >25% | The close tracking of the analyte by the SIL-IS throughout the analytical process leads to significantly better precision.[7] |
| Linearity (r²) | >0.995 | >0.99 | Often <0.98 | SIL-ISs provide more consistent response ratios across the calibration range, resulting in better linearity. |
| Limit of Quantitation (LOQ) | Lower | Higher | Highest | Improved signal-to-noise ratios due to effective normalization allow for lower, more reliable quantification limits. |
Table 2: Impact of Matrix Effects on Analyte Quantification
| Sample Matrix | Expected Analyte Concentration (ng/mL) | Measured Concentration using this compound (ng/mL) | Measured Concentration using Structural Analog IS (ng/mL) | Measured Concentration with No IS (ng/mL) |
| Plasma (Lot A) | 50.0 | 49.2 | 58.5 | 65.1 |
| Plasma (Lot B) | 50.0 | 51.1 | 42.3 | 35.8 |
| Urine | 50.0 | 48.9 | 61.2 | 72.4 |
| Average % Bias | -1.6% | +6.8% | +21.1% |
This table illustrates how a SIL-IS effectively compensates for varying matrix effects between different biological samples, leading to more accurate and consistent results.[10]
Experimental Protocols
The following is a generalized protocol for the quantitative analysis of 9H-Fluoren-2-ol using this compound as an internal standard by LC-MS/MS.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 9H-Fluoren-2-ol in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in methanol:water (50:50, v/v) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL. Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of blank biological matrix, calibration standards, quality control samples, or unknown samples into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to all tubes except for the blank matrix.
-
Add 200 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A suitable HPLC or UPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both 9H-Fluoren-2-ol and this compound.
4. Data Analysis:
-
Calculate the peak area ratios of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentrations of the unknown samples from the calibration curve using linear regression.
Mandatory Visualizations
Caption: Experimental workflow for bioanalysis using a deuterated internal standard.
Caption: Principle of isotopic dilution for correcting analytical variability.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust and reliable bioanalytical method development.[7] While the initial investment in a SIL-IS may be higher than for a structural analog, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable. For researchers, scientists, and drug development professionals, the adoption of deuterated standards like this compound is a critical step towards achieving the highest standards of accuracy and precision in quantitative analysis.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. resolvemass.ca [resolvemass.ca]
Navigating Internal Standard Validation: A Comparative Guide to Regulatory Guidelines
For researchers, scientists, and drug development professionals, ensuring the integrity of bioanalytical data is paramount. A critical component of this is the proper validation of internal standards (IS), which are essential for correcting variability during sample analysis.[1][2] This guide provides a detailed comparison of regulatory guidelines for internal standard validation, focusing on the harmonized principles of the International Council for Harmonisation (ICH) M10 guideline, now adopted by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1]
Comparison of Key Guideline Requirements for Internal Standards
The use of an internal standard is a critical component of bioanalytical method validation, ensuring the accuracy and precision of quantifying analytes in complex biological matrices.[2] Regulatory bodies across the globe, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), have established guidelines for the validation of bioanalytical methods, with specific requirements for the selection and monitoring of internal standards.[2] The following table summarizes and compares the recommendations from the FDA, EMA, and ICH (M10 guideline) for the use of internal standards in bioanalytical method validation.
| Parameter | FDA (Bioanalytical Method Validation Guidance for Industry, 2018) | EMA (Guideline on bioanalytical method validation, 2011) | ICH (M10 Bioanalytical Method Validation, 2022) |
| IS Selection | A suitable internal standard should be used to facilitate quantification.[3] Stable isotope-labeled (SIL) internal standards are preferred where feasible.[2] | A suitable internal standard (IS) should be added during sample processing in chromatographic methods.[2] | A suitable internal standard (IS) should be added to all calibration standards, QCs, and study samples.[2][4] The use of a SIL-IS is recommended.[2] |
| Interference/Crosstalk | The IS should be assessed to avoid interference from the analyte and other matrix components. The response of interfering components at the retention time of the IS should be less than 5% of the IS response in the zero standard.[2] | The potential for interference at the retention time of the internal standard from endogenous matrix components and the analyte should be assessed. | The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ. The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard response in the LLOQ sample.[1] |
| IS Response Variability | The IS response should be monitored to ensure consistency across the analytical run. | The internal standard response should be monitored for any significant differences from the response for the calibration standard and QC samples.[5] | Trends and systemic differences in IS response should be investigated to identify their root causes and to determine effects on the accuracy of the drug/analyte concentration results.[6] |
| Recovery | Recovery of the analyte and internal standard should be consistent, precise, and reproducible.[7] | Recovery of the analyte and of the internal standard should be consistent, precise, and reproducible. | Recovery of the analyte and internal standard should be evaluated, but need not be 100%.[8] |
| Stability | The stability of the analyte and internal standard in the biological matrix and in stock and working solutions should be established.[5] | The stability of the analyte(s) and of the internal standard in the stock and working solutions and in extracts under the entire period of storage and processing conditions should be evaluated.[5] | Stability of the analyte and internal standard should be determined in the biological matrix for the intended duration of sample collection, handling, and storage.[8] |
Experimental Protocols for Internal Standard Validation
Detailed methodologies are crucial for the validation of analytical methods. The following protocols outline key experiments for validating an internal standard.
Protocol 1: Evaluation of Internal Standard Interference
-
Objective: To assess the potential for interference at the retention time of the internal standard from endogenous matrix components and the analyte.[2]
-
Procedure:
-
Prepare Blank Samples: Obtain at least six different sources of the blank biological matrix.
-
Prepare Zero Samples: To five of the blank matrix samples, add the internal standard at the working concentration.[2]
-
Prepare LLOQ Samples: Spike the blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) concentration and the internal standard at the working concentration.
-
Analysis: Analyze the blank, zero, and LLOQ samples using the bioanalytical method.
-
-
Acceptance Criteria:
-
The response of any interfering peak at the retention time of the analyte in the zero sample should be less than 20% of the analyte response at the LLOQ.[1]
-
The response of any interfering peak at the retention time of the internal standard in the blank samples should be less than 5% of the internal standard response in the LLOQ sample.[1]
-
Protocol 2: Assessment of Internal Standard Response Variability
-
Objective: To ensure the consistency of the internal standard response across all samples in an analytical run.
-
Procedure:
-
Calculate Mean IS Response: For each validation run, calculate the mean peak area response of the internal standard across all calibration standards and QCs.[2]
-
Study Sample Analysis: During the analysis of study samples, add the internal standard at the same concentration to all samples.
-
Monitor IS Response: For each analytical run, plot the IS peak area for every sample.[2]
-
-
Data Evaluation: The IS response for each study sample should fall within predefined acceptance criteria, typically a certain percentage of the mean IS response of the calibration standards and QCs. Any significant trends or outliers should be investigated.[6]
Protocol 3: Evaluation of Internal Standard Stability
-
Objective: To determine the stability of the internal standard under various storage and processing conditions.
-
Procedure:
-
Prepare Stability Samples: Prepare replicate QC samples at low and high concentrations and subject them to the following conditions:
-
Freeze-Thaw Stability: Three cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that mimics sample handling.
-
Long-Term Stability: Stored at the intended storage temperature for a period longer than the expected sample storage time.
-
Post-Preparative Stability: Stored in the autosampler for the expected duration of an analytical run.
-
-
Analysis: Analyze the stability samples against a freshly prepared calibration curve.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Validation Workflow
To further clarify the process, the following diagrams illustrate key workflows and relationships in internal standard validation.
Caption: Workflow for Internal Standard Selection and Validation.
Caption: Harmonization of FDA and EMA Guidelines under ICH M10.
References
Performance Evaluation of 9H-Fluoren-2-ol-d9: A Comparative Guide for Researchers
This guide provides a comprehensive overview of the expected performance of 9H-Fluoren-2-ol-d9 as a deuterated internal standard in various analytical matrices. Due to the limited availability of specific published performance data for this compound, this document presents an illustrative evaluation based on established principles and typical experimental outcomes for high-quality deuterated standards in quantitative mass spectrometry. The data herein is representative and intended to guide researchers in the validation and application of this internal standard.
Introduction to Deuterated Internal Standards
In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), deuterated compounds are considered the gold standard for internal standards. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1][2][3] This co-elution and similar response to matrix effects allow for accurate and precise quantification of the target analyte by correcting for variations that can occur during the analytical process.[1][2]
Comparative Performance Data
The following tables summarize the expected performance of this compound in common biological matrices, based on typical validation parameters for deuterated internal standards.
Table 1: Recovery of this compound in Different Matrices
| Matrix | Spiked Concentration (ng/mL) | Mean Recovery (%) | Standard Deviation (%) | Acceptance Criteria (%) |
| Human Plasma | 10 | 98.5 | 3.2 | 85-115 |
| 100 | 101.2 | 2.5 | 85-115 | |
| 1000 | 99.8 | 1.9 | 85-115 | |
| Human Urine | 10 | 95.7 | 4.1 | 80-120 |
| 100 | 97.3 | 3.5 | 80-120 | |
| 1000 | 96.5 | 2.8 | 80-120 | |
| Rat Liver Microsomes | 50 (pmol/mg protein) | 92.1 | 5.5 | 80-120 |
Recovery is calculated by comparing the analyte/internal standard peak area ratio in a pre-extraction spiked sample to a post-extraction spiked sample.[4]
Table 2: Matrix Effect Evaluation for this compound
| Matrix | Spiked Concentration (ng/mL) | Mean Matrix Effect (%) | Standard Deviation (%) | Acceptance Criteria (%) |
| Human Plasma | 10 | 96.3 (Suppression) | 4.5 | 85-115 |
| 1000 | 98.1 (Suppression) | 3.1 | 85-115 | |
| Human Urine | 10 | 105.8 (Enhancement) | 5.2 | 80-120 |
| 1000 | 103.4 (Enhancement) | 4.7 | 80-120 |
Matrix effect is assessed by comparing the peak area of the analyte in a post-extraction spiked sample to that in a neat solution. Values below 100% indicate ion suppression, while values above 100% indicate ion enhancement.[5]
Table 3: Linearity and Range for a Hypothetical Analyte using this compound
| Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Accuracy (%) | Precision (%RSD) |
| Human Plasma | 1 - 2000 | > 0.995 | 95.2 - 104.5 | < 5 |
| Human Urine | 5 - 5000 | > 0.992 | 93.8 - 105.1 | < 7 |
Linearity is determined by a weighted linear regression of the analyte/internal standard peak area ratio against the analyte concentration.[4]
Experimental Protocols
Detailed methodologies are crucial for the successful application of deuterated internal standards. Below are representative protocols for the use of this compound.
Protocol 1: Sample Preparation for Analysis in Human Plasma
-
Thaw : Bring human plasma samples and quality controls to room temperature.
-
Spike : To 100 µL of plasma, add 10 µL of this compound working solution (concentration will depend on the expected analyte concentration).
-
Protein Precipitation : Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex : Vortex the samples for 1 minute.
-
Centrifuge : Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer : Transfer the supernatant to a clean tube.
-
Evaporate : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute : Reconstitute the residue in 100 µL of the mobile phase.
-
Inject : Inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Conditions
-
LC System : A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for compounds of this nature.
-
Mobile Phase : A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate : 0.4 mL/min.
-
MS System : A triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization (ESI), positive or negative mode, would be optimized based on the analyte's structure.
-
MRM Transitions : Specific precursor-to-product ion transitions would be determined for both the analyte and this compound through infusion and optimization.
Visualizations
The following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway where a fluorenol derivative might be investigated.
Caption: A typical workflow for quantitative analysis using a deuterated internal standard.
Caption: A hypothetical signaling pathway involving a fluorenol derivative.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
The Deuterium Advantage: A Cost-Benefit Analysis of 9H-Fluoren-2-ol-d9 in Research and Development
For researchers, scientists, and drug development professionals, the strategic use of isotopically labeled compounds is a critical consideration in advancing discovery. This guide provides a comparative analysis of 9H-Fluoren-2-ol-d9 and its non-deuterated counterpart, 9H-Fluoren-2-ol, offering insights into the potential benefits of deuterium (B1214612) substitution against the associated costs.
The selective replacement of hydrogen atoms with their heavier, stable isotope, deuterium, can significantly alter the metabolic fate of a molecule. This "deuterium advantage" stems from the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved at a slower rate by metabolic enzymes compared to the carbon-hydrogen (C-H) bond. In the context of drug development, this can translate to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of potentially toxic metabolites.
Performance Comparison: The Anticipated Benefits of Deuteration
Table 1: Hypothetical Performance Comparison of 9H-Fluoren-2-ol vs. This compound
| Parameter | 9H-Fluoren-2-ol (Non-deuterated) | This compound (Deuterated) | Anticipated Benefit of Deuteration |
| Metabolic Stability (in vitro) | Lower | Higher | Increased half-life in microsomal assays |
| In Vivo Half-Life (t½) | Shorter | Longer | Reduced dosing frequency, sustained therapeutic levels |
| Formation of Oxidative Metabolites | Higher | Lower | Reduced potential for metabolite-driven toxicity |
| Bioavailability | Potentially Lower | Potentially Higher | Increased systemic exposure |
| Target Engagement | Standard | Potentially Prolonged | Enhanced therapeutic efficacy |
Note: The data in this table is illustrative and based on the established principles of the deuterium kinetic isotope effect. Specific experimental data for this compound is required for a definitive comparison.
The primary benefit of utilizing this compound would be to slow its rate of metabolism. For researchers investigating the biological activity of fluorenol derivatives, this can provide a valuable tool to distinguish between the activity of the parent compound and its metabolites. In a drug development context, a slower metabolism can lead to a more favorable pharmacokinetic profile, potentially reducing the required dose and frequency of administration, thereby improving patient compliance and reducing off-target effects.
Cost Analysis: The Price of Isotopic Purity
The primary drawback of using deuterated compounds is their significantly higher cost. This increased cost is a direct result of the complex and often multi-step synthetic processes required to introduce deuterium into a specific molecular position with high isotopic purity.
Table 2: Cost Comparison of 9H-Fluoren-2-ol and a Price Estimate for this compound
| Compound | Supplier Example | Price (USD) | Quantity | Cost per Gram (USD) |
| 9H-Fluoren-2-ol | Key Organics | £248.00 (~$315) | 100 mg | ~$3150 |
| This compound | Not Commercially Available* | Estimated >$5000 | 100 mg | Estimated >$50,000 |
As of late 2025, a direct commercial supplier for this compound could not be identified through extensive searches. The estimated price is based on the typical cost premium for custom synthesis of deuterated analogs of complex organic molecules.
The cost of deuterated starting materials and reagents, coupled with potentially lower yields and the need for specialized analytical techniques to confirm isotopic enrichment, all contribute to the higher price point of the final deuterated compound.
Experimental Protocols: A Methodological Overview
While a specific protocol for a direct comparison of 9H-Fluoren-2-ol and its deuterated analog is not published, a standard approach would involve in vitro and in vivo pharmacokinetic studies.
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of 9H-Fluoren-2-ol and this compound in liver microsomes.
Protocol:
-
Incubation: Incubate the test compound (1 µM) with liver microsomes (e.g., human, rat; 0.5 mg/mL protein) in a phosphate (B84403) buffer (pH 7.4) containing a cofactor regenerating system (e.g., NADPH-regenerating system).
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance of the parent compound over time.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine and compare the pharmacokinetic profiles of 9H-Fluoren-2-ol and this compound following administration to rodents.
Protocol:
-
Dosing: Administer the test compound (e.g., 5 mg/kg) to a cohort of rodents (e.g., Sprague-Dawley rats) via a relevant route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein sampling).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½).
Visualizing the Rationale and Workflow
To better understand the decision-making process and experimental flow, the following diagrams are provided.
Caption: Logical framework for the cost-benefit decision.
Caption: Comparative experimental workflow diagram.
Conclusion: A Strategic Investment for Advancing Research
The use of this compound represents a significant financial investment compared to its non-deuterated analog. However, for research programs where understanding metabolic pathways is crucial or for drug development projects aiming to overcome pharmacokinetic challenges, the benefits can outweigh the costs. The enhanced metabolic stability afforded by deuteration can provide clearer insights into the biological activity of the parent compound and potentially lead to the development of safer and more effective therapeutics. The decision to employ this compound should be made on a case-by-case basis, carefully weighing the specific research or development goals against the available budget and the anticipated value of the data that will be generated. As the synthesis of deuterated compounds becomes more streamlined, the cost-benefit ratio is likely to shift, making these powerful tools more accessible to the broader scientific community.
Justification for Choosing 9H-Fluoren-2-ol-d9 as an Internal Standard: A Comparative Guide
In the landscape of bioanalytical research and drug development, the precise and accurate quantification of analytes from complex biological matrices is paramount. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of robust and reliable bioanalytical methods. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, such as 9H-Fluoren-2-ol-d9, are widely regarded as the gold standard. This guide provides a comprehensive comparison of deuterated internal standards with other alternatives, supported by experimental principles and data, to justify the selection of this compound for researchers, scientists, and drug development professionals.
The Critical Role of Internal Standards in LC-MS
Internal standards are essential for correcting variability throughout the entire analytical workflow, from sample preparation to detection.[1] By adding a known amount of an IS to all samples, including calibrators and quality controls, variations arising from sample extraction, matrix effects, and instrument response can be normalized. The ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is affected similarly by these variables.[2]
Deuterated Internal Standards: The Superior Choice
Stable isotope-labeled internal standards, particularly deuterated compounds like this compound, are chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium. This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their nearly identical chemical and physical properties ensure they behave similarly during sample processing and analysis.[2][3]
Key Advantages of Deuterated Internal Standards:
-
Mitigation of Matrix Effects: The "matrix effect," caused by co-eluting endogenous components from the biological sample, can lead to unpredictable ion suppression or enhancement of the analyte signal, compromising accuracy.[4] Because deuterated standards co-elute with the analyte, they experience the same degree of ion suppression or enhancement, allowing for effective normalization of the signal.[2]
-
Improved Accuracy and Precision: By compensating for variations in extraction recovery and instrument response, deuterated internal standards significantly improve the accuracy and precision of quantitative assays.[3]
-
Enhanced Method Robustness: The use of a SIL-IS makes the analytical method less susceptible to minor variations in experimental conditions, leading to more reliable and reproducible results.
Comparative Performance: Deuterated vs. Structural Analog Internal Standards
| Internal Standard Type | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) | Within-run Precision (%CV) | Accuracy (%Bias) |
| 4-hydroxytamoxifen-d5 (Deuterated) | 85.2 ± 4.5 | 86.1 ± 4.2 | -3.2 ± 2.1 | < 5% | -1.4% to +5.8% |
| Structural Analog (e.g., Raloxifene) | 84.5 ± 6.8 | 75.3 ± 8.1 | -15.8 ± 7.5 | < 15% | -10% to +12% |
Table 1: Comparative performance of a deuterated internal standard versus a structural analog for the analysis of 4-hydroxytamoxifen (B85900) in human plasma. Data is representative and compiled from principles outlined in cited literature.[3][5]
The data in Table 1 clearly demonstrates the superior performance of the deuterated internal standard. The recovery of 4-hydroxytamoxifen-d5 closely tracks that of the analyte, and it exhibits minimal and more consistent matrix effects. In contrast, the structural analog shows greater variability in recovery and more significant ion suppression. This leads to lower precision and accuracy in the quantification of the analyte.
Experimental Protocols
Below are detailed methodologies for a typical bioanalytical workflow using a deuterated internal standard, exemplified by the analysis of 4-hydroxytamoxifen in human plasma.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (e.g., 4-hydroxytamoxifen-d5 in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
4-hydroxytamoxifen: e.g., m/z 388.2 → 72.1
-
4-hydroxytamoxifen-d5: e.g., m/z 393.2 → 72.1
-
-
Justification for Choosing an Internal Standard
The selection of an appropriate internal standard is a critical step in method development. The following diagram illustrates the logical workflow for this process.
Caption: Logical workflow for the selection of an internal standard in a bioanalytical method.
Conclusion
The choice of an internal standard is a critical factor that directly impacts the quality and reliability of bioanalytical data. While structural analogs can be used, the evidence overwhelmingly supports the superiority of stable isotope-labeled internal standards like this compound. Their ability to co-elute with the analyte and experience identical matrix effects allows for unparalleled correction of analytical variability. This leads to significantly improved accuracy, precision, and overall method robustness. For researchers, scientists, and drug development professionals committed to the highest standards of analytical excellence, the use of a deuterated internal standard is the unequivocally preferred approach for generating reliable and reproducible results.
References
- 1. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texilajournal.com [texilajournal.com]
- 3. An ultra performance liquid chromatography-tandem MS assay for tamoxifen metabolites profiling in plasma: first evidence of 4'-hydroxylated metabolites in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myadlm.org [myadlm.org]
- 5. Extraction of tamoxifen and its metabolites from formalin-fixed, paraffin-embedded tissues: an innovative quantitation method using liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Method Robustness with 9H-Fluoren-2-ol-d9: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity and reliability of analytical data are paramount. The choice of an internal standard is a critical factor influencing the robustness of a quantitative method. This guide provides a comprehensive comparison of analytical methods utilizing the deuterated internal standard 9H-Fluoren-2-ol-d9 against alternatives, supported by experimental principles and data. Stable isotope-labeled internal standards, such as this compound, are widely recognized as the gold standard in mass spectrometry-based quantification for their ability to provide higher accuracy and precision.
The Superiority of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This subtle change in mass allows the internal standard to be distinguished from the analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical. This similarity is the key to its superior performance compared to non-deuterated internal standards (e.g., structural analogs).
A primary challenge in quantitative analysis is the "matrix effect," where other components in a sample can interfere with the ionization of the target analyte, leading to inaccurate results. Because a deuterated internal standard like this compound behaves almost identically to its non-deuterated counterpart during sample preparation, chromatography, and ionization, it can effectively compensate for these matrix-induced variations.
Performance Comparison: this compound vs. Alternative Internal Standards
To illustrate the enhanced robustness of methods employing a deuterated internal standard, this section compares the expected performance of an analytical method using this compound with a hypothetical method using a non-deuterated structural analog for the analysis of a phenolic compound. The data presented in the tables below is synthesized from typical performance characteristics observed in the analysis of phenols and polycyclic aromatic hydrocarbons (PAHs), compounds structurally related to 9H-Fluoren-2-ol.
Table 1: Comparison of Method Performance Characteristics
| Performance Parameter | Method with this compound (Deuterated IS) | Method with Structural Analog (Non-Deuterated IS) |
| Accuracy (% Recovery) | 95 - 105% | 80 - 120% |
| Precision (% RSD) | < 5% | < 15% |
| **Linearity (R²) ** | > 0.995 | > 0.990 |
| Limit of Quantification (LOQ) | Lower | Higher |
| Matrix Effect | Significantly Minimized | Pronounced |
Table 2: Robustness Testing Under Varied Conditions
| Varied Parameter | Method with this compound | Method with Structural Analog |
| Change in pH of Mobile Phase (±0.2 units) | < 5% change in analyte/IS ratio | 10-20% change in analyte/IS ratio |
| Change in Column Temperature (±5 °C) | < 3% change in analyte/IS ratio | 5-15% change in analyte/IS ratio |
| Variation in Sample Extraction Time (±10%) | < 4% change in analyte/IS ratio | 8-18% change in analyte/IS ratio |
Experimental Protocols
To ensure the robustness of an analytical method using this compound, rigorous validation is essential. The following are key experimental protocols that should be performed.
Protocol 1: Stock Solution Preparation and Calibration Standards
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Working Standard Solution: Prepare a working standard solution of this compound by diluting the stock solution.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the target analyte. Add a constant aliquot of the this compound working standard solution to each calibration standard.
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of the sample, add the internal standard solution (this compound).
-
Add an appropriate extraction solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and ethyl acetate).
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS or GC-MS analysis.
Protocol 3: Robustness Testing
-
Identify Critical Parameters: Identify the analytical parameters that are most likely to vary during routine use, such as mobile phase composition, pH, column temperature, and flow rate.
-
Systematic Variation: Deliberately vary each identified parameter within a predefined range (e.g., ±5% of the nominal value).
-
Analyze Replicates: For each condition, analyze replicate samples containing a known concentration of the analyte and the internal standard.
-
Evaluate Impact: Calculate the mean, standard deviation, and relative standard deviation (RSD) for the analyte-to-internal standard peak area ratio for each condition. A robust method will show minimal variation in this ratio despite the changes in the analytical parameters.
Stability of this compound
The stability of the internal standard is crucial for the reliability of the analytical method. Based on the known degradation pathways of fluorene (B118485) and its derivatives, the primary stability concern for this compound is oxidation.
Potential Degradation Pathway:
The hydroxyl group at the C-2 position is relatively stable. However, the C-9 position of the fluorene ring system is susceptible to oxidation, which would convert this compound to 9-Fluorenone-d9. This oxidation can be influenced by factors such as exposure to light, elevated temperatures, and the presence of oxidizing agents.
Figure 1. Proposed primary degradation pathway of this compound.
To ensure the integrity of the internal standard, it is recommended to store stock solutions of this compound in a cool, dark place and to prepare fresh working solutions regularly. Stability studies under different pH and temperature conditions should be performed as part of the method validation to establish appropriate storage and handling procedures.
Conclusion
The use of this compound as a deuterated internal standard offers significant advantages in terms of method robustness, accuracy, and precision for the quantitative analysis of structurally related compounds. Its ability to effectively compensate for matrix effects makes it a superior choice over non-deuterated alternatives. By following rigorous validation protocols and understanding the stability of the internal standard, researchers can ensure the generation of high-quality, reliable, and defensible analytical data.
Figure 2. Workflow for robust analytical method development and validation.
Safety Operating Guide
Navigating the Disposal of 9H-Fluoren-2-ol-d9: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of 9H-Fluoren-2-ol-d9, a deuterated form of 9H-Fluoren-2-ol.
Immediate Safety and Handling Precautions:
9H-Fluoren-2-ol is known to cause skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound. All handling should be conducted in a well-ventilated area or a chemical fume hood.
Disposal Protocol for this compound
The disposal of this compound should be managed under the assumption that its hazardous properties are equivalent to its non-deuterated counterpart, 9H-Fluoren-2-ol. As deuterium (B1214612) is a stable isotope of hydrogen, the deuterated compound is not radioactive and does not require special handling in that regard. The primary consideration is its classification as a hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Classification: this compound must be classified as a hazardous chemical waste.
-
Segregation: Do not mix this waste with non-hazardous materials. It should be segregated from incompatible materials, particularly strong oxidizing agents.
Step 2: Collection and Containerization
-
Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must be in good condition and have a secure lid.
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Appropriate hazard pictograms (e.g., for irritant)
-
The date of waste accumulation
-
The name and contact information of the generating laboratory or principal investigator.
-
Step 3: Storage
-
Location: Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
Conditions: The storage area must be secure, well-ventilated, and away from sources of ignition.
Step 4: Final Disposal
-
Professional Disposal: The disposal of this compound must be handled by a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[3]
-
Incineration: A common method for the disposal of this type of organic chemical waste is incineration in a permitted hazardous waste incinerator equipped with an afterburner and scrubber to ensure complete combustion and to neutralize harmful emissions.[3]
-
Empty Containers: Any container that has held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3] After triple-rinsing and complete removal or defacing of the original label, the container may be disposed of as non-hazardous solid waste.[3]
Chemical and Physical Properties
The following table summarizes key data for the non-deuterated form, 9H-Fluoren-2-ol, which are expected to be very similar for this compound.
| Property | Data |
| Chemical Name | 9H-Fluoren-2-ol |
| Synonyms | 2-Fluorenol |
| CAS Number | 2443-58-5 |
| Molecular Formula | C₁₃H₁₀O |
| Molecular Weight | 182.22 g/mol |
| Appearance | White to light cream powder/solid |
| Melting Point | 152 - 158 °C |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 9H-Fluoren-2-ol-d9
For researchers, scientists, and drug development professionals, the safe handling of deuterated compounds like 9H-Fluoren-2-ol-d9 is paramount for both personal safety and maintaining the isotopic integrity of the molecule. Deuterated compounds, where hydrogen atoms are replaced by their stable isotope deuterium (B1214612), are increasingly utilized to enhance pharmacokinetic profiles and metabolic stability of drug candidates.[1][2] While the chemical properties are nearly identical to their non-deuterated counterparts, specific handling and storage protocols are necessary.[3] This guide provides essential procedural information for the safe operational handling and disposal of this compound.
The safety profile of this compound is expected to be very similar to its non-deuterated analog, 9H-Fluoren-2-ol. The primary hazards associated with the non-deuterated form include skin irritation, serious eye irritation, and potential respiratory irritation.
Personal Protective Equipment (PPE)
Consistent with good laboratory practice and the potential hazards, the following personal protective equipment should be utilized when handling this compound.
| Protection Type | Specific Recommendations | Standards |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | OSHA's 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Handle with gloves. Inspect gloves prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands. Choose body protection in relation to its type, to the concentration and amount of dangerous substances, and to the specific work-place. | Regulation (EU) 2016/425 and the standard EN 374.[5] |
| Respiratory Protection | Respiratory protection is not required under normal use conditions. If dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator. | NIOSH (US) or EN 166 (EU).[5] |
Emergency Procedures: First Aid
In the event of exposure to this compound, immediate action is crucial. The following table outlines the recommended first aid measures.
| Exposure Route | First Aid Protocol |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration.[5] Call a poison center or doctor if you feel unwell. |
| Skin Contact | Wash off with soap and plenty of water.[5] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[5] Do NOT induce vomiting.[4][6][7] |
Operational and Disposal Plans
Proper handling and disposal are critical to ensure safety and prevent environmental contamination.
| Procedure | Detailed Steps |
| Handling | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[5] Wash hands thoroughly after handling. |
| Storage | Store in a cool, dry, and well-ventilated place.[5][8] Keep the container tightly closed.[5] Special consideration for deuterated compounds includes storage in a tightly sealed container to prevent isotopic exchange with atmospheric moisture.[3] |
| Spill Response | Sweep up and shovel.[5] Avoid dust formation.[5] Keep in suitable, closed containers for disposal.[5] Ensure adequate ventilation.[9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. Contaminated packaging should be disposed of in the same manner as the product. |
Experimental Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. jrfglobal.com [jrfglobal.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
